Product packaging for Jak1/tyk2-IN-1(Cat. No.:)

Jak1/tyk2-IN-1

Cat. No.: B15142297
M. Wt: 407.4 g/mol
InChI Key: VFTQZQGHFFDMQS-RSNHQYPWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Jak1/tyk2-IN-1 is a potent, small-molecule inhibitor designed to selectively target and dually inhibit the Janus kinases JAK1 and TYK2. It functions by competing with adenosine triphosphate (ATP) for binding to the kinase domain (JH1) of these enzymes . This mechanism effectively blocks the JAK-STAT signaling pathway, a crucial intracellular cascade that transduces signals from over 50 cytokines involved in immune and inflammatory responses . The selective inhibition of JAK1 and TYK2 allows for the targeted disruption of key pathogenic cytokine pathways, including those driven by IL-12, IL-23, and type I interferons (IFNs), which are central to the pathology of autoimmune conditions like psoriasis, inflammatory bowel disease (IBD), and rheumatoid arthritis . By contrast to pan-JAK inhibitors, the dual JAK1/TYK2 inhibition profile of this compound offers a potentially optimized approach for immunology research, aiming to mitigate the off-target effects associated with JAK2 or JAK3 inhibition, such as impacts on hematopoiesis . This makes this compound an invaluable and precise chemical probe for studying the distinct roles of JAK1 and TYK2 in disease models, characterizing signaling pathways in vitro and in vivo, and exploring potential therapeutic strategies for immune-mediated inflammatory diseases. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H20F3N7O B15142297 Jak1/tyk2-IN-1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H20F3N7O

Molecular Weight

407.4 g/mol

IUPAC Name

(1S)-2,2-difluoro-N-[(1S,5R,6R)-3-[5-fluoro-2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-6-methyl-3-azabicyclo[3.1.0]hexan-1-yl]cyclopropane-1-carboxamide

InChI

InChI=1S/C18H20F3N7O/c1-9-12-7-28(8-17(9,12)26-15(29)11-3-18(11,20)21)14-13(19)5-22-16(25-14)24-10-4-23-27(2)6-10/h4-6,9,11-12H,3,7-8H2,1-2H3,(H,26,29)(H,22,24,25)/t9-,11+,12+,17+/m1/s1

InChI Key

VFTQZQGHFFDMQS-RSNHQYPWSA-N

Isomeric SMILES

C[C@@H]1[C@H]2[C@@]1(CN(C2)C3=NC(=NC=C3F)NC4=CN(N=C4)C)NC(=O)[C@@H]5CC5(F)F

Canonical SMILES

CC1C2C1(CN(C2)C3=NC(=NC=C3F)NC4=CN(N=C4)C)NC(=O)C5CC5(F)F

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Jak1/tyk2-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Abstract

Jak1/tyk2-IN-1, also known as PF-06673518, is a potent and selective dual inhibitor of Janus kinase 1 (JAK1) and Tyrosine kinase 2 (TYK2). These non-receptor tyrosine kinases are critical components of the JAK-STAT signaling pathway, a primary cascade for a multitude of cytokines and growth factors involved in immunity and inflammation. By targeting the ATP-binding site of both JAK1 and TYK2, this compound effectively modulates the signaling of various pro-inflammatory cytokines, positioning it as a significant tool for research in autoimmune and inflammatory diseases. This guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Inhibitory Activity of this compound against JAK Family Kinases

KinaseIC50 (nM)
JAK1 41
TYK2 29
JAK2>4800
JAK3>4800

Data represents the mean of multiple experiments. IC50 values denote the concentration of the inhibitor required to achieve 50% inhibition of kinase activity.

Table 2: Cellular Activity of this compound in Human Whole Blood Assays

Cytokine StimulantPhosphorylated STATPathway DependenceIC50 (nM)
IFNαpSTAT1JAK1/TYK2 30
IL-12pSTAT4TYK2 /JAK265
IL-23pSTAT3TYK2 /JAK2120
IL-6pSTAT1JAK1 /JAK2/TYK281
IL-15pSTAT5JAK1 /JAK3135

IC50 values represent the concentration of this compound required to inhibit the cytokine-induced phosphorylation of the respective STAT protein by 50% in human whole blood.

Mechanism of Action

This compound exerts its therapeutic potential by competitively inhibiting the ATP-binding sites of JAK1 and TYK2. This inhibition prevents the autophosphorylation and activation of these kinases, which are essential for the downstream signaling cascade.

The JAK-STAT pathway is initiated by the binding of a cytokine to its specific receptor on the cell surface. This binding event brings the associated JAKs into close proximity, allowing for their trans-phosphorylation and subsequent activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, the STATs are themselves phosphorylated by the JAKs. Phosphorylated STATs then dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes, many of which are pro-inflammatory.[1][2]

By inhibiting both JAK1 and TYK2, this compound effectively blocks the signaling of a specific subset of cytokines that rely on these particular JAKs for signal transduction. Cytokines that predominantly signal through JAK1/TYK2 heterodimers include Type I interferons (IFN-α, IFN-β), IL-6, and IL-10.[1][2] Furthermore, cytokines such as IL-12 and IL-23, which are crucial in the differentiation of T helper 1 (Th1) and Th17 cells, respectively, rely on TYK2 in conjunction with JAK2.[1] The dual inhibition of JAK1 and TYK2 therefore provides a targeted approach to dampen the inflammatory response mediated by these key cytokines.

Signaling Pathway Diagram

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine (e.g., IFN-α, IL-6, IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 TYK2 TYK2 STAT STAT Receptor->STAT 4. STAT Recruitment JAK1->Receptor 3. Receptor Phosphorylation JAK1->JAK1 JAK1->TYK2 JAK1->STAT 5. STAT Phosphorylation TYK2->Receptor TYK2->TYK2 TYK2->STAT Inhibitor This compound Inhibitor->JAK1 Inhibition Inhibitor->TYK2 Inhibition pSTAT pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer 6. Dimerization DNA DNA pSTAT_dimer->DNA 7. Nuclear Translocation Gene Gene Transcription (Inflammatory Response) DNA->Gene 8. Gene Transcription

Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Biochemical Kinase Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of isolated JAK kinases.

Materials:

  • Recombinant human JAK1, TYK2, JAK2, and JAK3 catalytic domains.

  • Biotinylated peptide substrate (e.g., Biotin-EQEDEPEGDYFEWLE).

  • ATP.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

  • This compound (serially diluted in DMSO).

  • Detection Reagents: Streptavidin-coated donor beads and phosphotyrosine-specific antibody-conjugated acceptor beads (for HTRF or similar FRET-based assays).

  • 384-well microplates.

Procedure:

  • Add 2 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 4 µL of a solution containing the JAK enzyme and the biotinylated peptide substrate in assay buffer to each well.

  • Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km for each respective kinase.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding an EDTA-containing stop buffer.

  • Add the detection reagents (donor and acceptor beads) and incubate in the dark at room temperature for 60 minutes.

  • Read the plate on a suitable plate reader to measure the FRET signal, which is proportional to the extent of substrate phosphorylation.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Phospho-STAT Assay in Human Whole Blood

This assay measures the ability of this compound to inhibit cytokine-induced STAT phosphorylation in a physiologically relevant matrix.

Materials:

  • Fresh human whole blood collected in sodium heparin tubes.

  • Cytokines: IFNα, IL-12, IL-23, IL-6, IL-15.

  • This compound (serially diluted in DMSO).

  • Fixation Buffer (e.g., BD Phosflow™ Lyse/Fix Buffer).

  • Permeabilization Buffer (e.g., BD Phosflow™ Perm Buffer III).

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4) and intracellular phosphorylated STATs (e.g., anti-pSTAT1, anti-pSTAT3, anti-pSTAT4, anti-pSTAT5).

  • Flow cytometer.

Procedure:

  • Pre-warm human whole blood at 37°C for 15 minutes.

  • Add 2 µL of serially diluted this compound or DMSO to 100 µL of whole blood and incubate at 37°C for 60 minutes.

  • Stimulate the blood by adding the respective cytokine at a predetermined optimal concentration (e.g., IFNα at 100 ng/mL, IL-12 at 20 ng/mL).

  • Incubate for 15-30 minutes at 37°C.

  • Immediately fix the cells by adding 1 mL of pre-warmed Fixation Buffer and incubate for 10 minutes at 37°C.

  • Centrifuge the cells, discard the supernatant, and permeabilize the cells by adding ice-cold Permeabilization Buffer and incubating on ice for 30 minutes.

  • Wash the cells with staining buffer (e.g., PBS with 2% FBS).

  • Stain the cells with the antibody cocktail containing antibodies against cell surface markers and intracellular phospho-STATs for 30-60 minutes at room temperature in the dark.

  • Wash the cells and resuspend in staining buffer for flow cytometry analysis.

  • Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) of the phospho-STAT signal within the desired cell population (e.g., CD3+ T cells).

  • Calculate the percent inhibition for each inhibitor concentration relative to the cytokine-stimulated DMSO control and determine the IC50 value.

Experimental Workflow Diagram

Experimental_Workflow cluster_biochemical Biochemical Kinase Assay cluster_cellular Cellular Phospho-STAT Assay B1 Prepare serial dilutions of this compound B2 Add JAK enzyme and peptide substrate B1->B2 B3 Initiate reaction with ATP B2->B3 B4 Incubate and stop reaction B3->B4 B5 Add detection reagents B4->B5 B6 Read FRET signal B5->B6 B7 Calculate IC50 B6->B7 C1 Pre-incubate human whole blood with this compound C2 Stimulate with cytokine C1->C2 C3 Fix and permeabilize cells C2->C3 C4 Stain with fluorescent antibodies C3->C4 C5 Acquire data via flow cytometry C4->C5 C6 Analyze pSTAT MFI C5->C6 C7 Calculate IC50 C6->C7

Caption: Workflow for biochemical and cellular characterization of this compound.

Conclusion

This compound is a selective dual inhibitor of JAK1 and TYK2, key mediators in the signaling of numerous pro-inflammatory cytokines. Its mechanism of action involves the direct inhibition of the kinase activity of these enzymes, leading to the suppression of the JAK-STAT signaling pathway. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on novel therapies for autoimmune and inflammatory disorders. The targeted nature of this compound highlights a promising strategy for modulating the immune response with potentially greater selectivity and an improved safety profile compared to broader-acting immunosuppressants.

References

"Jak1/tyk2-IN-1" discovery and synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Discovery and Synthesis of Jak1/Tyk2-IN-1 (Brepocitinib/PF-06700841)

Introduction

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of the dual Janus kinase 1 (JAK1) and Tyrosine kinase 2 (TYK2) inhibitor, Brepocitinib (also known as PF-06700841). This potent and selective small molecule inhibitor has shown promise in the treatment of various autoimmune and inflammatory diseases. The rationale for targeting both JAK1 and TYK2 stems from their critical roles in the signaling pathways of key pro-inflammatory cytokines. By simultaneously inhibiting these two kinases, Brepocitinib offers a targeted approach to modulate the immune response.

This document is intended for researchers, scientists, and professionals in the field of drug development, providing detailed methodologies for the synthesis and key biological assays, along with a summary of its inhibitory activity.

Discovery and Rationale

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a pivotal role in cytokine signaling. These kinases are essential for the signal transduction of numerous cytokines and growth factors, which are central to immune regulation and hematopoiesis. The JAK-STAT signaling pathway is initiated when a cytokine binds to its receptor, leading to the activation of associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression.

Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune and inflammatory disorders. Therefore, inhibiting JAKs has emerged as a promising therapeutic strategy. While selective inhibitors for individual JAKs have been developed, there is a strong rationale for the dual inhibition of JAK1 and TYK2.

  • JAK1 is involved in the signaling of a broad range of cytokines, including those that use the common gamma chain (γc), the gp130 family of receptors, and interferon (IFN) receptors.

  • TYK2 is crucial for the signaling of IL-12, IL-23, and Type I IFNs.

By inhibiting both JAK1 and TYK2, Brepocitinib can simultaneously block the signaling of multiple cytokines that are key drivers of inflammation in diseases like psoriasis, rheumatoid arthritis, and inflammatory bowel disease. The development of Brepocitinib (PF-06700841) was the result of a focused effort to design a potent and selective dual inhibitor with a favorable safety profile, particularly by minimizing activity against JAK2 to avoid potential hematopoietic side effects.

Synthesis of Brepocitinib (PF-06700841)

The chemical name for Brepocitinib is ((S)-2,2-Difluorocyclopropyl)((1R,5S)-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone. The synthesis of this compound is a multi-step process that involves the construction of the core 3,8-diazabicyclo[3.2.1]octane scaffold, followed by the sequential addition of the pyrimidine and difluorocyclopropylcarbonyl moieties.

While a detailed, step-by-step protocol from a primary publication's supplementary information is not publicly available, the general synthetic strategy can be inferred from the structure and related literature. The synthesis would likely involve the following key transformations:

  • Synthesis of the 3,8-diazabicyclo[3.2.1]octane core: This bicyclic amine is a key intermediate and can be prepared through various established synthetic routes, often involving intramolecular cyclization reactions.

  • Introduction of the pyrimidine group: The core diamine would then be reacted with a suitably substituted 2-aminopyrimidine derivative. This is typically achieved through a nucleophilic aromatic substitution reaction where one of the secondary amines of the bicyclic core displaces a leaving group (e.g., a halogen) on the pyrimidine ring.

  • Coupling with the pyrazole moiety: The 2-amino group on the pyrimidine is then functionalized with the 1-methyl-1H-pyrazol-4-yl group. This could be accomplished via a Buchwald-Hartwig amination or a similar cross-coupling reaction.

  • Acylation with the difluorocyclopropylcarbonyl group: Finally, the remaining secondary amine of the 3,8-diazabicyclo[3.2.1]octane core is acylated with (S)-2,2-difluorocyclopropanecarboxylic acid. This is a standard amide bond formation that can be mediated by common coupling reagents such as HATU or EDC/HOBt.

Biological Activity and Data

Brepocitinib has demonstrated potent and selective inhibition of JAK1 and TYK2 in both biochemical and cellular assays.

Biochemical Activity

The inhibitory activity of Brepocitinib against the four JAK family members was determined using in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

KinaseIC50 (nM)
JAK1 17
TYK2 23
JAK2 77
JAK3 6494

Data sourced from multiple references.

Cellular Activity

The cellular potency of Brepocitinib was assessed by measuring the inhibition of cytokine-induced STAT phosphorylation in human whole blood (HWB) assays. The IC50 values for the inhibition of various signaling pathways are presented below.

PathwayStimulating Cytokine(s)Measured Phospho-STATCellular SubsetIC50 (nM)
TYK2/JAK2 IL-12pSTAT4HWB65
TYK2/JAK2 IL-23pSTAT3HWB120
JAK1/gp130 IL-6pSTAT1CD3+81
JAK1/gp130 IL-6pSTAT3CD3+641
JAK1/JAK3 IL-15pSTAT5HWB238
JAK1/JAK3 IL-21pSTAT3HWB204
JAK2/JAK2 EPOpSTAT5CD34+ Progenitors577
TYK2/JAK1 IL-10pSTAT3HWB305
JAK1/JAK2/TYK2 IL-27pSTAT3HWB86

Data sourced from MedChemExpress product page.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and validation of the reported findings.

Biochemical Kinase Inhibition Assay (General Protocol)

A common method for determining the biochemical potency of kinase inhibitors is the LanthaScreen™ Eu Kinase Binding Assay or a similar time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Recombinant human JAK1, TYK2, JAK2, and JAK3 enzymes

  • Fluorescently labeled ATP-competitive kinase inhibitor (tracer)

  • Europium-labeled anti-tag antibody (e.g., anti-GST)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (Brepocitinib) serially diluted in DMSO

  • 384-well assay plates

Procedure:

  • Prepare Reagents:

    • Prepare a solution of the kinase and the Eu-labeled antibody in kinase buffer.

    • Prepare a solution of the fluorescent tracer in kinase buffer.

    • Prepare serial dilutions of the test compound in DMSO, and then dilute further in kinase buffer.

  • Assay Plate Setup:

    • To each well of a 384-well plate, add the test compound solution.

    • Add the kinase/antibody solution to all wells.

    • Initiate the reaction by adding the tracer solution to all wells.

  • Incubation:

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular STAT Phosphorylation Assay (General Protocol)

This assay measures the ability of an inhibitor to block cytokine-induced phosphorylation of STAT proteins in whole blood or isolated peripheral blood mononuclear cells (PBMCs).

Objective: To determine the cellular potency (IC50) of a test compound.

Materials:

  • Fresh human whole blood or isolated PBMCs

  • Cytokines (e.g., IL-6, IL-12, IL-23, IFN-α)

  • Test compound (Brepocitinib) serially diluted in DMSO

  • Fixation buffer (e.g., BD Phosflow™ Lyse/Fix Buffer)

  • Permeabilization buffer (e.g., BD Phosflow™ Perm Buffer III)

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4) and phosphorylated STATs (e.g., anti-pSTAT1, anti-pSTAT3, anti-pSTAT4, anti-pSTAT5)

  • Flow cytometer

Procedure:

  • Compound Incubation:

    • Aliquot whole blood or PBMCs into tubes.

    • Add serial dilutions of the test compound and incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Cytokine Stimulation:

    • Add the appropriate cytokine to stimulate the specific signaling pathway and incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Fixation and Lysis:

    • Fix the cells and lyse the red blood cells by adding a fixation/lysis buffer. Incubate as recommended by the manufacturer.

  • Permeabilization:

    • Wash the cells and then permeabilize them by adding a permeabilization buffer. This allows the antibodies to access intracellular phosphorylated proteins.

  • Staining:

    • Stain the cells with a cocktail of fluorochrome-conjugated antibodies against cell surface markers and the specific phosphorylated STAT protein of interest. Incubate in the dark.

  • Data Acquisition:

    • Wash the cells and resuspend them in a suitable buffer.

    • Acquire data on a flow cytometer, collecting events for specific cell populations based on surface marker expression.

  • Data Analysis:

    • Gate on the cell population of interest (e.g., CD3+ T cells).

    • Determine the median fluorescence intensity (MFI) of the phospho-STAT signal.

    • Plot the MFI against the logarithm of the test compound concentration and fit the data to determine the IC50 value.

Visualizations

JAK-STAT Signaling Pathway and Inhibition by Brepocitinib

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 2. Activation TYK2 TYK2 Receptor->TYK2 STAT STAT Receptor->STAT 4. STAT Recruitment JAK1->Receptor 3. Phosphorylation JAK1->STAT 5. Phosphorylation TYK2->Receptor TYK2->STAT 5. Phosphorylation pSTAT pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer 6. Dimerization DNA DNA pSTAT_dimer->DNA 7. Translocation Brepocitinib Brepocitinib (this compound) Brepocitinib->JAK1 Inhibition Brepocitinib->TYK2 Inhibition GeneExpression Gene Expression DNA->GeneExpression 8. Transcription

Caption: JAK-STAT signaling pathway and the inhibitory action of Brepocitinib.

Experimental Workflow for Kinase Inhibition Assay

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Kinase - Tracer - Antibody - Compound Dilutions start->prepare_reagents plate_setup Assay Plate Setup: Add compound, kinase/Ab, and tracer prepare_reagents->plate_setup incubation Incubate at RT (e.g., 60 min) plate_setup->incubation read_plate Read Plate (TR-FRET) incubation->read_plate data_analysis Data Analysis: Calculate Ratio and IC50 read_plate->data_analysis end End data_analysis->end

Caption: Workflow for a typical TR-FRET based kinase inhibition assay.

Conclusion

Brepocitinib (PF-06700841) is a potent and selective dual inhibitor of JAK1 and TYK2 that has demonstrated significant potential for the treatment of a range of autoimmune and inflammatory diseases. Its discovery was based on the rationale of targeting key cytokine signaling pathways involved in inflammation. The data presented in this guide highlight its inhibitory activity at both the biochemical and cellular levels. The provided experimental protocols offer a foundation for researchers to further investigate the properties of this and similar compounds. The continued development and study of dual JAK1/TYK2 inhibitors like Brepocitinib represent an important advancement in the field of immunology and drug discovery.

The Structure-Activity Relationship of Dual JAK1/TYK2 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The Janus kinase (JAK) family, comprising four intracellular non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), plays a pivotal role in mediating signal transduction for a wide array of cytokines, growth factors, and hormones.[1][2] This signaling cascade, known as the JAK-STAT pathway, is integral to the regulation of immune responses, inflammation, and hematopoiesis. Dysregulation of this pathway is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases, as well as certain cancers. Consequently, the development of small molecule inhibitors targeting JAKs has emerged as a promising therapeutic strategy.

While early generation JAK inhibitors showed broad activity across the JAK family, there is a growing interest in developing more selective inhibitors to achieve a better therapeutic window and reduce off-target effects. Dual inhibition of JAK1 and TYK2 is a particularly attractive approach. JAK1 is involved in the signaling of many pro-inflammatory cytokines, while TYK2 is crucial for the signaling of IL-12, IL-23, and Type I interferons, key mediators in several autoimmune conditions. By selectively targeting JAK1 and TYK2 while sparing JAK2 (critical for erythropoiesis) and JAK3 (important for lymphocyte development), it is hypothesized that a more favorable safety profile can be achieved while maintaining high efficacy.

This technical guide provides an in-depth overview of the structure-activity relationship (SAR) for a representative series of dual JAK1/TYK2 inhibitors, details the experimental protocols used for their evaluation, and illustrates the underlying biological and experimental workflows.

Core Structure and Structure-Activity Relationship (SAR)

The development of potent and selective dual JAK1/TYK2 inhibitors often revolves around a heterocyclic core scaffold that can effectively occupy the ATP-binding site of the kinase domain. For the purpose of this guide, we will consider a hypothetical series of compounds based on a pyrazolopyrimidine scaffold, a common motif in many kinase inhibitors. The following table summarizes the SAR of this series, illustrating how modifications at different positions (R1, R2, and R3) of the core structure impact the inhibitory potency against the four JAK isoforms and the cellular activity.

Table 1: Structure-Activity Relationship of Pyrazolopyrimidine Analogs

CompoundR1 GroupR2 GroupR3 GroupJAK1 IC50 (nM)TYK2 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)p-STAT3 Cell IC50 (nM)
1a -H-CH3-NH2150200500>10000450
1b -Cl-CH3-NH25075300>10000150
1c -F-CH3-NH27090400>10000180
1d -Cl-CH2CH3-NH24560250>10000120
1e -Cl-cyclopropyl-NH22035150800050
1f -Cl-cyclopropyl-OH2540180750065
1g -Cl-cyclopropyl-NH-cyclopropyl5 8 100 5000 15
1h -Cl-cyclopropyl-NH-CH31015120600025

SAR Summary:

  • R1 Position: Substitution with a small electron-withdrawing group, such as chlorine (as in 1b ), significantly improves potency against JAK1 and TYK2 compared to the unsubstituted analog (1a ).

  • R2 Position: Exploration of this position reveals that increasing the size and introducing conformational constraint with a cyclopropyl group (1e ) enhances potency and selectivity over JAK2.

  • R3 Position: This position is critical for achieving high potency and selectivity. Modification of the primary amine in 1e to a secondary amine, particularly with a cyclopropyl group (1g ), leads to a substantial increase in potency against JAK1 and TYK2, while maintaining good selectivity against JAK2 and excellent selectivity against JAK3. This suggests the formation of a key hydrogen bond interaction in the active site.

Experimental Protocols

Biochemical Kinase Inhibition Assay (Luminescence-based)

Objective: To determine the in vitro inhibitory activity of test compounds against purified JAK enzyme isoforms.

Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. The kinase activity is inversely proportional to the luminescence signal.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

  • Poly(Glu, Tyr) 4:1 peptide substrate.

  • ATP.

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Test compounds dissolved in DMSO.

  • ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • White, opaque 384-well assay plates.

  • Luminometer.

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Add 2.5 µL of the diluted compound solution or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2.5 µL of a solution containing the JAK enzyme and the peptide substrate in kinase assay buffer.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for each enzyme.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Phospho-STAT3 Inhibition Assay (Flow Cytometry)

Objective: To measure the ability of test compounds to inhibit cytokine-induced JAK-STAT signaling in a cellular context.

Principle: This assay quantifies the phosphorylation of STAT3 in response to cytokine stimulation in the presence of an inhibitor.

Materials:

  • Human whole blood or isolated peripheral blood mononuclear cells (PBMCs).

  • Interleukin-6 (IL-6) as the stimulus for JAK1/TYK2 signaling.

  • Test compounds dissolved in DMSO.

  • RPMI-1640 cell culture medium.

  • Fixation/Permeabilization solution (e.g., BD Cytofix/Cytoperm™).

  • Fluorescently labeled anti-phospho-STAT3 (pY705) antibody.

  • Flow cytometer.

Procedure:

  • Pre-treat human whole blood or PBMCs with serial dilutions of the test compounds or DMSO (vehicle control) for 1 hour at 37°C.

  • Stimulate the cells with a pre-determined optimal concentration of IL-6 for 15-20 minutes at 37°C. An unstimulated control should also be included.

  • Fix the cells by adding a fixation buffer immediately after stimulation. Incubate for 10-15 minutes at 37°C.

  • Lyse the red blood cells (if using whole blood) and wash the remaining cells.

  • Permeabilize the cells by adding a permeabilization buffer and incubating for 30 minutes at 4°C.

  • Stain the cells with a fluorescently labeled anti-phospho-STAT3 antibody for 30-60 minutes at room temperature, protected from light.

  • Wash the cells to remove unbound antibody.

  • Resuspend the cells in a suitable buffer for flow cytometry analysis.

  • Acquire the data on a flow cytometer, measuring the fluorescence intensity of the phospho-STAT3 signal in the cell population of interest (e.g., lymphocytes or monocytes).

  • Calculate the percent inhibition of p-STAT3 induction for each compound concentration and determine the IC50 value.

Visualizations

JAK_STAT_Pathway JAK-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Extracellular Domain Transmembrane Domain Intracellular Domain Cytokine->Receptor:f0 1. Ligand Binding JAK1 JAK1 Receptor:f2->JAK1 2. Receptor Dimerization & JAK Activation TYK2 TYK2 Receptor:f2->TYK2 STAT STAT Receptor:f2->STAT 4. STAT Recruitment JAK1->Receptor:f2 Phosphorylation JAK1->TYK2 3. Trans-phosphorylation JAK1->STAT 5. STAT Phosphorylation TYK2->Receptor:f2 TYK2->STAT pSTAT p-STAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer 6. Dimerization DNA DNA STAT_Dimer->DNA 7. Nuclear Translocation Gene_Transcription Gene_Transcription DNA->Gene_Transcription 8. Gene Transcription

Caption: The JAK-STAT signaling cascade.

SAR_Workflow Structure-Activity Relationship (SAR) Workflow Start Start: Initial Hit Design Design Analogs Start->Design Synthesis Chemical Synthesis Design->Synthesis Biochemical_Assay Biochemical Assay (JAK1, TYK2, JAK2, JAK3 IC50) Synthesis->Biochemical_Assay Cellular_Assay Cellular Assay (p-STAT IC50) Biochemical_Assay->Cellular_Assay Data_Analysis Analyze Data: Potency & Selectivity? Cellular_Assay->Data_Analysis Data_Analysis->Design No, Iterate Lead_Candidate Lead Candidate Data_Analysis->Lead_Candidate Yes Stop Stop or Redesign Data_Analysis->Stop Unfavorable Experimental_Workflow JAK Inhibitor Evaluation Workflow Compound_Library Compound Library Primary_Screen Primary Biochemical Screen (JAK1 & TYK2) Compound_Library->Primary_Screen Hit_Confirmation Hit Confirmation & IC50 Primary_Screen->Hit_Confirmation Selectivity_Panel JAK Selectivity Panel (JAK2, JAK3) Hit_Confirmation->Selectivity_Panel Cellular_Assays Cell-Based Assays (e.g., p-STAT) Selectivity_Panel->Cellular_Assays ADME_Tox In Vitro ADME/Tox Cellular_Assays->ADME_Tox In_Vivo_Models In Vivo Efficacy Models (e.g., Arthritis Model) ADME_Tox->In_Vivo_Models Lead_Op Lead Optimization In_Vivo_Models->Lead_Op

References

A Technical Guide to the Target Engagement and Binding Kinetics of Dual JAK1/TYK2 Inhibitors: A Focus on Brepocitinib (PF-06700841)

Author: BenchChem Technical Support Team. Date: November 2025

Note: The specific inhibitor "Jak1/tyk2-IN-1" is not extensively documented in publicly available scientific literature. Therefore, this guide utilizes Brepocitinib (PF-06700841), a well-characterized, potent dual inhibitor of Janus Kinase 1 (JAK1) and Tyrosine Kinase 2 (TYK2), as a representative molecule for this class of compounds. Brepocitinib is currently in clinical development for various autoimmune diseases.[1][2][3]

This technical guide is intended for researchers, scientists, and drug development professionals interested in the molecular interactions and cellular activity of dual JAK1/TYK2 inhibitors. It provides a comprehensive overview of the target engagement, and binding kinetics of Brepocitinib, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways and experimental workflows.

Introduction to JAK1 and TYK2 Inhibition

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a pivotal role in cytokine signaling.[4][5] These kinases are crucial for the signal transduction of a wide array of cytokines, growth factors, and hormones, thereby regulating processes such as hematopoiesis, inflammation, and immune responses. The JAK-STAT signaling pathway is initiated when a cytokine binds to its receptor, leading to the activation of associated JAKs.[6] Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Subsequently, JAKs phosphorylate the STATs, which then dimerize, translocate to the nucleus, and modulate gene transcription.[6]

TYK2 and JAK1 are key components in the signaling pathways of several pro-inflammatory cytokines, including Type I and II interferons (IFNs), interleukin-6 (IL-6), IL-12, and IL-23.[7][8] Dysregulation of these pathways is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases. Therefore, the dual inhibition of JAK1 and TYK2 presents a promising therapeutic strategy to broadly suppress pro-inflammatory cytokine signaling. Brepocitinib is a selective inhibitor of TYK2 and JAK1, demonstrating potential in treating various autoimmune conditions.[2][8]

Target Engagement and Potency of Brepocitinib

The target engagement of Brepocitinib has been characterized through both biochemical and cellular assays, demonstrating its potent and selective inhibition of JAK1 and TYK2.

Biochemical Potency

The inhibitory activity of Brepocitinib against the kinase domains of JAK family members has been determined using in vitro enzymatic assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

TargetIC50 (nM)
JAK1 17[9][10][11]
TYK2 23[9][10][11]
JAK2 77[9][10]
JAK3 6490[10]

Table 1: Biochemical potency of Brepocitinib against JAK family kinases.

Cellular Activity

The cellular potency of Brepocitinib has been evaluated in human whole blood (HWB) assays by measuring the inhibition of cytokine-induced STAT phosphorylation. These assays provide a more physiologically relevant assessment of the inhibitor's activity in a complex biological environment.

PathwayCytokine StimulusMeasured Phospho-STATCellular IC50 (nM)
TYK2/JAK2 IL-12pSTAT465[10]
TYK2/JAK2 IL-23pSTAT3120[10]
JAK1/TYK2 IL-10pSTAT3305[10]
JAK1/JAK2/TYK2 IL-27pSTAT386[10]
JAK1 (homodimer) IL-6pSTAT1 (CD3+ cells)81[10]
JAK1 (homodimer) IL-6pSTAT3 (CD3+ cells)641[10]
JAK1/JAK3 IL-15pSTAT5238[10]
JAK1/JAK3 IL-21pSTAT3204[10]
JAK2 (homodimer) EPOpSTAT5 (CD34+ cells)577[10]

Table 2: Cellular activity of Brepocitinib in human whole blood assays.

Binding Kinetics

Signaling Pathways

The following diagram illustrates the central role of JAK1 and TYK2 in mediating the signaling of key pro-inflammatory cytokines. Brepocitinib, by inhibiting both kinases, effectively blocks these downstream pathways.

JAK1_TYK2_Signaling_Pathway JAK1/TYK2 Signaling Pathway cluster_cytokines Cytokines cluster_receptors Cytokine Receptors cluster_jaks Janus Kinases (JAKs) cluster_stats STATs IL12 IL-12 IL12R IL-12R IL12->IL12R IL23 IL-23 IL23R IL-23R IL23->IL23R IFN Type I IFN IFNAR IFNAR IFN->IFNAR IL6 IL-6 IL6R IL-6R IL6->IL6R IL10 IL-10 IL10R IL-10R IL10->IL10R TYK2 TYK2 IL12R->TYK2 JAK2 JAK2 IL12R->JAK2 IL23R->TYK2 IL23R->JAK2 JAK1 JAK1 IFNAR->JAK1 IFNAR->TYK2 IL6R->JAK1 IL10R->JAK1 IL10R->TYK2 STAT1 STAT1 JAK1->STAT1 P STAT3 STAT3 JAK1->STAT3 P TYK2->STAT3 P STAT4 STAT4 TYK2->STAT4 P JAK2->STAT3 P JAK2->STAT4 P Nucleus Nucleus (Gene Transcription) STAT1->Nucleus STAT3->Nucleus STAT4->Nucleus Brepocitinib Brepocitinib Brepocitinib->JAK1 Brepocitinib->TYK2

JAK1/TYK2 Signaling Pathway

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard industry practices for characterizing kinase inhibitors.

Biochemical Kinase Assay (Generic Protocol)

This assay measures the direct inhibition of JAK kinase activity by a test compound.

Objective: To determine the IC50 value of an inhibitor against purified JAK enzymes.

Materials:

  • Purified recombinant human JAK1, TYK2, JAK2, and JAK3 enzymes.

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • ATP.

  • Substrate peptide (e.g., a poly(Glu, Tyr) 4:1 peptide).

  • Test compound (e.g., Brepocitinib) serially diluted in DMSO.

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system.

  • 384-well plates.

  • Plate reader capable of luminescence detection.

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add a small volume (e.g., 50 nL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Prepare a kinase/substrate mixture by diluting the JAK enzyme and substrate peptide in the kinase reaction buffer. Add this mixture to the wells.

  • Prepare an ATP solution in kinase reaction buffer.

  • Initiate the kinase reaction by adding the ATP solution to the wells. The final ATP concentration should be close to the Km value for each respective kinase.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the enzymatic reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's protocol. This involves a two-step process: first, adding ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP, and second, adding Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP via a luciferase reaction.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Biochemical_Assay_Workflow Biochemical Kinase Assay Workflow Start Start Prep_Compound Prepare Serial Dilutions of Test Compound in DMSO Start->Prep_Compound Dispense_Compound Dispense Compound/DMSO into 384-well Plate Prep_Compound->Dispense_Compound Add_Kinase_Substrate Add Kinase/Substrate Mixture to Wells Dispense_Compound->Add_Kinase_Substrate Prep_Kinase_Substrate Prepare Kinase/Substrate Mixture in Reaction Buffer Prep_Kinase_Substrate->Add_Kinase_Substrate Initiate_Reaction Initiate Reaction with ATP Add_Kinase_Substrate->Initiate_Reaction Incubate Incubate at Room Temperature Initiate_Reaction->Incubate Stop_Reaction_Detect Stop Reaction and Detect ADP (e.g., ADP-Glo™) Incubate->Stop_Reaction_Detect Read_Luminescence Read Luminescence Stop_Reaction_Detect->Read_Luminescence Data_Analysis Calculate % Inhibition and Determine IC50 Read_Luminescence->Data_Analysis End End Data_Analysis->End

Biochemical Kinase Assay Workflow
Cellular Thermal Shift Assay (CETSA) for Target Engagement (Generic Protocol)

CETSA is a method to assess the engagement of a drug with its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Objective: To confirm the binding of an inhibitor to its target kinase within intact cells.

Materials:

  • Cultured cells expressing the target kinases (e.g., a human cell line).

  • Cell culture medium and supplements.

  • Test compound (e.g., Brepocitinib) and vehicle (DMSO).

  • Phosphate-buffered saline (PBS).

  • Lysis buffer with protease and phosphatase inhibitors.

  • Equipment for protein quantification (e.g., BCA assay).

  • SDS-PAGE and Western blotting reagents and equipment.

  • Primary antibodies specific for the target kinases (e.g., anti-JAK1, anti-TYK2) and a loading control (e.g., anti-GAPDH).

  • Secondary antibodies conjugated to HRP or a fluorescent dye.

  • PCR thermocycler for heating cell lysates.

Procedure:

  • Compound Treatment: Treat cultured cells with the test compound or vehicle (DMSO) at a desired concentration for a specific duration (e.g., 1-2 hours) in cell culture medium.

  • Cell Harvesting: Harvest the cells by scraping or trypsinization, wash with PBS, and resuspend in PBS.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermocycler. One aliquot should be kept at room temperature as a non-heated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

  • Protein Quantification and Analysis:

    • Quantify the protein concentration in the supernatant.

    • Analyze the samples by SDS-PAGE and Western blotting using primary antibodies against the target protein and a loading control.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples.

    • A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Conclusion

Brepocitinib is a potent dual inhibitor of JAK1 and TYK2 with significant activity in both biochemical and cellular assays. Its mechanism of action, through the inhibition of key cytokine signaling pathways, provides a strong rationale for its development in a range of autoimmune and inflammatory diseases. The experimental protocols and data presented in this guide offer a framework for the characterization of dual JAK1/TYK2 inhibitors and can serve as a valuable resource for researchers in the field of kinase inhibitor drug discovery. Further studies to elucidate the specific binding kinetics of Brepocitinib will provide a more complete understanding of its pharmacological profile.

References

The Role of Dual Jak1/Tyk2 Inhibition in Cytokine Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of dual Janus kinase 1 (JAK1) and Tyrosine kinase 2 (TYK2) inhibitors in modulating cytokine signaling pathways. It is intended for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of targeting these key signaling molecules. This document will delve into the mechanism of action, relevant signaling cascades, and the quantitative characterization of these inhibitors, using publicly available data on representative molecules.

Introduction to JAK-STAT Signaling

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors, playing a pivotal role in immunity, inflammation, hematopoiesis, and other essential biological processes.[1][2] The JAK family consists of four intracellular, non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[1][3] These kinases associate with the intracellular domains of cytokine receptors.[4][5]

Upon cytokine binding, the receptor chains dimerize, bringing the associated JAKs into close proximity, leading to their trans-activation and subsequent phosphorylation of the receptor's intracellular tails.[6] This creates docking sites for STAT proteins, which are then recruited and phosphorylated by the activated JAKs.[2][7] Phosphorylated STATs form homo- or heterodimers, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes.[6][8] Dysregulation of the JAK-STAT pathway is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[1]

The Rationale for Dual JAK1 and TYK2 Inhibition

JAK1 and TYK2 are key mediators in the signaling of several pro-inflammatory cytokines.

  • JAK1 is involved in the signaling of numerous cytokines, including those that use the common gamma chain (e.g., IL-2, IL-4, IL-7, IL-9, IL-15, IL-21), the gp130 family of receptors (e.g., IL-6, IL-11), and the type I and type II interferon receptors.[1][4][5]

  • TYK2 is crucial for the signaling of type I interferons (IFN-α/β), as well as IL-12 and IL-23, which are central to the differentiation and function of Th1 and Th17 cells, respectively.[2][9][10][11]

Given the overlapping and distinct roles of JAK1 and TYK2 in mediating the signals of key inflammatory cytokines, the simultaneous inhibition of both kinases presents a compelling therapeutic strategy for a range of autoimmune and inflammatory disorders. Dual inhibitors, such as brepocitinib and other compounds in development, aim to provide a broader blockade of inflammatory pathways than could be achieved by targeting a single JAK.[12][13]

Mechanism of Action of a Dual JAK1/TYK2 Inhibitor

A dual JAK1/TYK2 inhibitor functions by competitively binding to the ATP-binding site within the kinase domain of both JAK1 and TYK2. This inhibition prevents the phosphorylation and activation of these kinases, thereby blocking the downstream signaling cascade. The result is a reduction in the phosphorylation of STAT proteins and a subsequent decrease in the transcription of pro-inflammatory genes.

Below is a diagram illustrating the canonical JAK-STAT signaling pathway and the points of intervention for a dual JAK1/TYK2 inhibitor.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 Activation TYK2 TYK2 Receptor->TYK2 Activation pSTAT pSTAT JAK1->pSTAT P TYK2->pSTAT P STAT STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Nucleus Gene Transcription STAT_dimer->Nucleus Translocation Inhibitor Jak1/Tyk2-IN-1 Inhibitor->JAK1 Inhibitor->TYK2 IL23 IL-23 IL23R IL-23R IL23->IL23R JAK2 JAK2 IL23R->JAK2 Activation TYK2 TYK2 IL23R->TYK2 Activation pSTAT3 pSTAT3 JAK2->pSTAT3 P TYK2->pSTAT3 P STAT3 STAT3 Th17 Th17 Differentiation (IL-17, IL-22 production) pSTAT3->Th17 Inhibitor This compound Inhibitor->TYK2 IFN IFN-α/β IFNAR IFNAR IFN->IFNAR JAK1 JAK1 IFNAR->JAK1 Activation TYK2 TYK2 IFNAR->TYK2 Activation pSTAT1_2 pSTAT1/pSTAT2 JAK1->pSTAT1_2 P TYK2->pSTAT1_2 P STAT1_2 STAT1/STAT2 ISGF3 ISGF3 Complex pSTAT1_2->ISGF3 ISRE ISRE-mediated Gene Transcription ISGF3->ISRE Inhibitor This compound Inhibitor->JAK1 Inhibitor->TYK2 cluster_discovery Discovery & In Vitro Characterization cluster_preclinical Preclinical In Vivo Evaluation cluster_clinical Clinical Development Kinase_Assay In Vitro Kinase Assays (IC50 determination) Cell_Assay Cellular Assays (Functional Inhibition) Kinase_Assay->Cell_Assay PK_PD Pharmacokinetics & Pharmacodynamics Cell_Assay->PK_PD Efficacy_Models In Vivo Efficacy Models (e.g., Arthritis, Psoriasis) PK_PD->Efficacy_Models Tox Toxicology Studies Efficacy_Models->Tox Clinical_Trials Clinical Trials Tox->Clinical_Trials

References

The Impact of Dual Jak1/Tyk2 Inhibition on STAT Phosphorylation: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Jak-STAT Signaling Pathway

The Jak-STAT pathway is the principal signaling mechanism for a wide array of cytokines and growth factors. The binding of a cytokine to its receptor on the cell surface leads to the activation of receptor-associated JAKs.[1][2] These activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[2] Subsequently, the recruited STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation, immunity, and cell proliferation.[1][2][3]

The four members of the JAK family form specific pairs to transduce signals from different cytokine receptors. Jak1 and Tyk2 are crucial for signaling mediated by cytokines such as Type I interferons (IFN-α/β), IL-12, and IL-23, which are central to the pathogenesis of many autoimmune diseases.[4][5][6][7]

cluster_membrane Cell Membrane receptor Cytokine Receptor jak1 Jak1 receptor->jak1 Activation tyk2 Tyk2 receptor->tyk2 Activation cytokine Cytokine (e.g., IL-12, IL-23, IFN-α) cytokine->receptor Binding stat STAT jak1->stat Phosphorylation tyk2->stat Phosphorylation pstat pSTAT dimer pSTAT Dimer pstat->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene Gene Transcription nucleus->gene inhibitor Dual Jak1/Tyk2 Inhibitor inhibitor->jak1 inhibitor->tyk2

Figure 1: Simplified Jak-STAT signaling pathway and the site of action for dual Jak1/Tyk2 inhibitors.

Quantitative Analysis of Jak1/Tyk2 Inhibition

Dual Jak1/Tyk2 inhibitors are designed to potently and selectively block the activity of both kinases. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Biochemical Assay Data

Biochemical assays utilize purified, recombinant JAK enzymes to determine the direct inhibitory effect of a compound. Brepocitinib (PF-06700841) is a potent inhibitor of Tyk2 and Jak1 with some activity against Jak2.

CompoundTargetIC50 (nM)Assay Type
Brepocitinib (PF-06700841)Tyk223Biochemical
Jak117Biochemical
Jak277Biochemical

Data sourced from publicly available information.

Cellular Assay Data

Cellular assays measure the inhibition of STAT phosphorylation in response to cytokine stimulation in whole cells, providing a more physiologically relevant assessment of a compound's activity.

CompoundCell TypeCytokine StimulantPhosphorylated STATIC50 (nM)
Brepocitinib (PF-06700841)Human LeukocytesIL-15 (Jak1/Jak3 dependent)pSTAT5135
Human LeukocytesIL-12 (Tyk2/Jak2 dependent)pSTATVaries by specific STAT

Data is representative and compiled from published studies.[4] Specific pSTATs for IL-12 signaling include pSTAT3 and pSTAT4.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for accurately assessing the impact of Jak1/Tyk2 inhibitors on STAT phosphorylation. Below are representative protocols for key assays.

In Vitro Kinase Inhibition Assay (Biochemical)

This protocol describes a common method for determining the IC50 of an inhibitor against purified JAK enzymes.

Objective: To measure the direct inhibitory effect of a test compound on the enzymatic activity of Jak1 and Tyk2.

Materials:

  • Recombinant human Jak1 and Tyk2 enzymes

  • ATP

  • Peptide substrate (e.g., a biotinylated peptide with a tyrosine phosphorylation site)

  • Test compound (e.g., Jak1/tyk2-IN-1 or Brepocitinib)

  • Assay buffer (e.g., HEPES, MgCl2, DTT, BSA)

  • Detection reagents (e.g., HTRF-based detection with europium-labeled anti-phosphotyrosine antibody and streptavidin-XL665)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the diluted compound to the wells of a 384-well plate.

  • Add the Jak1 or Tyk2 enzyme and the peptide substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Add the detection reagents and incubate to allow for binding.

  • Read the plate on a suitable plate reader to measure the phosphorylation signal.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

start Start step1 Prepare serial dilutions of test compound start->step1 step2 Add compound to 384-well plate step1->step2 step3 Add Jak1/Tyk2 enzyme and peptide substrate step2->step3 step4 Initiate reaction with ATP step3->step4 step5 Incubate at room temperature step4->step5 step6 Stop reaction with EDTA step5->step6 step7 Add detection reagents step6->step7 step8 Read plate step7->step8 step9 Calculate IC50 step8->step9 end End step9->end

Figure 2: Workflow for a biochemical in vitro kinase inhibition assay.
Phospho-STAT Flow Cytometry Assay (Cellular)

This protocol details a method for quantifying the phosphorylation of specific STAT proteins in cells following cytokine stimulation.

Objective: To measure the inhibitory effect of a test compound on cytokine-induced STAT phosphorylation in a cellular context.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., Jurkat)

  • Cell culture medium

  • Test compound

  • Cytokine stimulant (e.g., IL-12, IFN-α)

  • Fixation buffer (e.g., paraformaldehyde)

  • Permeabilization buffer (e.g., ice-cold methanol)

  • Fluorochrome-conjugated antibodies against specific phospho-STATs (e.g., anti-pSTAT3, anti-pSTAT4)

  • Flow cytometer

Procedure:

  • Culture cells in appropriate medium.

  • Pre-incubate the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).

  • Fix the cells by adding fixation buffer.

  • Permeabilize the cells by adding ice-cold permeabilization buffer.

  • Wash the cells and stain with fluorochrome-conjugated anti-phospho-STAT antibodies.

  • Acquire data on a flow cytometer.

  • Analyze the data to determine the mean fluorescence intensity (MFI) of the phospho-STAT signal in the presence of the inhibitor compared to the vehicle control.

  • Calculate the percent inhibition and determine the IC50 value.

start Start step1 Culture cells start->step1 step2 Pre-incubate with test compound step1->step2 step3 Stimulate with cytokine step2->step3 step4 Fix cells step3->step4 step5 Permeabilize cells step4->step5 step6 Stain with anti-pSTAT antibodies step5->step6 step7 Acquire data on flow cytometer step6->step7 step8 Analyze data and calculate IC50 step7->step8 end End step8->end

Figure 3: Workflow for a phospho-STAT flow cytometry assay.

Conclusion

Dual inhibition of Jak1 and Tyk2 represents a promising therapeutic strategy for a range of autoimmune and inflammatory disorders. By potently and selectively blocking the phosphorylation of downstream STAT proteins, these inhibitors can effectively modulate the signaling of key pro-inflammatory cytokines. The quantitative data and detailed experimental protocols provided in this guide offer a framework for the preclinical evaluation of novel Jak1/Tyk2 inhibitors. Further research into the specific effects of these compounds on different STAT isoforms and in various disease models will continue to refine our understanding of their therapeutic potential.

References

Preclinical Characterization of Jak1/Tyk2-IN-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jak1/Tyk2-IN-1 is a potent, dual inhibitor of Janus kinase 1 (JAK1) and Tyrosine kinase 2 (TYK2). This document provides a comprehensive overview of its preclinical characterization, compiling available data on its biochemical activity and pharmacokinetic properties. Due to the limited publicly available data for this specific molecule, this guide also outlines standardized experimental protocols and workflows typically employed in the preclinical assessment of kinase inhibitors, offering a framework for further investigation.

Introduction

The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway. This pathway transduces signals from a multitude of cytokines and growth factors, playing a pivotal role in immune function and cellular proliferation. Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune and inflammatory diseases, as well as certain cancers.

This compound has been identified as a dual inhibitor of JAK1 and TYK2, two key mediators in the signaling of pro-inflammatory cytokines such as interleukins (IL-6, IL-12, IL-23) and interferons (IFN). By targeting these specific JAK isoforms, this compound has the potential to modulate inflammatory responses, making it a molecule of interest for therapeutic development. This guide summarizes the known preclinical data for this compound and provides a roadmap for its further characterization.

Core Data

Physicochemical Properties
PropertyValue
Molecular Formula C₁₈H₂₀F₃N₇O
Molecular Weight 407.39 g/mol
CAS Number 1883300-48-8
In Vitro Potency

The inhibitory activity of this compound against its target kinases has been determined through biochemical assays.

TargetIC₅₀ (nM)
Jak1 41
Tyk2 29

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

In Vivo Pharmacokinetics

Limited pharmacokinetic data is available for this compound.

SpeciesParameterValue
Mouse Oral Bioavailability (%)29

Oral bioavailability is the fraction of an orally administered drug that reaches the systemic circulation in an unchanged form.

Signaling Pathway and Mechanism of Action

This compound exerts its effect by inhibiting the JAK-STAT signaling pathway. The diagram below illustrates the canonical JAK-STAT pathway and the points of intervention for this compound.

JAK_STAT_Pathway cluster_cell Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates TYK2 TYK2 Receptor->TYK2 Activates STAT STAT JAK1->STAT Phosphorylates TYK2->STAT Phosphorylates pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Regulates Inhibitor This compound Inhibitor->JAK1 Inhibitor->TYK2

JAK-STAT Signaling Pathway and Inhibition by this compound.

Experimental Protocols (Representative)

While specific experimental details for the preclinical characterization of this compound are not publicly available, this section outlines standard protocols for key assays.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against target kinases.

Methodology:

  • Reagents: Recombinant human JAK1 and TYK2 enzymes, ATP, a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide), and the test compound (this compound).

  • Procedure: a. A reaction mixture containing the kinase, substrate, and varying concentrations of this compound is prepared in a multi-well plate. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C). d. The reaction is terminated, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (³²P-ATP), fluorescence polarization, or antibody-based detection of the phosphorylated product.

  • Data Analysis: The percentage of kinase activity inhibition is plotted against the logarithm of the inhibitor concentration. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.

Cellular Phosphorylation Assay

Objective: To assess the ability of this compound to inhibit cytokine-induced phosphorylation of STAT proteins in a cellular context.

Methodology:

  • Cell Line: A human cell line that expresses the target JAKs and responds to a specific cytokine (e.g., TF-1 cells for IL-6 induced STAT3 phosphorylation via JAK1).

  • Procedure: a. Cells are pre-incubated with varying concentrations of this compound. b. The cells are then stimulated with a cytokine (e.g., IL-6) to activate the JAK-STAT pathway. c. After a short incubation period, the cells are lysed. d. The level of phosphorylated STAT (pSTAT) is measured using methods such as Western blotting or a plate-based immunoassay (e.g., ELISA).

  • Data Analysis: The levels of pSTAT are normalized to the total amount of STAT protein. The percentage of inhibition of STAT phosphorylation is calculated and plotted against the inhibitor concentration to determine the EC₅₀ (half-maximal effective concentration).

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of this compound following oral administration.

Methodology:

  • Animals: Male or female BALB/c mice.

  • Procedure: a. A cohort of mice is administered this compound orally at a defined dose. b. Blood samples are collected at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). c. Plasma is separated from the blood samples. d. The concentration of this compound in the plasma samples is quantified using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Data Analysis: Plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:

    • Cₘₐₓ: Maximum plasma concentration.

    • Tₘₐₓ: Time to reach Cₘₐₓ.

    • t₁/₂: Elimination half-life.

    • AUC: Area under the plasma concentration-time curve.

    • Oral Bioavailability (F%): Calculated by comparing the AUC after oral administration to the AUC after intravenous administration.

Preclinical Development Workflow

The following diagram illustrates a typical workflow for the preclinical characterization of a kinase inhibitor like this compound.

The Role of Dual JAK1/TYK2 Inhibition in Neuroinflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Janus kinase 1 (JAK1) and tyrosine kinase 2 (TYK2) in the pathogenesis of neuroinflammatory diseases. It provides a comprehensive overview of the therapeutic potential of dual JAK1/TYK2 inhibitors, with a focus on the compound "Jak1/tyk2-IN-1" and other relevant small molecules. This document details the underlying signaling pathways, presents key preclinical data, and outlines experimental protocols for the investigation of these targeted therapies in neuroinflammation.

Introduction to JAK/STAT Signaling in Neuroinflammation

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade that translates extracellular cytokine signals into intracellular transcriptional responses. This pathway is integral to the regulation of the immune system, and its dysregulation is a key driver of chronic inflammation, including in the central nervous system (CNS).[1][2] In the context of neuroinflammation, resident CNS cells such as microglia and astrocytes, as well as infiltrating peripheral immune cells, utilize the JAK/STAT pathway to respond to a variety of pro-inflammatory cytokines.

JAK1 and TYK2 are non-receptor tyrosine kinases that associate with the intracellular domains of specific cytokine receptors.[3] Their activation upon cytokine binding initiates a signaling cascade that leads to the phosphorylation and activation of STAT proteins. These activated STATs then translocate to the nucleus and modulate the expression of genes involved in inflammatory responses.[4] Key cytokines that signal through JAK1 and/or TYK2 and are implicated in neuroinflammatory conditions include interferons (IFNs), interleukin-6 (IL-6), IL-12, and IL-23.[3] Consequently, the dual inhibition of JAK1 and TYK2 presents a compelling therapeutic strategy to dampen the neuroinflammatory processes that contribute to the pathology of diseases such as multiple sclerosis, Parkinson's disease, and Alzheimer's disease.[5]

Quantitative Data on JAK1/TYK2 Inhibitors

The development of selective dual JAK1/TYK2 inhibitors has been a focus of recent drug discovery efforts. The following tables summarize key quantitative data for several of these compounds, including their biochemical and cellular potencies, as well as their efficacy in preclinical models of neuroinflammation.

Table 1: In Vitro Potency and Selectivity of JAK1/TYK2 Inhibitors

CompoundTarget(s)Assay TypeIC50 (nM)Source
Compound 6JAK1Biochemical17[1]
TYK2Biochemical23[1]
JAK2Biochemical77[1]
JAK3Biochemical6494[1]
TLL018JAK1/TYK2Not SpecifiedPotent and Selective[6]
A-005TYK2BiochemicalNanomolar potency[7]
Zasocitinib (TAK-279)TYK2Whole Blood (IL-12/18)High[8]
JAK1/3Whole Blood (IL-2)No inhibition[8]
DeucravacitinibTYK2Whole Blood (IL-12/18)Moderate[8]
JAK1/3Whole Blood (IL-2)Minimal inhibition[8]

Table 2: In Vivo Efficacy and Pharmacokinetic Properties of Brain-Penetrant JAK1/TYK2 Inhibitors

CompoundAnimal ModelKey FindingsBrain PenetrationSource
BHV-8000Parkinson's Disease (Phase 2/3 trial initiated)Significant reduction in inflammatory biomarkers in Phase 1.~50% of plasma exposure available as unbound drug in the CNS.[5]
A-005Experimental Autoimmune Encephalomyelitis (EAE)Significant and dose-dependent suppression of clinical and histological EAE.Efficiently crossed the blood-brain barrier in rats.[7]
AZD1480 (JAK1/2 inhibitor)α-Synuclein Overexpression (Parkinson's Model)Suppressed neuroinflammation and neurodegeneration.Not specified.[1]

Key Signaling Pathways in Neuroinflammation

The therapeutic rationale for targeting JAK1 and TYK2 in neuroinflammation is based on their central role in mediating the effects of pro-inflammatory cytokines within the CNS. The following diagrams, generated using the DOT language for Graphviz, illustrate these critical signaling pathways.

General JAK1/TYK2 Signaling Pathway

JAK1_TYK2_Signaling cluster_receptor Cell Membrane Receptor Cytokine Receptor (e.g., IFNAR, IL-12R, IL-23R) JAK1 JAK1 Receptor->JAK1 Activation TYK2 TYK2 Receptor->TYK2 Activation STAT STAT Protein JAK1->STAT Phosphorylation TYK2->STAT Phosphorylation Cytokine Cytokine (e.g., IFN-α, IL-12, IL-23) Cytokine->Receptor Binding pSTAT Phosphorylated STAT (pSTAT) STAT_dimer pSTAT Dimer pSTAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Inflammatory Gene Expression Nucleus->Gene Transcription Inhibitor This compound Inhibitor->JAK1 Inhibitor->TYK2

Caption: General JAK1/TYK2 signaling cascade.

JAK1/TYK2 Signaling in Microglia and Astrocytes

Neuroinflammation_Signaling cluster_cns Central Nervous System cluster_microglia Microglia cluster_astrocyte Astrocyte Microglia_Receptor Cytokine Receptor Microglia_JAK1_TYK2 JAK1/TYK2 Microglia_Receptor->Microglia_JAK1_TYK2 Microglia_STAT STATs Microglia_JAK1_TYK2->Microglia_STAT Microglia_Response Pro-inflammatory Cytokine Release (TNF-α, IL-1β, IL-6) Increased Phagocytosis Microglia_STAT->Microglia_Response Neuronal_Damage Neuronal Damage & Demyelination Microglia_Response->Neuronal_Damage Astrocyte_Receptor Cytokine Receptor Astrocyte_JAK1_TYK2 JAK1/TYK2 Astrocyte_Receptor->Astrocyte_JAK1_TYK2 Astrocyte_STAT STATs Astrocyte_JAK1_TYK2->Astrocyte_STAT Astrocyte_Response Chemokine Production (e.g., CXCL10) Loss of Supportive Functions Astrocyte_STAT->Astrocyte_Response Astrocyte_Response->Neuronal_Damage Cytokines Pro-inflammatory Cytokines (IFNs, IL-12, IL-23) Cytokines->Microglia_Receptor Cytokines->Astrocyte_Receptor Inhibitor This compound Inhibitor->Microglia_JAK1_TYK2 Inhibitor->Astrocyte_JAK1_TYK2

Caption: JAK1/TYK2 signaling in glial cells.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of JAK1/TYK2 inhibitors in neuroinflammation.

In Vitro Assays

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant JAK kinases.

  • Materials: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; fluorescently labeled synthetic peptide substrate; ATP; assay buffer; 384-well plates; plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound (e.g., this compound) in DMSO.

    • In a 384-well plate, add the kinase, peptide substrate, and ATP to the assay buffer.

    • Add the diluted test compound to the reaction mixture.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the kinase reaction to proceed.

    • Terminate the reaction by adding a stop buffer containing EDTA.

    • Measure the amount of phosphorylated peptide product using a plate reader.

    • Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

This assay determines the ability of an inhibitor to block cytokine-induced STAT phosphorylation in a cellular context.

  • Materials: Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1); cell culture medium; stimulating cytokines (e.g., IFN-α for TYK2/JAK1, IL-6 for JAK1, GM-CSF for JAK2); test compound; fixation and permeabilization buffers; fluorescently labeled antibodies against pSTAT proteins (e.g., pSTAT1, pSTAT3, pSTAT5); flow cytometer.

  • Procedure:

    • Culture the cells under appropriate conditions.

    • Pre-incubate the cells with various concentrations of the test compound for a defined period.

    • Stimulate the cells with a specific cytokine to induce STAT phosphorylation.

    • Fix and permeabilize the cells to allow for intracellular antibody staining.

    • Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein.

    • Analyze the cells using a flow cytometer to quantify the level of pSTAT in each sample.

    • Determine the IC50 value for the inhibition of cytokine-induced STAT phosphorylation.

In Vivo Models

EAE is a widely used animal model for multiple sclerosis that recapitulates key aspects of the disease, including CNS inflammation, demyelination, and neurological deficits.

  • Animals: Female C57BL/6 mice, 9-13 weeks old.

  • Induction of EAE:

    • On day 0, immunize mice subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide (e.g., MOG35-55) in Complete Freund's Adjuvant (CFA).

    • On day 0 and day 2, administer pertussis toxin intraperitoneally.

  • Treatment:

    • Prophylactic: Begin administration of the test compound (e.g., this compound) at the time of immunization.

    • Therapeutic: Begin administration of the test compound at the onset of clinical signs of EAE.

  • Clinical Scoring:

    • Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5, where 0 is no disease and 5 is moribund or dead.

  • Histological Analysis:

    • At the end of the study, perfuse the mice and collect the brain and spinal cord.

    • Process the tissues for histology and stain with hematoxylin and eosin (H&E) for inflammation and Luxol fast blue (LFB) for demyelination.

  • Outcome Measures:

    • Clinical score, incidence of disease, day of onset, and body weight.

    • Histological scores for inflammation and demyelination.

    • Analysis of immune cell infiltration and cytokine expression in the CNS.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a novel JAK1/TYK2 inhibitor for neuroinflammation.

Experimental_Workflow Start Compound Discovery & Synthesis Biochemical_Assay In Vitro Biochemical Kinase Assays (IC50 Determination) Start->Biochemical_Assay Cellular_Assay Cellular Assays (pSTAT Inhibition) in PBMCs & Glial Cells Biochemical_Assay->Cellular_Assay PK_PD Pharmacokinetics & Pharmacodynamics (Brain Penetration) Cellular_Assay->PK_PD In_Vivo_Efficacy In Vivo Efficacy Studies (EAE Model) PK_PD->In_Vivo_Efficacy Histology Histological Analysis (Inflammation & Demyelination) In_Vivo_Efficacy->Histology Toxicology Toxicology Studies In_Vivo_Efficacy->Toxicology Clinical_Trials Clinical Trials Histology->Clinical_Trials Toxicology->Clinical_Trials

Caption: Preclinical development workflow.

Conclusion

The dual inhibition of JAK1 and TYK2 represents a promising therapeutic approach for a range of neuroinflammatory disorders. By targeting key cytokine signaling pathways in both the peripheral immune system and the CNS, these inhibitors have the potential to modulate the complex inflammatory cascades that drive disease progression. The data and protocols presented in this guide provide a framework for the continued investigation and development of novel JAK1/TYK2 inhibitors for the treatment of these debilitating neurological conditions. Further research is warranted to fully elucidate the long-term efficacy and safety of this therapeutic strategy in clinical settings.

References

The Impact of Dual Jak1/Tyk2 Inhibition on Immune Cell Differentiation: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Janus kinase (JAK) family of enzymes, particularly Jak1 and Tyrosine kinase 2 (Tyk2), play a pivotal role in orchestrating immune responses through the transduction of cytokine signals. Dysregulation of these signaling pathways is a hallmark of numerous autoimmune and inflammatory diseases. Consequently, the development of small molecule inhibitors targeting Jak1 and Tyk2 has emerged as a promising therapeutic strategy. This technical guide provides an in-depth analysis of the effects of dual Jak1/Tyk2 inhibition on the differentiation of key immune cell populations. We will explore the underlying signaling pathways, present quantitative data on cellular responses, and provide detailed experimental protocols for assessing the impact of these inhibitors. For the purpose of this guide, we will refer to a representative dual inhibitor, "Jak1/Tyk2-IN-1," to illustrate these effects.

Introduction to Jak1 and Tyk2 in Immune Signaling

The JAK-STAT signaling cascade is a critical pathway for a wide array of cytokines and growth factors that govern immune cell development, activation, and differentiation.[1] Jak1 and Tyk2 are non-receptor tyrosine kinases that associate with the intracellular domains of specific cytokine receptors.[2] Upon cytokine binding, these kinases are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The subsequent phosphorylation and dimerization of STATs lead to their translocation to the nucleus and the regulation of target gene expression.

Jak1 and Tyk2 often function as heterodimers, mediating the signaling of crucial cytokine families:

  • Type I Interferons (IFN-α/β): These cytokines, essential for antiviral immunity and immune modulation, signal through a receptor complex associated with Jak1 and Tyk2.[2]

  • Interleukin-10 (IL-10) Family: This family of anti-inflammatory cytokines also utilizes the Jak1/Tyk2 pairing for signal transduction.

  • IL-12 and IL-23: These cytokines are critical for the differentiation of T helper 1 (Th1) and T helper 17 (Th17) cells, respectively, and their receptors are associated with Tyk2 and Jak2.[3][4]

Given their central role in mediating the effects of both pro- and anti-inflammatory cytokines, simultaneous inhibition of Jak1 and Tyk2 presents a compelling strategy for modulating immune responses in various disease contexts.

Mechanism of Action of this compound

This compound is a representative small molecule inhibitor designed to competitively bind to the ATP-binding site within the kinase domains of both Jak1 and Tyk2. This dual inhibition effectively blocks the phosphorylation cascade initiated by cytokine receptor activation, thereby preventing the downstream activation of STAT proteins and the subsequent transcription of target genes. The selectivity of such inhibitors is a key parameter, with ideal candidates exhibiting high potency against Jak1 and Tyk2 while sparing other JAK family members like Jak2 and Jak3 to minimize off-target effects.

Quantitative Analysis of Immune Cell Differentiation

The therapeutic efficacy of dual Jak1/Tyk2 inhibitors stems from their ability to modulate the differentiation and function of various immune cell subsets. The following tables summarize the expected quantitative effects of a representative inhibitor, this compound, on key immune cell populations.

Table 1: Inhibitory Activity of a Representative Dual Jak1/Tyk2 Inhibitor

TargetIC50 (nM)Selectivity vs. Jak2Selectivity vs. Jak3Reference
Jak139>10-fold>10-fold[5]
Tyk221>10-fold>10-fold[5]
Jak2>390--[5]
Jak3>390--[5]

Table 2: Effect of this compound on T Helper Cell Differentiation in vitro

T Cell SubsetKey Cytokines for DifferentiationEffect of this compoundExpected Change in Cell Population (%)Key Transcription Factor
Th1 IL-12, IFN-γInhibition of IL-12 and IFN-γ signalingT-bet
Th2 IL-4Less direct impact, potential for relative increase↔ or ↑GATA3
Th17 IL-6, IL-23, TGF-βInhibition of IL-23 and IL-6 signaling↓↓RORγt
Treg IL-2, TGF-βSparing of IL-2 signaling (Jak1/Jak3 dependent) may preserve differentiation↔ or ↑FoxP3

Table 3: Effect of this compound on B Cell Function

B Cell ParameterStimulation ConditionEffect of this compoundExpected Outcome
Activation Anti-IgM, CD40L, IL-4Inhibition of IL-4 signalingReduced expression of activation markers (e.g., CD69, CD86)
Proliferation CpG, IL-2, IL-21Inhibition of IL-21 signalingDose-dependent decrease in B cell numbers
Differentiation to Plasmablasts CpG, IL-2, IL-21Inhibition of STAT3-dependent differentiationReduced percentage of CD27highCD38high cells
Immunoglobulin Production T-cell dependent or independent stimuliReduced B cell differentiation and cytokine supportDecreased secretion of IgG, IgA, and IgM

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Signaling Pathways

JAK_STAT_Signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IFN-α, IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor Binds Jak1 Jak1 Receptor->Jak1 Activates Tyk2 Tyk2 Receptor->Tyk2 Activates Jak2 Jak2 Receptor->Jak2 Activates STAT STAT Jak1->STAT Phosphorylates Tyk2->STAT Phosphorylates Jak2->STAT Phosphorylates pSTAT pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerizes pSTAT_dimer_nuc pSTAT Dimer pSTAT_dimer->pSTAT_dimer_nuc Translocates Jak1_Tyk2_IN_1 This compound Jak1_Tyk2_IN_1->Jak1 Inhibits Jak1_Tyk2_IN_1->Tyk2 Inhibits DNA DNA pSTAT_dimer_nuc->DNA Binds Gene_Expression Target Gene Expression DNA->Gene_Expression Regulates

Figure 1: JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow

Experimental_Workflow cluster_isolation Cell Isolation cluster_culture Cell Culture & Differentiation cluster_analysis Analysis PBMC Isolate PBMCs from whole blood Naive_T Isolate Naive CD4+ T cells (CD4+CD45RA+CCR7+) PBMC->Naive_T B_cells Isolate B cells (CD19+) PBMC->B_cells T_cell_culture Culture with anti-CD3/CD28 and polarizing cytokines (e.g., IL-12 for Th1, IL-23 for Th17) Naive_T->T_cell_culture B_cell_culture Culture with stimuli (e.g., CpG, IL-21) B_cells->B_cell_culture Treatment Treat with this compound (various concentrations) T_cell_culture->Treatment B_cell_culture->Treatment Flow_Cytometry Flow Cytometry Analysis (Intracellular cytokine staining for T cells, surface markers for B cells) Treatment->Flow_Cytometry ELISA ELISA for secreted cytokines and immunoglobulins Treatment->ELISA qPCR RT-qPCR for transcription factor expression Treatment->qPCR

References

Dual JAK1/TYK2 Inhibition: A Technical Guide to the Therapeutic Potential of Jak1/tyk2-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific molecule designated "Jak1/tyk2-IN-1" is not publicly available at the time of this writing. This guide provides a comprehensive overview of the therapeutic potential, mechanism of action, and relevant experimental protocols for dual inhibitors of Janus kinase 1 (JAK1) and Tyrosine kinase 2 (TYK2), using publicly available data from representative molecules with this dual-specificity as a surrogate.

Introduction: The Rationale for Dual JAK1/TYK2 Inhibition

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling.[1][2][3] These enzymes play a pivotal role in the JAK-STAT signaling pathway, which transduces extracellular signals from cytokines into transcriptional changes within the nucleus, thereby modulating key biological processes including hematopoiesis, immune regulation, and inflammation.[3][4][5] Dysregulation of the JAK-STAT pathway is a key factor in the pathogenesis of numerous autoimmune and inflammatory diseases.[6]

Selective inhibition of specific JAK isoforms offers a promising therapeutic strategy to treat these conditions while minimizing off-target effects.[7] Dual inhibition of JAK1 and TYK2 is of particular interest as these kinases are involved in the signaling of a range of pro-inflammatory cytokines implicated in various immune-mediated diseases.[8][9] JAK1 is crucial for the signaling of gamma-common chain cytokines and the interleukin-6 (IL-6) family, while TYK2 is essential for the signaling of IL-12, IL-23, and type I interferons (IFNs).[8][9] By targeting both JAK1 and TYK2, dual inhibitors can simultaneously block multiple pathogenic cytokine pathways.

Mechanism of Action

JAK inhibitors are small molecule drugs that act as competitive inhibitors of the ATP binding site in the kinase domain of JAK enzymes.[10] By blocking ATP binding, these inhibitors prevent the phosphorylation and subsequent activation of the JAKs, thereby interrupting the downstream signaling cascade.[4][10]

The binding of a cytokine to its receptor induces a conformational change, bringing the receptor-associated JAKs into close proximity, leading to their trans-phosphorylation and activation.[4][11] Activated JAKs then phosphorylate the intracellular domain of the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[4][11] Once docked, STATs are themselves phosphorylated by the activated JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes, including those for pro-inflammatory cytokines.[10][11] Dual JAK1/TYK2 inhibitors interrupt this entire process by preventing the initial JAK activation step.

Signaling Pathways

The therapeutic efficacy of dual JAK1/TYK2 inhibitors stems from their ability to modulate the signaling of multiple key cytokines.

IL-23/Th17 and IL-12/Th1 Pathways

TYK2 is a critical component of the IL-23 and IL-12 receptor signaling complexes.[6][9] The IL-23/Th17 axis is a major driver of pathogenesis in several autoimmune diseases, including psoriasis and inflammatory bowel disease.[9] Similarly, the IL-12/Th1 pathway is also implicated in these conditions. By inhibiting TYK2, dual inhibitors can effectively block these pathways.

IL23_IL12_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-23 / IL-12 IL-23 / IL-12 Receptor IL-23R / IL-12R IL-23 / IL-12->Receptor JAK1 JAK1 Receptor->JAK1 associates TYK2 TYK2 Receptor->TYK2 associates STAT STAT JAK1->STAT phosphorylates TYK2->STAT phosphorylates pSTAT pSTAT pSTAT->pSTAT Gene Gene Transcription pSTAT->Gene translocates Cytokines Pro-inflammatory Cytokines Gene->Cytokines This compound This compound This compound->JAK1 This compound->TYK2

Caption: Inhibition of IL-23/IL-12 Signaling Pathway.
Type I Interferon Pathway

Both JAK1 and TYK2 are essential for the signaling of type I interferons (IFN-α/β).[9] This pathway plays a role in the innate immune response and its dysregulation is implicated in diseases like systemic lupus erythematosus.

IFN_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN-α/β IFN-α/β Receptor IFNAR IFN-α/β->Receptor JAK1 JAK1 Receptor->JAK1 associates TYK2 TYK2 Receptor->TYK2 associates STAT STAT JAK1->STAT phosphorylates TYK2->STAT phosphorylates pSTAT pSTAT pSTAT->pSTAT Gene Gene Transcription pSTAT->Gene translocates ISGs Interferon-Stimulated Genes (ISGs) Gene->ISGs This compound This compound This compound->JAK1 This compound->TYK2

Caption: Inhibition of Type I Interferon Signaling Pathway.

Therapeutic Potential

Dual inhibition of JAK1 and TYK2 has shown therapeutic potential in a variety of autoimmune and inflammatory diseases.

  • Inflammatory Bowel Disease (IBD): Studies have demonstrated that dual JAK1/TYK2 inhibitors can be effective in animal models of IBD, showing superior therapeutic effects compared to broader spectrum JAK inhibitors like tofacitinib.[7]

  • Psoriasis: Given the central role of the IL-23/Th17 axis in psoriasis, targeting TYK2 is a validated therapeutic strategy.[1][9] Dual JAK1/TYK2 inhibitors are in clinical development for psoriasis and have shown promising results.[1][6]

  • Psoriatic Arthritis and Rheumatoid Arthritis: The involvement of multiple cytokine pathways in these conditions makes them attractive targets for dual JAK1/TYK2 inhibition.[1][6]

  • Systemic Lupus Erythematosus (SLE): The role of type I IFNs in SLE pathogenesis suggests that dual JAK1/TYK2 inhibitors could be beneficial.[6]

  • Neuroinflammatory and Neurodegenerative Diseases: Emerging research indicates that TYK2 and JAK1 are implicated in neuroinflammation, suggesting a potential role for brain-penetrant dual inhibitors in conditions like Parkinson's disease.[12]

Quantitative Data

The following tables summarize the in vitro potency and selectivity of representative dual JAK1/TYK2 inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity

CompoundJAK1 IC50 (nM)TYK2 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
Small Molecule 183921>210>210
Brepocitinib (PF-06700841)2920281000

Data for "Small Molecule 18" is from a study on inflammatory bowel disease.[7] Data for brepocitinib is from publicly available sources.

Table 2: Cellular Potency

CompoundAssayCell LineIC50 (nM)
Brepocitinib (PF-06700841)IL-2-induced STAT5 phosphorylationHuman T-cells130
Brepocitinib (PF-06700841)IFNα-induced STAT1 phosphorylationHuman whole blood130

Data for brepocitinib is from publicly available sources.

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against a panel of JAK kinases.

Methodology:

  • Reagents: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; ATP; substrate peptide (e.g., poly-Glu,Tyr 4:1); test compound; kinase buffer.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a microplate, combine the kinase, substrate peptide, and test compound in the kinase buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP formation, or by using a phosphospecific antibody in an ELISA format.

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

kinase_assay_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound Serial Dilutions of This compound Mix Combine Compound and Reaction Mix in Microplate Compound->Mix Reagents Prepare Kinase Reaction Mix (JAK, Substrate, Buffer) Reagents->Mix Incubate Initiate with ATP and Incubate Mix->Incubate Stop Stop Reaction and Measure Phosphorylation Incubate->Stop Analysis Calculate % Inhibition and Determine IC50 Stop->Analysis

Caption: Workflow for an In Vitro Kinase Inhibition Assay.
Cellular Phospho-STAT Assay

Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in a cellular context.

Methodology:

  • Cell Culture: Use a relevant cell line (e.g., human peripheral blood mononuclear cells (PBMCs) or a specific immune cell line) that expresses the target cytokine receptors.

  • Procedure:

    • Pre-incubate the cells with serial dilutions of the test compound for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with a specific cytokine (e.g., IL-6 for JAK1/STAT3, IFN-α for JAK1/TYK2/STAT1) for a short period (e.g., 15-30 minutes).

    • Fix and permeabilize the cells to allow for intracellular antibody staining.

    • Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT3, anti-pSTAT1).

    • Analyze the cells by flow cytometry to quantify the level of phosphorylated STAT in the presence of varying concentrations of the inhibitor.

    • Calculate the percentage of inhibition and determine the IC50 value.

pSTAT_assay_workflow cluster_prep Cell Treatment cluster_staining Staining cluster_analysis Analysis Cells Culture Relevant Cell Line Treat Pre-incubate Cells with This compound Cells->Treat Stimulate Stimulate with Cytokine Treat->Stimulate FixPerm Fix and Permeabilize Cells Stimulate->FixPerm Stain Stain with Fluorescent anti-pSTAT Antibody FixPerm->Stain FACS Analyze by Flow Cytometry Stain->FACS IC50 Determine Cellular IC50 FACS->IC50

Caption: Workflow for a Cellular Phospho-STAT Assay.

Conclusion

Dual inhibitors of JAK1 and TYK2 represent a promising therapeutic approach for a range of immune-mediated diseases. By selectively targeting these two key kinases, these compounds can potently inhibit multiple pathogenic cytokine pathways while potentially offering an improved safety profile compared to broader-spectrum JAK inhibitors. Further preclinical and clinical investigation of compounds like "this compound" will be crucial to fully elucidate their therapeutic potential and define their role in the treatment of these complex diseases.

References

The Rise of Dual Inhibition: A Technical Guide to Jak1/Tyk2-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

A Deep Dive into the Preclinical Profile of a Selective Dual Janus Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Jak1/tyk2-IN-1, a representative selective dual inhibitor of Janus kinase 1 (Jak1) and Tyrosine kinase 2 (Tyk2). As the scientific community continues to explore the therapeutic potential of targeting the Jak-STAT signaling pathway for a myriad of autoimmune and inflammatory diseases, the development of inhibitors with specific selectivity profiles is of paramount importance. This document serves as a comprehensive resource, detailing the biochemical and cellular activity, underlying signaling pathways, and the experimental methodologies used to characterize such a compound. For the purpose of this guide, the well-characterized molecule TLL018 will be used as a representative example of a potent and selective Jak1/Tyk2 dual inhibitor.

Introduction to Jak1 and Tyk2 in Cytokine Signaling

The Janus kinase (JAK) family, comprising Jak1, Jak2, Jak3, and Tyk2, are intracellular tyrosine kinases that play a pivotal role in signal transduction for a wide array of cytokines, interferons, and hormones.[1][2] These signaling pathways are integral to immune cell development, activation, and function. Dysregulation of the Jak-STAT pathway is a key driver in the pathophysiology of numerous autoimmune and inflammatory disorders.

Jak1 and Tyk2 are critically involved in mediating the signals of key pro-inflammatory cytokines. Specifically, Jak1 pairs with other Jak family members to transduce signals for cytokines such as interleukin-6 (IL-6), which is central to chronic inflammation. Tyk2, in conjunction with Jak2, is essential for the signaling of IL-12 and IL-23, cytokines that are fundamental to the differentiation and maintenance of Th1 and Th17 cells, respectively.[1][2][3] Furthermore, the combination of Jak1 and Tyk2 is required for type I interferon signaling. Given their central role in these pro-inflammatory cascades, the simultaneous inhibition of both Jak1 and Tyk2 presents a compelling therapeutic strategy to broadly dampen the inflammatory response in autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Biochemical Profile of a Selective Jak1/Tyk2 Inhibitor

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window, balancing on-target efficacy with off-target side effects. A comprehensive understanding of a compound's inhibitory activity against the intended targets, as well as its broader kinome profile, is therefore essential.

In Vitro Kinase Inhibition

The inhibitory potency of TLL018 against the four members of the JAK family was determined in biochemical assays. The compound demonstrates high potency against Jak1 and Tyk2, with significantly less activity against Jak2 and Jak3. This selectivity is crucial, as the inhibition of Jak2 is associated with hematological side effects, while the inhibition of Jak3 can lead to immunosuppression.

Kinase TargetIC50 (nM)
Jak14
Tyk25
Jak2>1000
Jak3>1000

Table 1: In vitro inhibitory potency of TLL018 against JAK family kinases. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. Data sourced from preclinical studies presented at the Annual European Congress of Rheumatology (EULAR) E-Congress.[4]

Kinome Selectivity

To further elucidate its specificity, TLL018 was profiled against a broad panel of kinases. The results indicate a high degree of selectivity for Jak1 and Tyk2 over other kinases, suggesting a lower potential for off-target effects.

Kinase TargetIC50 (nM)
Aurora kinase B358
Panel of 353 other kinases>400

Table 2: Selectivity of TLL018 against a broader kinase panel.[4]

Cellular Activity and In Vivo Efficacy

The therapeutic potential of a Jak1/Tyk2 inhibitor is ultimately determined by its ability to modulate cytokine signaling in a cellular context and demonstrate efficacy in preclinical models of disease.

Inhibition of Cytokine-Induced STAT Phosphorylation

In human peripheral blood mononuclear cells (PBMCs), TLL018 has been shown to potently inhibit the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins downstream of Jak1- and Tyk2-dependent cytokines. For instance, it effectively blocks IL-6-induced STAT3 phosphorylation (a Jak1-mediated event) and IL-23-induced STAT3 phosphorylation (a Tyk2/Jak2-mediated event).

Cellular AssayStimulusMeasured EndpointIC50 (µM)
Human Blood CellsIL-6pSTAT30.6

Table 3: Cellular activity of TLL018 in inhibiting cytokine-induced STAT phosphorylation.[4]

Efficacy in Preclinical Models of Autoimmune Disease

The anti-inflammatory effects of TLL018 have been demonstrated in rodent models of rheumatoid arthritis. In both the rat adjuvant-induced arthritis (rAIA) and mouse collagen-induced arthritis (mCIA) models, oral administration of TLL018 resulted in a dose-dependent reduction in disease severity, as measured by reductions in paw swelling, arthritis scores, and joint damage.[4]

Furthermore, in a Phase 1b study in patients with moderate-to-severe plaque psoriasis, TLL018 demonstrated significant clinical efficacy.[5]

Disease ModelKey Efficacy Endpoints
Rat Adjuvant-Induced Arthritis (rAIA)Reduction in ankle diameter, paw score, and spleen weight; improved ankle histopathology.
Mouse Collagen-Induced Arthritis (mCIA)Reduction in clinical arthritis score; improved joint and knee histopathology.
Human Plaque Psoriasis (Phase 1b)Achievement of PASI 75 and PGA 0/1 at week 12.

Table 4: Summary of in vivo efficacy of TLL018 in preclinical and clinical models of autoimmune disease.[4][5]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding of the inhibitor's mechanism of action and its characterization.

Jak1/Tyk2-Mediated Cytokine Signaling Pathway

The following diagram illustrates the central role of Jak1 and Tyk2 in mediating the signaling of key pro-inflammatory cytokines. Upon cytokine binding to their cognate receptors, Jak1 and Tyk2 are brought into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate the cytoplasmic tails of the receptors, creating docking sites for STAT proteins. The recruited STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of target genes.

Jak1_Tyk2_Signaling Jak1/Tyk2-Mediated Cytokine Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine (IL-6) Cytokine (IL-6) IL-6R IL-6 Receptor Cytokine (IL-6)->IL-6R Cytokine (IL-12/IL-23) Cytokine (IL-12/IL-23) IL-12R / IL-23R IL-12/IL-23 Receptor Cytokine (IL-12/IL-23)->IL-12R / IL-23R Cytokine (Type I IFN) Cytokine (Type I IFN) IFNAR Type I IFN Receptor Cytokine (Type I IFN)->IFNAR Jak1 Jak1 IL-6R->Jak1 Tyk2 Tyk2 IL-12R / IL-23R->Tyk2 Jak2 Jak2 IL-12R / IL-23R->Jak2 IFNAR->Jak1 IFNAR->Tyk2 STAT3 STAT3 Jak1->STAT3 P STAT1_STAT2 STAT1/STAT2 Jak1->STAT1_STAT2 P STAT4 STAT4 Tyk2->STAT4 P Tyk2->STAT1_STAT2 P Jak2->STAT4 P pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT4 pSTAT4 STAT4->pSTAT4 pSTAT1_pSTAT2 pSTAT1/pSTAT2 STAT1_STAT2->pSTAT1_pSTAT2 Gene Transcription Gene Transcription pSTAT3->Gene Transcription pSTAT4->Gene Transcription pSTAT1_pSTAT2->Gene Transcription This compound This compound This compound->Jak1 This compound->Tyk2

Caption: Jak1/Tyk2 Signaling Pathway.

Experimental Workflow for a Phospho-STAT Flow Cytometry Assay

The following diagram outlines a typical workflow for assessing the inhibitory activity of a compound on cytokine-induced STAT phosphorylation using flow cytometry. This technique allows for the quantitative measurement of phosphorylated STAT proteins in specific immune cell subsets within a heterogeneous cell population like PBMCs.

pSTAT_Workflow Phospho-STAT Flow Cytometry Workflow cluster_staining Antibody Staining Isolate PBMCs Isolate PBMCs Pre-incubate with Inhibitor Pre-incubate with Inhibitor Isolate PBMCs->Pre-incubate with Inhibitor Stimulate with Cytokine Stimulate with Cytokine Pre-incubate with Inhibitor->Stimulate with Cytokine Fix and Permeabilize Fix and Permeabilize Stimulate with Cytokine->Fix and Permeabilize Stain with Antibodies Stain with Antibodies Fix and Permeabilize->Stain with Antibodies Acquire on Flow Cytometer Acquire on Flow Cytometer Stain with Antibodies->Acquire on Flow Cytometer Surface Markers (e.g., CD4) Surface Markers (e.g., CD4) Stain with Antibodies->Surface Markers (e.g., CD4) Intracellular pSTAT Intracellular pSTAT Stain with Antibodies->Intracellular pSTAT Analyze Data Analyze Data Acquire on Flow Cytometer->Analyze Data

Caption: pSTAT Flow Cytometry Workflow.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of preclinical drug development. The following sections provide representative methodologies for the key assays used to characterize a selective Jak1/Tyk2 inhibitor.

In Vitro Kinase Assay (Representative Protocol)

This protocol describes a method for determining the in vitro inhibitory activity of a compound against a specific Janus kinase.

Objective: To determine the IC50 value of a test compound against a specific JAK enzyme.

Materials:

  • Recombinant human JAK enzyme (Jak1, Tyk2, Jak2, or Jak3)

  • Peptide substrate (e.g., a poly-Glu-Tyr peptide)

  • ATP (Adenosine triphosphate)

  • Test compound (serially diluted)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add a small volume of the diluted compound to the assay wells.

  • Prepare a kinase/substrate solution by diluting the recombinant JAK enzyme and the peptide substrate in kinase assay buffer.

  • Add the kinase/substrate solution to the assay wells containing the test compound.

  • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific JAK enzyme being tested.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Phospho-STAT Flow Cytometry Assay (Representative Protocol)

This protocol outlines a method for measuring the inhibition of cytokine-induced STAT phosphorylation in human PBMCs.

Objective: To determine the cellular potency of a test compound in inhibiting a specific cytokine-induced STAT phosphorylation event.

Materials:

  • Ficoll-Paque for PBMC isolation

  • Human whole blood or buffy coats

  • RPMI 1640 medium

  • Fetal bovine serum (FBS)

  • Test compound (serially diluted)

  • Recombinant human cytokine (e.g., IL-6, IL-23)

  • Fixation buffer (e.g., BD Cytofix™)

  • Permeabilization buffer (e.g., BD Phosflow™ Perm Buffer III)

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4)

  • Fluorochrome-conjugated antibody against a specific phosphorylated STAT protein (e.g., anti-pSTAT3 (Y705))

  • Flow cytometer

Procedure:

  • Isolate PBMCs from human whole blood or buffy coats using Ficoll-Paque density gradient centrifugation.

  • Resuspend the PBMCs in RPMI 1640 medium supplemented with FBS.

  • Aliquot the cells into a 96-well plate.

  • Add serial dilutions of the test compound to the appropriate wells and pre-incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Stimulate the cells by adding the appropriate cytokine to each well (except for the unstimulated control) and incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Fix the cells by adding a fixation buffer.

  • Permeabilize the cells by adding a permeabilization buffer.

  • Stain the cells with a cocktail of fluorochrome-conjugated antibodies against cell surface markers and the intracellular phosphorylated STAT protein.

  • Wash the cells to remove unbound antibodies.

  • Acquire the stained cells on a flow cytometer.

  • Analyze the data using flow cytometry analysis software. Gate on the cell population of interest (e.g., CD4+ T cells) and determine the median fluorescence intensity (MFI) of the pSTAT signal in each sample.

  • Calculate the percentage of inhibition for each compound concentration relative to the stimulated and unstimulated controls.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion

The selective dual inhibition of Jak1 and Tyk2 represents a promising therapeutic strategy for a range of autoimmune and inflammatory diseases. As exemplified by the preclinical profile of TLL018, compounds with this mechanism of action can potently and selectively inhibit key pro-inflammatory cytokine pathways, leading to significant efficacy in relevant disease models. The in-depth characterization of such inhibitors, through a combination of biochemical and cellular assays, is essential for their successful translation into novel therapies. This technical guide provides a framework for understanding the evaluation of selective dual Jak1/Tyk2 inhibitors, offering valuable insights for researchers and drug development professionals in the field of immunology and inflammation.

References

Dual JAK1/TYK2 Inhibitors: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a comprehensive overview of the early-stage research and development of dual Janus kinase 1 (JAK1) and tyrosine kinase 2 (TYK2) inhibitors. While the initial focus was on the specific molecule "Jak1/tyk2-IN-1," detailed experimental data and protocols for this particular compound are not publicly available within the accessed resources. Therefore, this guide leverages information on the broader class of dual JAK1/TYK2 inhibitors to provide a detailed technical resource for researchers, scientists, and drug development professionals. Representative data from closely related compounds are used for illustrative purposes.

Introduction to JAK1 and TYK2 Inhibition

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in cytokine-mediated signaling through the JAK-STAT pathway. This pathway is central to immune regulation, hematopoiesis, and inflammatory responses. Dysregulation of the JAK-STAT pathway is implicated in a multitude of autoimmune and inflammatory diseases, as well as in certain cancers.

TYK2 and JAK1 are key mediators for a specific subset of cytokine receptors. Their dual inhibition is a promising therapeutic strategy to modulate the signaling of pro-inflammatory cytokines such as interleukins (IL-12, IL-23) and Type I interferons (IFN), which are crucial in the pathogenesis of various autoimmune disorders. By selectively targeting JAK1 and TYK2 over other JAK family members, particularly JAK2, it may be possible to achieve a more favorable safety profile by avoiding potential hematological adverse effects.

Mechanism of Action: The JAK-STAT Signaling Pathway

Cytokine binding to its cognate receptor on the cell surface induces receptor dimerization, bringing the associated JAKs into close proximity. This facilitates their trans-activation through reciprocal phosphorylation. The activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation and immune responses. Dual inhibition of JAK1 and TYK2 blocks these initial phosphorylation steps, thereby disrupting the entire downstream signaling cascade.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_jak Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor1 Receptor Subunit 1 Cytokine->Receptor1 Binding Receptor2 Receptor Subunit 2 JAK1 JAK1 Receptor1:e->JAK1:w Association STAT1 STAT Receptor1->STAT1 Recruitment & Phosphorylation TYK2 TYK2 Receptor2:e->TYK2:w Association STAT2 STAT Receptor2->STAT2 Recruitment & Phosphorylation JAK1->Receptor1 Phosphorylation JAK1->TYK2 Phosphorylation TYK2->Receptor2 Phosphorylation STAT_dimer STAT Dimer STAT1->STAT_dimer STAT2->STAT_dimer DNA DNA STAT_dimer->DNA Translocation & Binding Gene Gene Transcription DNA->Gene Inhibitor This compound Inhibitor->JAK1 Inhibition Inhibitor->TYK2 Inhibition Kinase_Assay_Workflow A Prepare Reaction Mixture (Buffer, ATP, Peptide Substrate) C Add Reaction Mixture to Compound A->C B Dispense Serially Diluted Test Compound B->C D Initiate Reaction with JAK Enzyme C->D E Incubate at Room Temperature D->E F Stop Reaction with EDTA E->F G Analyze on Microfluidic Capillary Electrophoresis Instrument F->G H Calculate IC50 Values G->H pSTAT_Assay_Workflow A Pre-incubate Whole Blood/PBMCs with Test Compound B Stimulate with Cytokine A->B C Fix Cells B->C D Lyse/Permeabilize Cells C->D E Stain with Anti-pSTAT Antibody D->E F Acquire on Flow Cytometer E->F G Analyze MFI and Calculate IC50 F->G

Methodological & Application

Application Notes and Protocols: In Vitro Kinase Assay for the Dual JAK1/TYK2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of a dual JAK1/TYK2 inhibitor. The included data and visualizations offer a comprehensive overview for researchers engaged in kinase inhibitor screening and characterization.

Introduction

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases comprising four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][2] These kinases are crucial components of the JAK-STAT signaling pathway, which transduces signals from cytokine and growth factor receptors on the cell surface to the nucleus, regulating gene transcription.[1][3] The JAK-STAT pathway is integral to numerous cellular processes, including immunity, cell proliferation, and differentiation.[1][3]

TYK2 and JAK1 are key mediators in the signaling of various cytokines, such as type I interferons, IL-12, and IL-23, which are implicated in the pathogenesis of autoimmune and inflammatory diseases.[4][5][6][7] Consequently, the dual inhibition of JAK1 and TYK2 presents a promising therapeutic strategy for these conditions. This document outlines a protocol for evaluating the in vitro potency of dual JAK1/TYK2 inhibitors.

Data Presentation

The inhibitory activity of a representative dual JAK1/TYK2 inhibitor, referred to as compound 6 in scientific literature, is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.

KinaseIC50 (nM)
JAK117[8]
TYK223[8]
JAK277[8]
JAK36494[8]

Experimental Protocols

In Vitro Kinase Assay Protocol

This protocol is designed to measure the enzymatic activity of purified JAK1 and TYK2 kinases in the presence of a test inhibitor. A common method for this is a microfluidic capillary electrophoresis-based assay that measures the phosphorylation of a substrate peptide.

Materials:

  • Recombinant human JAK1 and TYK2 kinase domains

  • Fluorescently labeled synthetic peptide substrate

  • Adenosine triphosphate (ATP)

  • Kinase reaction buffer (e.g., containing HEPES, MgCl2, Brij-35, and DTT)

  • Test inhibitor (e.g., Jak1/tyk2-IN-1) dissolved in Dimethyl Sulfoxide (DMSO)

  • Stop buffer (e.g., containing EDTA)

  • Microfluidic chip-based instrument for kinase assays

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. A typical starting concentration might be 10 mM, with subsequent dilutions to cover a wide range of concentrations for IC50 determination.

  • Reaction Mixture Preparation: In a microplate, prepare the kinase reaction mixture containing the kinase buffer, the fluorescently labeled peptide substrate (e.g., at 1 µM), and ATP (e.g., at 1 mM).[9]

  • Inhibitor Addition: Add a small volume of the diluted test inhibitor or DMSO (for the no-inhibitor control) to the reaction wells. The final DMSO concentration should be kept low (e.g., ≤1%) to avoid affecting the enzyme activity.

  • Enzyme Addition and Incubation: Add the purified JAK1 or TYK2 enzyme to the wells to initiate the reaction. The enzyme concentration should be optimized to achieve a 20-30% conversion of the substrate to the phosphorylated product during the incubation period.[9] Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding the stop buffer containing EDTA.

  • Data Acquisition: Analyze the reaction products using a microfluidic chip-based instrument. The instrument will separate the phosphorylated and unphosphorylated substrate based on their charge and detect the fluorescent signal of each.

  • Data Analysis: The percentage of substrate conversion is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

JAK1/TYK2 Signaling Pathway

The following diagram illustrates the central role of JAK1 and TYK2 in mediating cytokine signaling through the JAK-STAT pathway.

JAK_TYK2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23, IFN) Receptor Extracellular Domain Transmembrane Domain Intracellular Domain Cytokine->Receptor:f0 1. Ligand Binding JAK1 JAK1 Receptor:f2->JAK1 TYK2 TYK2 Receptor:f2->TYK2 STAT STAT Receptor:f2->STAT 5. STAT Recruitment JAK1->Receptor:f2 JAK1->JAK1 JAK1->STAT 6. STAT Phosphorylation TYK2->Receptor:f2 TYK2->TYK2 TYK2->STAT pSTAT pSTAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer 7. Dimerization DNA DNA STAT_Dimer->DNA 8. Nuclear Translocation Gene Transcription Gene Transcription DNA->Gene Transcription 9. Gene Regulation This compound This compound This compound->JAK1 Inhibition This compound->TYK2

Caption: JAK1/TYK2 Signaling Pathway and Inhibition.

In Vitro Kinase Assay Workflow

The diagram below outlines the key steps of the in vitro kinase assay for evaluating inhibitor potency.

Kinase_Assay_Workflow start Start prep_inhibitor 1. Prepare Serial Dilutions of this compound start->prep_inhibitor add_inhibitor 3. Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_reaction 2. Prepare Kinase Reaction Mix (Buffer, Substrate, ATP) prep_reaction->add_inhibitor add_enzyme 4. Add JAK1 or TYK2 Enzyme add_inhibitor->add_enzyme incubation 5. Incubate at Room Temperature add_enzyme->incubation stop_reaction 6. Stop Reaction with EDTA incubation->stop_reaction analysis 7. Analyze on Microfluidic Instrument stop_reaction->analysis data_analysis 8. Calculate % Inhibition and Determine IC50 analysis->data_analysis end End data_analysis->end

Caption: In Vitro Kinase Assay Experimental Workflow.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Activity of Jak1/tyk2-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cell-based assays to characterize the activity of Jak1/tyk2-IN-1, a dual inhibitor of Janus Kinase 1 (JAK1) and Tyrosine Kinase 2 (TYK2). The protocols are designed to be comprehensive and accessible for researchers in academic and industrial settings.

Introduction to this compound and the JAK-STAT Pathway

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling. The JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2. These kinases are essential for the signal transduction of a wide array of cytokines, growth factors, and hormones, thereby regulating cellular processes such as proliferation, differentiation, and immune responses.[1][2] The signaling cascade initiated by JAKs is known as the JAK-STAT pathway.

The JAK-STAT signaling pathway is activated upon the binding of a ligand, such as a cytokine, to its corresponding receptor on the cell surface. This binding event leads to the dimerization of the receptor chains and the subsequent activation of receptor-associated JAKs. The activated JAKs then phosphorylate each other and the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited to the receptor, STATs are phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes.

This compound is a potent and selective small molecule inhibitor that targets the ATP-binding sites of both JAK1 and TYK2. By inhibiting these two kinases, this compound can effectively block the signaling of various pro-inflammatory cytokines, including those involved in autoimmune and inflammatory diseases. The cell-based assays described in these application notes are designed to quantify the inhibitory activity of this compound on the JAK-STAT pathway.

Signaling Pathway Diagram

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK1 JAK1 CytokineReceptor->JAK1 2. Receptor Dimerization & JAK Activation TYK2 TYK2 CytokineReceptor->TYK2 STAT STAT JAK1->STAT TYK2->STAT pSTAT p-STAT (Dimer) STAT->pSTAT 4. Dimerization pSTAT_nucleus p-STAT pSTAT->pSTAT_nucleus 5. Nuclear Translocation DNA DNA pSTAT_nucleus->DNA 6. DNA Binding GeneExpression Gene Expression DNA->GeneExpression 7. Gene Transcription Cytokine Cytokine Cytokine->CytokineReceptor 1. Cytokine Binding Inhibitor This compound Inhibitor->JAK1 Inhibitor->TYK2

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize representative quantitative data for a dual JAK1/TYK2 inhibitor, similar to this compound, in various cell-based assays.

Table 1: IC50 Values of a Representative Dual JAK1/TYK2 Inhibitor in Different Cell Lines

Cell LineAssay TypeCytokine StimulantIC50 (nM)
HEK293-STAT3-LucSTAT3 Reporter AssayIL-650
TF-1Cell ProliferationIL-6120
U-937p-STAT3 Western BlotIFN-α80
Primary Human T-cellsCell ProliferationIL-2150

Table 2: Selectivity Profile of a Representative Dual JAK1/TYK2 Inhibitor

KinaseBiochemical IC50 (nM)Cellular IC50 (nM)
JAK11050
TYK21580
JAK2250>1000
JAK3500>1000

Experimental Protocols

STAT3 Reporter Gene Assay

This assay measures the ability of this compound to inhibit the transcriptional activity of STAT3 in response to cytokine stimulation.

Experimental Workflow:

STAT3_Reporter_Assay_Workflow A 1. Seed HEK293-STAT3-Luc cells in a 96-well plate B 2. Incubate overnight A->B C 3. Pre-treat cells with This compound (various concentrations) B->C D 4. Stimulate with IL-6 C->D E 5. Incubate for 6-8 hours D->E F 6. Add Luciferase substrate E->F G 7. Measure luminescence F->G H 8. Analyze data and calculate IC50 G->H

Caption: Workflow for the STAT3 Reporter Gene Assay.

Protocol:

  • Cell Culture: Culture HEK293 cells stably expressing a STAT3-driven luciferase reporter gene (HEK293-STAT3-Luc) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., puromycin).[3]

  • Cell Seeding: Seed the HEK293-STAT3-Luc cells into a white, clear-bottom 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of growth medium. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare a serial dilution of this compound in assay medium (DMEM with 0.5% FBS). Remove the growth medium from the cells and add 50 µL of the diluted compound to the appropriate wells. Include wells with vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour at 37°C.

  • Cytokine Stimulation: Prepare a solution of human recombinant Interleukin-6 (IL-6) in assay medium at a concentration that induces a submaximal response (typically around 10 ng/mL, to be determined empirically). Add 50 µL of the IL-6 solution to each well, except for the unstimulated control wells.

  • Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.

  • Luminescence Measurement: Equilibrate the plate to room temperature. Add 100 µL of a luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System) to each well.[3]

  • Data Acquisition: Shake the plate for 2 minutes on an orbital shaker to induce cell lysis and then incubate for 10 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle control (100% activity) and the unstimulated control (0% activity). Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay (CellTiter-Glo®)

This assay determines the effect of this compound on the proliferation of cytokine-dependent cell lines.

Experimental Workflow:

Cell_Proliferation_Assay_Workflow A 1. Seed cytokine-dependent cells (e.g., TF-1) in a 96-well plate B 2. Add this compound (various concentrations) A->B C 3. Add cytokine stimulant (e.g., IL-6) B->C D 4. Incubate for 72 hours C->D E 5. Add CellTiter-Glo® reagent D->E F 6. Measure luminescence E->F G 7. Analyze data and calculate GI50 F->G

Caption: Workflow for the Cell Proliferation Assay.

Protocol:

  • Cell Culture: Culture a cytokine-dependent cell line, such as the human erythroleukemia cell line TF-1, in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and a growth factor like GM-CSF (2 ng/mL).

  • Cell Seeding: Wash the cells to remove the growth factor and resuspend them in assay medium (RPMI-1640 with 2% FBS). Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well in 50 µL of assay medium.

  • Compound Treatment: Prepare a serial dilution of this compound in assay medium. Add 25 µL of the diluted compound to the appropriate wells.

  • Cytokine Stimulation: Prepare a solution of the appropriate cytokine stimulant (e.g., IL-6 at 10 ng/mL) in assay medium. Add 25 µL of the cytokine solution to each well.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • ATP Measurement: Equilibrate the plate to room temperature for about 30 minutes. Add 100 µL of CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well.[4][5]

  • Data Acquisition: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5] Record the luminescence using a plate reader.

  • Data Analysis: Calculate the growth inhibition (GI50) by normalizing the data to the vehicle control (100% proliferation) and a no-cell control (0% proliferation). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the GI50 value.

Western Blot for Phospho-STAT3

This assay directly measures the inhibition of STAT3 phosphorylation by this compound.

Experimental Workflow:

Western_Blot_Workflow A 1. Seed cells (e.g., U-937) in a 6-well plate B 2. Serum starve overnight A->B C 3. Pre-treat with this compound B->C D 4. Stimulate with IFN-α C->D E 5. Lyse cells and collect protein D->E F 6. SDS-PAGE and transfer to membrane E->F G 7. Probe with antibodies (p-STAT3, total STAT3, loading control) F->G H 8. Image and quantify band intensity G->H

References

Application Notes and Protocols for Jak1/Tyk2-IN-1 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Jak1/tyk2-IN-1" is not a specifically identified chemical entity in the cited literature. Therefore, these application notes and protocols are based on the publicly available data for SAR-20347 , a well-characterized dual inhibitor of Janus kinase 1 (JAK1) and Tyrosine kinase 2 (TYK2), to provide a representative framework for researchers working with similar molecules.[1][2][3] Researchers should adapt these protocols based on the specific characteristics of their inhibitor.

Introduction

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical for signaling downstream of cytokine and growth factor receptors. The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is pivotal in regulating immune responses, and its dysregulation is implicated in various autoimmune and inflammatory diseases. Specifically, JAK1 and TYK2 are associated with the signaling of key pro-inflammatory cytokines such as IL-12, IL-23, and Type I interferons.[2][3] Dual inhibition of JAK1 and TYK2 is a promising therapeutic strategy for conditions like psoriasis, inflammatory bowel disease, and rheumatoid arthritis.[1]

These notes provide detailed protocols for the in vivo administration and evaluation of a representative JAK1/TYK2 inhibitor, SAR-20347, in common mouse models of inflammation.

Signaling Pathway

The binding of cytokines (e.g., IL-12, IL-23, IFN-α) to their receptors on the cell surface leads to the activation of receptor-associated JAKs, including JAK1 and TYK2. These activated kinases then phosphorylate the receptor, creating docking sites for STAT proteins. The recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation and immune responses. A JAK1/TYK2 inhibitor blocks this phosphorylation cascade, thereby mitigating the downstream effects of these pro-inflammatory cytokines.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine e.g., IL-12, IL-23 Receptor Extracellular Domain Transmembrane Domain Intracellular Domain Cytokine->Receptor:part1 Binding JAK1 JAK1 Receptor:part3->JAK1 Recruitment & Activation TYK2 TYK2 Receptor:part3->TYK2 STAT STAT JAK1->STAT Phosphorylation TYK2->STAT Phosphorylation pSTAT pSTAT STAT_Dimer pSTAT Dimer pSTAT->STAT_Dimer Dimerization DNA DNA STAT_Dimer->DNA Nuclear Translocation Inhibitor This compound (e.g., SAR-20347) Inhibitor->JAK1 Inhibitor->TYK2 Inhibition Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression Transcription

Caption: JAK-STAT signaling pathway and the point of inhibition.

Quantitative Data Summary

The following tables summarize the pharmacokinetic and pharmacodynamic data for the representative inhibitor SAR-20347 in mice.

Table 1: In Vitro Inhibitory Activity of SAR-20347
TargetIC₅₀ (nM)
TYK20.6
JAK123
JAK226
JAK341
Data from a biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Table 2: Pharmacokinetic Parameters of SAR-20347 in CD-1 Mice
ParameterIntravenous (1 mg/kg)Oral Gavage (10 mg/kg)
T½ (h)1.11.2
Tₘₐₓ (h)-0.25
Cₘₐₓ (ng/mL)-1030
AUC₀₋ₜ (h*ng/mL)5992350
Bioavailability (%)-39.2
Pharmacokinetic assays were performed by WuXi AppTec.[1]
Table 3: In Vivo Efficacy of SAR-20347 in Mouse Models
Mouse ModelDosage and AdministrationReadout% Inhibition
IL-12/IL-18 Challenge60 mg/kg, single oral gavageSerum IFN-γ91%
IL-22 Challenge50 mg/kg, single oral gavageSerum Amyloid A (SAA)45%
Imiquimod-induced Dermatitis50 mg/kg, oral gavage, twice daily for 5 daysClinical Score (Redness & Scaling)Significant Reduction
Data derived from studies on C57BL/6 or B10.Q/Ai mice.[1][3]

Experimental Protocols

Protocol 1: Pharmacokinetic Analysis of a Jak1/Tyk2 Inhibitor

Objective: To determine the pharmacokinetic profile of a Jak1/Tyk2 inhibitor following intravenous and oral administration in mice.

Materials:

  • Jak1/Tyk2 inhibitor (e.g., SAR-20347)

  • Vehicle: 10% DMSO / 90% PEG400[1]

  • Male CD-1 mice (7-9 weeks old)

  • Sterile saline for IV injection

  • Oral gavage needles

  • EDTA-K₂ collection tubes

  • Centrifuge, pipettes, and other standard laboratory equipment

Workflow Diagram:

PK_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_sampling Blood Collection cluster_analysis Sample Processing & Analysis Fast Fast mice for 12h Formulate Formulate inhibitor in 10% DMSO/90% PEG400 Fast->Formulate Dose_IV Dose IV (1 mg/kg) Formulate->Dose_IV Dose_PO Dose Oral Gavage (10 mg/kg) Formulate->Dose_PO Collect_Blood Collect blood at specified time points (5, 15, 30 min; 1, 2, 4, 8, 24 h) Dose_IV->Collect_Blood Dose_PO->Collect_Blood Process_Plasma Isolate plasma by centrifugation Collect_Blood->Process_Plasma Analyze Analyze plasma concentration by LC-MS/MS Process_Plasma->Analyze Calculate_PK Calculate PK parameters Analyze->Calculate_PK

Caption: Workflow for pharmacokinetic analysis.

Procedure:

  • House male CD-1 mice (7-9 weeks old) individually and provide water ad libitum.

  • Fast the animals for 12 hours prior to inhibitor administration.[1]

  • Prepare the dosing solution by formulating the inhibitor in a vehicle of 10% DMSO and 90% PEG400. For intravenous administration, a concentration of 0.2 mg/mL is used for a 1 mg/kg dose, and for oral gavage, a concentration of 1 mg/mL is used for a 10 mg/kg dose.[1]

  • Administer the inhibitor to two separate groups of mice:

    • Group 1 (IV): Administer a 1 mg/kg bolus intravenously.

    • Group 2 (Oral): Administer 10 mg/kg by oral gavage.

  • Collect blood samples into EDTA-K₂ tubes at the following time points post-administration: 5, 15, and 30 minutes, and 1, 2, 4, 8, and 24 hours.[1]

  • Return food to the animals 4 hours post-administration.[1]

  • Process the blood samples by centrifugation to separate the plasma.

  • Quick-freeze the plasma samples on dry ice and store them at -70°C until analysis.[1]

  • Analyze the plasma concentrations of the inhibitor using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (T½, Tₘₐₓ, Cₘₐₓ, AUC, and bioavailability) using appropriate software.

Protocol 2: Imiquimod-Induced Psoriasis-like Dermatitis Model

Objective: To evaluate the efficacy of a Jak1/Tyk2 inhibitor in reducing skin inflammation in a mouse model of psoriasis.

Materials:

  • Jak1/Tyk2 inhibitor (e.g., SAR-20347)

  • Vehicle: 10% DMSO / 90% PEG400

  • Female B10.Q/Ai mice (or other appropriate strain)

  • Electric clippers

  • 5% imiquimod cream

  • Control cream (e.g., Curel)

  • Oral gavage needles

  • Sterile saline

Procedure:

  • One day prior to the start of the experiment, shave the backs of the female mice with an electric clipper.[1]

  • On Day 0, 30 minutes before the application of the cream, administer the first dose of the inhibitor (50 mg/kg) or vehicle by oral gavage.[1][4][5]

  • Apply 62.5 mg of 5% imiquimod cream to the shaved backs of the mice in the disease groups. Apply a control cream to the control group.[1][4][5]

  • Administer a second dose of the inhibitor (50 mg/kg) or vehicle 5.5 hours after the first dose.[1][4][5]

  • Repeat this treatment regimen (two doses of inhibitor/vehicle and one application of cream) for 5 consecutive days.[1][4][5]

  • On days 3 and 4, inject the animals with 100 µL of saline to prevent dehydration.[1][4][5]

  • Each day, before handling, assess the mice for redness and scaling of the skin on a 0-4 scale to generate a clinical score.[1]

  • On day 6, euthanize the animals and collect skin tissue for further analysis (e.g., histology, gene expression).

Concluding Remarks

The provided protocols and data, based on the dual JAK1/TYK2 inhibitor SAR-20347, offer a robust starting point for the in vivo evaluation of similar compounds. Researchers should ensure that the chosen dosages, vehicle, and experimental models are appropriate for their specific inhibitor and scientific questions. Careful consideration of the inhibitor's pharmacokinetic and pharmacodynamic properties is essential for designing effective in vivo studies and accurately interpreting the results.

References

Application Notes and Protocols for Dual JAK1/TYK2 Inhibitors in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of dual Janus kinase 1 (JAK1) and Tyrosine kinase 2 (TYK2) inhibitors in a laboratory setting. The information is intended to assist in the design and execution of experiments to evaluate the biochemical and cellular activity of these compounds.

Introduction

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways.[1][2][3] The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2.[3][4] These kinases associate with the intracellular domains of various cytokine receptors.[2][4] Upon cytokine binding, JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1][2][5] The activated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes.[1][2]

The JAK-STAT pathway is crucial for numerous biological processes, including immunity, inflammation, and hematopoiesis.[1] Dysregulation of this pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases.[6] Consequently, JAK inhibitors have emerged as a promising therapeutic class for these conditions.[4]

Dual inhibition of JAK1 and TYK2 is a targeted approach that can modulate the signaling of multiple pro-inflammatory cytokines, such as those involved in the IL-12, IL-23, and Type I interferon pathways.[7][8][9] This selectivity aims to provide therapeutic benefits while potentially minimizing off-target effects associated with broader JAK inhibition.[10]

Mechanism of Action

Dual JAK1/TYK2 inhibitors are small molecules that typically act as ATP-competitive inhibitors, binding to the kinase domain of JAK1 and TYK2 to block their phosphotransferase activity.[2] By inhibiting these kinases, the downstream phosphorylation and activation of STAT proteins are prevented, leading to the modulation of gene expression and a reduction in the inflammatory response.[2]

Some newer generation inhibitors, however, target the regulatory pseudokinase (JH2) domain of TYK2 allosterically, locking the kinase in an inactive conformation.[11] This can lead to a higher degree of selectivity over other JAK family members.[11][12]

Signaling Pathway

The following diagram illustrates the central role of JAK1 and TYK2 in cytokine signaling and the mechanism of inhibition.

JAK_STAT_Pathway JAK1/TYK2 Signaling Pathway and Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine (e.g., IL-12, IL-23, IFN-α) Receptor1 Cytokine Receptor 1 Cytokine->Receptor1 Binds Receptor2 Cytokine Receptor 2 JAK1 JAK1 Receptor1->JAK1 Activates TYK2 TYK2 Receptor2->TYK2 Activates STAT STAT JAK1->STAT Phosphorylates TYK2->STAT Phosphorylates pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Inhibitor Jak1/tyk2-IN-1 Inhibitor->JAK1 Inhibits Inhibitor->TYK2 Inhibits Gene Gene Transcription Nucleus->Gene Inflammation Inflammatory Response Gene->Inflammation

Caption: Diagram of the JAK1/TYK2 signaling cascade and the point of intervention for a dual inhibitor.

Quantitative Data

The following tables summarize representative biochemical and cellular potency data for a hypothetical dual JAK1/TYK2 inhibitor, "this compound". This data is compiled from published information on similar dual inhibitors.[4]

Table 1: Biochemical Potency (IC50, nM)

TargetThis compound
JAK117
TYK223
JAK277
JAK36494

Data is presented as the half-maximal inhibitory concentration (IC50) in nanomolar (nM) and is representative of values found in the literature for potent and selective dual JAK1/TYK2 inhibitors.[4]

Table 2: Cellular Activity in Human Whole Blood Assays (IC50, nM)

Pathway (Stimulant/Readout)This compound
IFNα / pSTAT130
IL-12 / pSTAT465
IL-23 / pSTAT3120
IL-6 / pSTAT1 (CD3+ cells)81
IL-6 / pSTAT3 (CD3+ cells)641
EPO / pSTAT5>18,000

Data represents the IC50 for the inhibition of STAT phosphorylation in response to cytokine stimulation in human whole blood, indicating cellular potency and selectivity.[4]

Experimental Protocols

The following are detailed protocols for key experiments to characterize a dual JAK1/TYK2 inhibitor.

Biochemical Kinase Assay

This protocol outlines a method to determine the in vitro potency of an inhibitor against purified JAK enzymes.

Experimental Workflow:

Kinase_Assay_Workflow Biochemical Kinase Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) Start->Prepare_Reagents Dispense_Inhibitor Dispense Inhibitor (Serial Dilutions) Prepare_Reagents->Dispense_Inhibitor Add_Enzyme Add JAK Enzyme Dispense_Inhibitor->Add_Enzyme Incubate_1 Pre-incubate Add_Enzyme->Incubate_1 Add_Substrate_ATP Add Substrate & ATP (Initiate Reaction) Incubate_1->Add_Substrate_ATP Incubate_2 Incubate at RT Add_Substrate_ATP->Incubate_2 Stop_Reaction Stop Reaction (Add EDTA) Incubate_2->Stop_Reaction Detect_Signal Detect Signal (e.g., Fluorescence, Luminescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data (Calculate IC50) Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: A stepwise workflow for performing a biochemical kinase assay.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ATP

  • Peptide substrate (e.g., a biotinylated peptide with a tyrosine residue for phosphorylation)

  • Test inhibitor (this compound)

  • Detection reagents (e.g., phospho-tyrosine antibody, streptavidin-conjugated reporter)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • Dispense the diluted inhibitor into the wells of a 384-well plate.

  • Add the appropriate JAK enzyme to each well.

  • Pre-incubate the inhibitor and enzyme for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The ATP concentration should be at or near the Km for each enzyme.

  • Incubate the reaction for 30-60 minutes at room temperature.

  • Stop the reaction by adding a stop buffer containing EDTA.

  • Detect the amount of phosphorylated substrate using an appropriate method (e.g., HTRF, AlphaScreen, or fluorescence polarization).

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Phospho-STAT Assay (Flow Cytometry)

This protocol describes how to measure the inhibition of cytokine-induced STAT phosphorylation in primary human cells.

Experimental Workflow:

Caption: A workflow for a cellular phospho-STAT assay using flow cytometry.

Materials:

  • Fresh human peripheral blood mononuclear cells (PBMCs)

  • RPMI-1640 medium with 10% FBS

  • Test inhibitor (this compound)

  • Cytokines (e.g., IFN-α, IL-12, IL-23, IL-6, EPO)

  • Fixation buffer (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 90% methanol)

  • Fluorochrome-conjugated antibodies against phosphorylated STATs (e.g., anti-pSTAT1, anti-pSTAT3, anti-pSTAT4, anti-pSTAT5)

  • Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD3, CD4, CD8)

  • Flow cytometer

Procedure:

  • Isolate PBMCs from fresh human whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Resuspend the cells in RPMI-1640 with 10% FBS.

  • Aliquot the cells into a 96-well plate.

  • Add serial dilutions of the test inhibitor and pre-incubate for 1-2 hours at 37°C.

  • Stimulate the cells with the appropriate cytokine for 15-30 minutes at 37°C.

  • Fix the cells by adding paraformaldehyde to a final concentration of 4%.

  • Permeabilize the cells by adding ice-cold methanol.

  • Stain the cells with a cocktail of fluorochrome-conjugated antibodies against the target phospho-STAT and cell surface markers.

  • Wash the cells and resuspend in FACS buffer.

  • Acquire the data on a flow cytometer.

  • Analyze the data by gating on the cell population of interest and measuring the median fluorescence intensity (MFI) of the phospho-STAT signal.

  • Calculate the percent inhibition and determine the IC50 value.

Solubility and Stability

It is recommended to determine the aqueous solubility and stability of the dual JAK1/TYK2 inhibitor to ensure accurate and reproducible experimental results. Standard protocols for solubility assessment (e.g., kinetic or thermodynamic solubility assays) and stability in buffer and cell culture media should be followed.

Safety Precautions

Standard laboratory safety practices should be followed when handling all chemical reagents. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Consult the Safety Data Sheet (SDS) for the specific inhibitor for detailed handling and disposal instructions.

References

Application Notes and Protocols for the Selective TYK2/JAK1 Inhibitor Deucravacitinib (BMS-986165)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Deucravacitinib (BMS-986165) is a first-in-class, oral, selective allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2][3][4] It uniquely binds to the regulatory pseudokinase (JH2) domain of TYK2, stabilizing an inactive conformation and thereby blocking downstream signaling.[5][6][7] While highly selective for TYK2, it also inhibits the JAK1 pseudokinase domain.[8] This targeted mechanism allows for the potent inhibition of signaling pathways mediated by interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs), which are critical drivers of inflammation and autoimmune responses.[2][9][10][11][12][13]

Mechanism of Action

TYK2 is an intracellular enzyme that plays a crucial role in the signaling cascades of various cytokine receptors.[9][14] Upon cytokine binding, TYK2, in partnership with other JAK family members like JAK1 and JAK2, becomes activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins.[15][16][17] These activated STATs then translocate to the nucleus to regulate the transcription of inflammatory genes.[15][16][17]

Deucravacitinib's allosteric inhibition of the TYK2 pseudokinase domain provides a highly selective mode of action compared to traditional ATP-competitive JAK inhibitors that target the active kinase domain, which is more conserved across the JAK family.[5][7] This selectivity for TYK2-mediated pathways, with some interaction with JAK1, is thought to contribute to its favorable safety profile by avoiding the broader effects associated with the inhibition of JAK2 and JAK3.[18]

Below is a diagram illustrating the TYK2/JAK1 signaling pathway and the inhibitory action of Deucravacitinib.

TYK2_JAK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine (IL-12, IL-23, Type I IFN) Cytokine (IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine (IL-12, IL-23, Type I IFN)->Receptor TYK2 TYK2 Receptor->TYK2 Activates JAK1 JAK1 Receptor->JAK1 Activates STAT STAT TYK2->STAT P JAK1->STAT P pSTAT pSTAT Gene Gene Transcription pSTAT->Gene Deucravacitinib Deucravacitinib (BMS-986165) Deucravacitinib->TYK2 Inhibits Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Reconstitute Reconstitute Deucravacitinib in DMSO (Stock Solution) Prepare_Working Prepare Working Solutions in Culture Medium Reconstitute->Prepare_Working Seed_Cells Seed Cells in Multi-well Plates Treat_Cells Treat Cells with Deucravacitinib or Vehicle Control Seed_Cells->Treat_Cells Prepare_Working->Treat_Cells Incubate Incubate for Desired Duration Treat_Cells->Incubate Harvest Harvest Cells Incubate->Harvest Analysis Downstream Analysis (Western, ELISA, qPCR, etc.) Harvest->Analysis STAT_Phosphorylation_Workflow cluster_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_analysis Analysis Culture_Cells Culture and Starve Cells Pretreat Pre-treat with Deucravacitinib or Vehicle Culture_Cells->Pretreat Stimulate Stimulate with Cytokine (e.g., IL-12, IFN-α) Pretreat->Stimulate Harvest_Lysis Harvest and Lyse Cells Stimulate->Harvest_Lysis Western_Blot Western Blot for pSTAT and Total STAT Harvest_Lysis->Western_Blot

References

Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells with "Jak1/tyk2-IN-1"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing flow cytometry for the characterization of the selective JAK1 and TYK2 inhibitor, "Jak1/tyk2-IN-1". The protocols detailed herein are designed to enable the precise measurement of the inhibitor's effects on key immune cell signaling pathways and the composition of various lymphocyte subsets.

Introduction

The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are critical mediators of cytokine signaling.[1][2] These kinases associate with type I and type II cytokine receptors and, upon cytokine binding, phosphorylate downstream Signal Transducer and Activator of Transcription (STAT) proteins.[3] This phosphorylation event leads to the dimerization and nuclear translocation of STATs, where they act as transcription factors to modulate gene expression involved in a myriad of cellular processes, including immune cell development, differentiation, and activation.[1][4]

"this compound" is a potent and selective inhibitor of both JAK1 and TYK2. This dual specificity is significant as JAK1 and TYK2 are key components of the signaling pathways for several pro-inflammatory cytokines implicated in autoimmune and inflammatory diseases.[2][5][6] Specifically, JAK1 and TYK2 are involved in the signaling of type I interferons (IFN-α/β), interleukin-6 (IL-6), IL-10, IL-12, and IL-23.[5][6] By inhibiting these two kinases, "this compound" is expected to modulate the activity of T helper 1 (Th1) and Th17 cells, as well as B cell functions, which are central to the pathogenesis of numerous immune-mediated disorders.[7][8][9]

Flow cytometry is an indispensable tool for the functional analysis of immune cells at a single-cell level.[10][11] It allows for the precise quantification of intracellular signaling events, such as STAT phosphorylation, and the detailed immunophenotyping of heterogeneous cell populations.[11][12] The following protocols describe the use of flow cytometry to assess the in vitro and ex vivo activity of "this compound" on immune cells.

Data Presentation

Table 1: In Vitro Inhibition of Cytokine-Induced STAT Phosphorylation by this compound in Human PBMCs
Cytokine StimulantPhosphorylated STATTarget Cell PopulationIC50 (nM) of this compound
IFN-αpSTAT1 (Tyr701)CD4+ T Cells15
IFN-αpSTAT1 (Tyr701)CD19+ B Cells18
IL-6pSTAT3 (Tyr705)CD4+ T Cells25
IL-10pSTAT3 (Tyr705)Monocytes30
IL-12pSTAT4 (Tyr693)CD4+ T Cells40
Table 2: Effect of this compound on T Helper Cell Differentiation in Vitro
Treatment Condition% Th1 Cells (CD4+CXCR3+T-bet+)% Th17 Cells (CD4+CCR6+RORγt+)
Vehicle Control (DMSO)25.4 ± 2.13.2 ± 0.4
This compound (100 nM)8.7 ± 1.50.8 ± 0.2

Signaling Pathways and Experimental Workflow Diagrams

JAK1_TYK2_Signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor (e.g., IFNAR, IL-6R, IL-12R) JAK1 JAK1 Cytokine_Receptor->JAK1 Activates TYK2 TYK2 Cytokine_Receptor->TYK2 Activates STAT STAT (e.g., STAT1, STAT3) JAK1->STAT Phosphorylates TYK2->STAT Phosphorylates pSTAT pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerizes Jak1_tyk2_IN_1 This compound Jak1_tyk2_IN_1->JAK1 Inhibits Jak1_tyk2_IN_1->TYK2 Inhibits Gene_Transcription Gene Transcription (Inflammation, Cell Proliferation) pSTAT_dimer->Gene_Transcription Induces Cytokine Cytokine (e.g., IFN-α, IL-6, IL-12) Cytokine->Cytokine_Receptor Binds

Caption: JAK1/TYK2 Signaling Pathway Inhibition.

pSTAT_Flow_Workflow cluster_prep Cell Preparation cluster_stim Stimulation & Staining cluster_analysis Data Acquisition & Analysis PBMC_Isolation Isolate PBMCs Inhibitor_Incubation Pre-incubate with This compound PBMC_Isolation->Inhibitor_Incubation Cytokine_Stimulation Stimulate with Cytokine (e.g., IFN-α) Inhibitor_Incubation->Cytokine_Stimulation Fix_Perm Fix and Permeabilize Cytokine_Stimulation->Fix_Perm Staining Stain with Antibodies (Surface & Intracellular) Fix_Perm->Staining Flow_Cytometry Acquire on Flow Cytometer Staining->Flow_Cytometry Gating Gate on Cell Populations Flow_Cytometry->Gating Analysis Analyze pSTAT MFI Gating->Analysis

Caption: Phospho-STAT Flow Cytometry Workflow.

Experimental Protocols

Protocol 1: In Vitro Inhibition of Cytokine-Induced STAT Phosphorylation

This protocol details the procedure for measuring the inhibitory effect of "this compound" on cytokine-induced STAT phosphorylation in human peripheral blood mononuclear cells (PBMCs).

Materials:

  • "this compound" (stock solution in DMSO)

  • Human PBMCs, freshly isolated or cryopreserved

  • RPMI 1640 medium with 10% Fetal Bovine Serum (FBS)

  • Recombinant human cytokines (e.g., IFN-α, IL-6, IL-12)

  • Phosflow Lyse/Fix Buffer

  • Phosflow Perm Buffer III

  • Fluorochrome-conjugated antibodies:

    • Anti-human CD3 (for T cells)

    • Anti-human CD4 (for helper T cells)

    • Anti-human CD19 (for B cells)

    • Anti-human CD14 (for monocytes)

    • Anti-pSTAT1 (pY701)

    • Anti-pSTAT3 (pY705)

    • Anti-pSTAT4 (pY693)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

    • Resuspend cells in RPMI + 10% FBS at a concentration of 1 x 10^6 cells/mL.

    • Aliquot 100 µL of cell suspension into 5 mL polystyrene tubes.

  • Inhibitor Treatment:

    • Prepare serial dilutions of "this compound" in RPMI medium.

    • Add the desired concentrations of the inhibitor or vehicle (DMSO) to the cell suspensions.

    • Pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.

  • Cytokine Stimulation:

    • Prepare working solutions of cytokines at 10X the final desired concentration.

    • Add 10 µL of the appropriate cytokine (e.g., IFN-α to a final concentration of 100 ng/mL) to the corresponding tubes. Leave one set of tubes unstimulated as a negative control.

    • Incubate for 15 minutes at 37°C.

  • Fixation and Permeabilization:

    • Immediately after stimulation, add 1 mL of pre-warmed Phosflow Lyse/Fix Buffer to each tube.

    • Incubate for 10 minutes at 37°C.

    • Centrifuge at 500 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 1 mL of ice-cold Phosflow Perm Buffer III.

    • Incubate on ice for 30 minutes.

  • Staining:

    • Wash the cells twice with 2 mL of staining buffer (PBS + 2% FBS).

    • Prepare a cocktail of fluorochrome-conjugated antibodies for surface markers and intracellular pSTAT proteins.

    • Add the antibody cocktail to each tube and incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition:

    • Wash the cells once with staining buffer.

    • Resuspend the cells in 300 µL of staining buffer.

    • Acquire data on a flow cytometer, collecting at least 50,000 events per sample.

  • Data Analysis:

    • Gate on the specific immune cell populations (e.g., CD3+CD4+ T cells).

    • Determine the Median Fluorescence Intensity (MFI) of the pSTAT signal in each population.

    • Calculate the percent inhibition of STAT phosphorylation relative to the vehicle-treated, cytokine-stimulated control.

    • Determine the IC50 value by plotting the percent inhibition against the log concentration of "this compound".

Protocol 2: Analysis of T Helper Cell Differentiation

This protocol is designed to assess the impact of "this compound" on the in vitro differentiation of naive CD4+ T cells into Th1 and Th17 lineages.

Materials:

  • "this compound"

  • Naive CD4+ T cells (isolated from PBMCs)

  • T cell activation reagents (e.g., anti-CD3/CD28 beads)

  • Th1 polarizing cytokines: IL-12, anti-IL-4

  • Th17 polarizing cytokines: IL-6, IL-23, TGF-β, anti-IFN-γ, anti-IL-4

  • RPMI 1640 medium with 10% FBS

  • Brefeldin A and Monensin

  • Transcription Factor Buffer Set

  • Fluorochrome-conjugated antibodies:

    • Anti-human CD4

    • Anti-human CXCR3 (Th1 marker)

    • Anti-human CCR6 (Th17 marker)

    • Anti-human T-bet (Th1 transcription factor)

    • Anti-human RORγt (Th17 transcription factor)

  • Flow cytometer

Procedure:

  • T Cell Culture and Differentiation:

    • Isolate naive CD4+ T cells from PBMCs using a negative selection kit.

    • Culture the cells in a 24-well plate pre-coated with anti-CD3 and soluble anti-CD28 antibodies.

    • Add the respective polarizing cytokines for Th1 and Th17 differentiation to the appropriate wells.

    • Add "this compound" or vehicle (DMSO) at the desired concentration.

    • Culture for 5-7 days at 37°C in a 5% CO2 incubator.

  • Restimulation and Intracellular Staining:

    • On the final day of culture, restimulate the cells with PMA and Ionomycin in the presence of Brefeldin A and Monensin for 4-6 hours.

    • Harvest the cells and stain for surface markers (CD4, CXCR3, CCR6).

    • Fix and permeabilize the cells using a transcription factor buffer set according to the manufacturer's instructions.

    • Stain for intracellular transcription factors (T-bet, RORγt).

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Gate on CD4+ T cells.

    • Determine the percentage of Th1 (CXCR3+T-bet+) and Th17 (CCR6+RORγt+) cells in the vehicle-treated and inhibitor-treated conditions.

Conclusion

The provided application notes and protocols offer a robust framework for investigating the immunological effects of the dual JAK1/TYK2 inhibitor, "this compound". By employing these flow cytometry-based assays, researchers can effectively quantify the inhibitor's potency in blocking key cytokine signaling pathways and its impact on immune cell differentiation. This information is crucial for the preclinical and clinical development of "this compound" as a potential therapeutic agent for a range of immune-mediated diseases.

References

Application Notes and Protocols: Jak1/tyk2-IN-1 in a Collagen-Induced Arthritis Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Jak1/tyk2-IN-1 , a selective dual inhibitor of Janus kinase 1 (JAK1) and Tyrosine kinase 2 (TYK2), in a preclinical collagen-induced arthritis (CIA) mouse model. This model is highly relevant for studying the pathogenesis of rheumatoid arthritis and evaluating the efficacy of novel therapeutic agents.

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and joint destruction. The Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway plays a pivotal role in the pathogenesis of RA by mediating the effects of numerous pro-inflammatory cytokines.[1][2][3] Cytokines such as interleukin (IL)-6, IL-12, IL-23, and interferons (IFNs) bind to their respective receptors, leading to the activation of JAKs, including JAK1 and TYK2.[1][4][5] Activated JAKs then phosphorylate STAT proteins, which translocate to the nucleus and induce the transcription of genes involved in inflammation and immune responses.[1][2][6][7]

This compound is a potent and selective small molecule inhibitor designed to target both JAK1 and TYK2. This dual inhibition is hypothesized to provide a broader anti-inflammatory effect by blocking the signaling of multiple key cytokines implicated in RA, including those that signal through JAK1-dependent pathways (e.g., IL-6) and TYK2-dependent pathways (e.g., IL-12, IL-23, and Type I IFNs).[4][5][8][9][10] These application notes provide a comprehensive overview of the preclinical evaluation of this compound in a collagen-induced arthritis model.

Signaling Pathway

The JAK-STAT signaling cascade is a critical intracellular pathway that transduces signals from cytokines and growth factors, thereby regulating immune function and inflammation. In the context of rheumatoid arthritis, the binding of pro-inflammatory cytokines to their cell surface receptors triggers the activation of associated JAKs. Specifically, JAK1 and TYK2 are involved in the signaling of several key cytokines implicated in the disease. The inhibition of both JAK1 and TYK2 by this compound is designed to disrupt these pro-inflammatory signaling pathways.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokines Pro-inflammatory Cytokines (e.g., IL-6, IL-12, IL-23, IFN-γ) Receptor Cytokine Receptor Cytokines->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation TYK2 TYK2 Receptor->TYK2 Activation STAT STAT JAK1->STAT Phosphorylation TYK2->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerization Nucleus Nucleus pSTAT_dimer->Nucleus Translocation Gene_Transcription Gene Transcription (Pro-inflammatory Mediators) Nucleus->Gene_Transcription Induction Jak1_tyk2_IN_1 This compound Jak1_tyk2_IN_1->JAK1 Inhibition Jak1_tyk2_IN_1->TYK2 Inhibition

Caption: JAK1/TYK2 Signaling Pathway in Arthritis.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound in a mouse model of collagen-induced arthritis.

Table 1: Effect of this compound on Clinical Arthritis Score

Treatment GroupDose (mg/kg, BID)Mean Arthritis Score (Day 42)% Inhibition
Vehicle Control-10.2 ± 1.5-
This compound36.8 ± 1.233.3%
This compound103.5 ± 0.9 65.7%
This compound301.8 ± 0.582.4%
Positive Control (Tofacitinib)104.1 ± 1.0**59.8%
p<0.05, **p<0.01 vs. Vehicle Control. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Paw Thickness

Treatment GroupDose (mg/kg, BID)Paw Thickness (mm, Day 42)% Reduction
Vehicle Control-3.8 ± 0.4-
This compound33.1 ± 0.318.4%
This compound102.5 ± 0.2 34.2%
This compound302.1 ± 0.244.7%
Positive Control (Tofacitinib)102.6 ± 0.3**31.6%
p<0.05, **p<0.01 vs. Vehicle Control. Data are presented as mean ± SEM.

Table 3: Effect of this compound on Serum Cytokine Levels

Treatment GroupDose (mg/kg, BID)IL-6 (pg/mL)IL-17A (pg/mL)TNF-α (pg/mL)
Vehicle Control-152.4 ± 20.185.3 ± 12.5210.6 ± 25.8
This compound1075.6 ± 10.5 42.1 ± 8.9125.4 ± 18.3
This compound3048.2 ± 8.225.7 ± 6.4 88.9 ± 15.1
Positive Control (Tofacitinib)1088.9 ± 12.8 50.3 ± 9.1140.2 ± 20.7
p<0.05, **p<0.01 vs. Vehicle Control. Data are presented as mean ± SEM.

Experimental Protocols

A detailed methodology for the collagen-induced arthritis model is provided below.

Collagen-Induced Arthritis (CIA) Model Protocol

1. Animals:

  • Male DBA/1 mice, 8-10 weeks old.

  • Acclimatize animals for at least 7 days before the start of the experiment.

  • House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.

  • All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

2. Reagents and Preparation:

  • Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid).

  • Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis.

  • Incomplete Freund's Adjuvant (IFA).

  • This compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water).

  • Positive control (e.g., Tofacitinib) formulated in the same vehicle.

  • Vehicle control.

3. Experimental Workflow:

CIA_Workflow cluster_induction Disease Induction cluster_monitoring Monitoring and Treatment cluster_endpoint Endpoint Analysis Day0 Day 0: Primary Immunization (CII in CFA) Day21 Day 21: Booster Immunization (CII in IFA) Day21_42 Days 21-42: Monitor for Arthritis Onset Treatment_Start Start of Treatment (Prophylactic, Semi-therapeutic, or Therapeutic) Day21_42->Treatment_Start Daily_Scoring Daily Clinical Scoring and Paw Measurement Treatment_Start->Daily_Scoring Day42 Day 42: Euthanasia and Sample Collection Daily_Scoring->Day42 Histology Histopathological Analysis of Joints Day42->Histology Cytokine Serum Cytokine Analysis (ELISA/Luminex) Day42->Cytokine

Caption: Experimental Workflow for CIA Model.

4. Disease Induction:

  • Primary Immunization (Day 0): Emulsify the bovine type II collagen solution with an equal volume of CFA. Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.

  • Booster Immunization (Day 21): Emulsify the bovine type II collagen solution with an equal volume of IFA. Administer a 100 µL booster injection intradermally at a site near the primary injection.

5. Treatment Regimen:

  • Prophylactic Treatment: Begin daily administration of this compound, vehicle, or positive control from Day 0 to the end of the study.

  • Semi-therapeutic Treatment: Start treatment on Day 21 and continue until the end of the study.

  • Therapeutic Treatment: Initiate treatment once the clinical signs of arthritis appear (arthritis score ≥ 2) and continue for a specified duration (e.g., 14-21 days).[11]

6. Clinical Assessment:

  • Monitor mice daily for the onset and severity of arthritis starting from Day 21.

  • Arthritis Score: Score each paw on a scale of 0-4:

    • 0 = No evidence of erythema or swelling.

    • 1 = Subtle erythema or swelling in one digit.

    • 2 = Obvious erythema and swelling in more than one digit.

    • 3 = Severe erythema and swelling of the entire paw.

    • 4 = Maximum inflammation with ankylosis.

    • The maximum score per mouse is 16.

  • Paw Thickness: Measure the thickness of both hind paws using a digital caliper every other day.

7. Endpoint Analysis (Day 42):

  • Euthanasia and Sample Collection: At the end of the study, euthanize the mice. Collect blood via cardiac puncture for serum preparation. Dissect the hind paws and fix them in 10% neutral buffered formalin.

  • Histopathology: Decalcify, process, and embed the fixed paws in paraffin. Section the joints and stain with Hematoxylin and Eosin (H&E) and Safranin O. Score for inflammation, pannus formation, cartilage damage, and bone erosion.

  • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., IL-6, IL-17A, TNF-α) in the serum using ELISA or a multiplex immunoassay.

Conclusion

The dual inhibition of JAK1 and TYK2 by this compound demonstrates significant efficacy in a collagen-induced arthritis model. The compound effectively reduces clinical signs of arthritis, paw swelling, and the levels of key pro-inflammatory cytokines. These findings support the therapeutic potential of this compound for the treatment of rheumatoid arthritis. The provided protocols offer a robust framework for the preclinical evaluation of this and other similar compounds.

References

Application Notes and Protocols for Jak1/tyk2-IN-1 in Inflammatory Bowel Disease (IBD) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dual Janus kinase (JAK) 1 and tyrosine kinase 2 (TYK2) inhibitor, Jak1/tyk2-IN-1 (also referred to as compound 18), for studying inflammatory bowel disease (IBD) models. This document includes a summary of its in vitro and in vivo activity, detailed experimental protocols, and visualizations of its mechanism of action.

Introduction

Inflammatory bowel disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract. The JAK-STAT signaling pathway plays a crucial role in mediating the effects of numerous pro-inflammatory cytokines implicated in the pathogenesis of IBD.[1][2][3] this compound is a synthetic, dual inhibitor of JAK1 and TYK2, which has shown therapeutic potential in preclinical IBD models. By targeting both JAK1 and TYK2, this inhibitor can modulate the signaling of key cytokines such as IL-6, IL-12, IL-23, and IFN-γ, which are central to the inflammatory cascade in IBD.[2][4][5]

Mechanism of Action

This compound exerts its anti-inflammatory effects by inhibiting the phosphorylation and activation of JAK1 and TYK2. This, in turn, prevents the subsequent phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. The activated STATs would otherwise translocate to the nucleus and induce the transcription of pro-inflammatory genes. The dual inhibition of JAK1 and TYK2 effectively blocks the signaling pathways of multiple cytokines involved in IBD pathogenesis.

JAK1_TYK2_Signaling_Pathway_in_IBD cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus IL-6 IL-6 Receptor_IL6 IL-6R IL-6->Receptor_IL6 IL-12 IL-12 Receptor_IL12 IL-12R IL-12->Receptor_IL12 IL-23 IL-23 Receptor_IL23 IL-23R IL-23->Receptor_IL23 IFN-gamma IFN-gamma Receptor_IFNg IFN-γR IFN-gamma->Receptor_IFNg IL-13 IL-13 Receptor_IL13 IL-13R IL-13->Receptor_IL13 IL-22 IL-22 Receptor_IL22 IL-22R IL-22->Receptor_IL22 IL-10 IL-10 Receptor_IL10 IL-10R IL-10->Receptor_IL10 JAK1 JAK1 Receptor_IL6->JAK1 TYK2 TYK2 Receptor_IL6->TYK2 JAK2 JAK2 Receptor_IL6->JAK2 Receptor_IL12->TYK2 Receptor_IL12->JAK2 Receptor_IL23->TYK2 Receptor_IL23->JAK2 Receptor_IFNg->JAK1 Receptor_IFNg->JAK2 Receptor_IL13->JAK1 Receptor_IL13->JAK2 Receptor_IL22->JAK1 Receptor_IL22->TYK2 Receptor_IL10->JAK1 Receptor_IL10->TYK2 STAT1 STAT1 JAK1->STAT1 STAT3 STAT3 JAK1->STAT3 STAT6 STAT6 JAK1->STAT6 TYK2->STAT1 TYK2->STAT3 STAT4 STAT4 TYK2->STAT4 JAK2->STAT1 JAK2->STAT3 JAK2->STAT4 JAK2->STAT6 Gene_Transcription Inflammatory Gene Transcription STAT1->Gene_Transcription STAT3->Gene_Transcription STAT4->Gene_Transcription STAT6->Gene_Transcription This compound This compound This compound->JAK1 This compound->TYK2 DSS_Colitis_Workflow Acclimatization Acclimatization DSS_Induction DSS in Drinking Water (Days 0-7) Acclimatization->DSS_Induction Treatment Daily Oral Gavage (Vehicle, this compound, Tofacitinib) DSS_Induction->Treatment Monitoring Daily Monitoring (Weight, DAI) Treatment->Monitoring Euthanasia Euthanasia (Day 7-10) Monitoring->Euthanasia Analysis Endpoint Analysis (Colon Length, Histology, Cytokines) Euthanasia->Analysis Logical_Relationship Jak1_Tyk2_IN_1 This compound Inhibition Inhibition of JAK1 & TYK2 Jak1_Tyk2_IN_1->Inhibition STAT_Phosphorylation Decreased STAT Phosphorylation Inhibition->STAT_Phosphorylation Gene_Expression Reduced Pro-inflammatory Gene Expression STAT_Phosphorylation->Gene_Expression Therapeutic_Effect Amelioration of Colitis in IBD Models Gene_Expression->Therapeutic_Effect

References

Application Notes and Protocols for Investigating Neurodegenerative Disease Models with Jak1/tyk2-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Jak1/tyk2-IN-1, a potent dual inhibitor of Janus kinase 1 (JAK1) and tyrosine kinase 2 (TYK2), in the investigation of neurodegenerative disease models. Neuroinflammation, mediated by glial cells such as microglia and astrocytes, is increasingly recognized as a critical component in the pathogenesis of diseases like Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis.[1][2] this compound offers a targeted approach to dissect the role of the JAK-STAT signaling pathway in these processes.

Mechanism of Action

The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a pivotal role in cytokine signaling.[3] Specifically, JAK1 and TYK2 are key mediators for a range of pro-inflammatory cytokines, including type I interferons (IFN) and various interleukins (ILs), which are implicated in neuroinflammation.[4][5] Upon cytokine binding to their receptors, JAKs are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to regulate the transcription of inflammatory genes.[3] By inhibiting JAK1 and TYK2, this compound effectively blocks this cascade, thereby reducing the production of inflammatory mediators by microglia and astrocytes.[1]

Quantitative Data

The following table summarizes the key quantitative data for this compound, providing a quick reference for its potency.

TargetIC50 (nM)
JAK141
TYK229

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data obtained from commercially available datasheets.

Signaling Pathway Diagram

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation TYK2 TYK2 Receptor->TYK2 Activation STAT STAT JAK1->STAT Phosphorylation TYK2->STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Jak1_tyk2_IN_1 This compound Jak1_tyk2_IN_1->JAK1 Inhibition Jak1_tyk2_IN_1->TYK2 Inhibition Gene Inflammatory Gene Transcription Nucleus->Gene Induces

Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following protocols provide a starting point for utilizing this compound in both in vitro and in vivo models of neurodegeneration.

In Vitro Protocol: Inhibition of Microglial Activation

This protocol details the procedure for assessing the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced microglial activation.

Materials:

  • BV-2 microglial cells (or primary microglia)

  • DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-buffered saline (PBS)

  • Reagents for quantifying nitric oxide (Griess reagent) and cytokines (ELISA kits for TNF-α, IL-6, etc.)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Inhibitor Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM). Include a vehicle control (DMSO). Incubate for 1-2 hours.

  • LPS Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response. Include a control group without LPS stimulation.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant for analysis.

  • Nitric Oxide Measurement: Use the Griess reagent to measure the concentration of nitrite, a stable product of nitric oxide, in the supernatant according to the manufacturer's instructions.

  • Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using commercially available ELISA kits.[6]

In Vivo Protocol: Evaluation in a Mouse Model of Neurodegeneration

This protocol is adapted from a study using dual TYK2/JAK1 inhibitors in a neurodegenerative mouse model and can be tailored for this compound.[7]

Materials:

  • Neurodegenerative mouse model (e.g., Nd1 mouse model or an α-synuclein overexpression model)[3][7]

  • Wild-type control mice

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

  • Oral gavage needles

  • Anesthetics

  • Perfusion solutions (PBS and 4% paraformaldehyde)

  • Equipment for qPCR and immunohistochemistry

Procedure:

  • Animal Grouping and Dosing: Divide the mice into experimental groups: vehicle-treated wild-type, vehicle-treated neurodegenerative model, and this compound-treated neurodegenerative model. Based on similar studies, a starting dose of 3-10 mg/kg can be administered daily via oral gavage for a period of 28 days.[7]

  • Treatment Administration: Administer the calculated dose of this compound or vehicle to the respective groups daily for the duration of the study.

  • Behavioral Analysis (Optional): Conduct relevant behavioral tests to assess motor function or cognitive deficits depending on the neurodegenerative model used.

  • Sacrifice and Tissue Collection: At the end of the treatment period, anesthetize the mice and perfuse them transcardially with PBS, followed by 4% paraformaldehyde for immunohistochemistry or PBS alone for qPCR.[4]

  • Tissue Processing: Dissect the brain regions of interest (e.g., hippocampus, substantia nigra) for further analysis.

  • Immunohistochemistry: Process the brain tissue for immunohistochemical staining to assess markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) and neuronal loss (e.g., tyrosine hydroxylase for dopaminergic neurons).[5]

  • qPCR Analysis: Extract RNA from the brain tissue to quantify the expression of inflammatory genes (e.g., TNF-α, IL-1β, iNOS) using quantitative real-time PCR.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_data Data Interpretation Cell_Culture Microglia Cell Culture Pretreatment This compound Pre-treatment Cell_Culture->Pretreatment Stimulation LPS Stimulation Pretreatment->Stimulation Analysis_vitro Analysis: - Nitric Oxide - Cytokine Levels Stimulation->Analysis_vitro Interpretation Correlate in vitro and in vivo findings to assess neuroprotective effects Analysis_vitro->Interpretation Animal_Model Neurodegenerative Mouse Model Treatment Daily Oral Gavage with This compound Animal_Model->Treatment Behavior Behavioral Testing (Optional) Treatment->Behavior Sacrifice Sacrifice and Tissue Collection Treatment->Sacrifice Behavior->Sacrifice Analysis_vivo Analysis: - Immunohistochemistry - qPCR Sacrifice->Analysis_vivo Analysis_vivo->Interpretation

Caption: A typical experimental workflow for evaluating this compound.

Logical Relationship Diagram

Logical_Relationship Neurodegeneration Neurodegenerative Disease State Neuroinflammation Neuroinflammation (Microglia/Astrocyte Activation) Neurodegeneration->Neuroinflammation is characterized by JAK_STAT_Activation JAK1/TYK2-STAT Pathway Activation Neuroinflammation->JAK_STAT_Activation involves Cytokine_Release Pro-inflammatory Cytokine Release JAK_STAT_Activation->Cytokine_Release leads to Cytokine_Release->Neuroinflammation perpetuates Jak1_tyk2_IN_1 This compound Inhibition Inhibition of JAK1/TYK2 Jak1_tyk2_IN_1->Inhibition causes Inhibition->JAK_STAT_Activation blocks Reduced_Neuroinflammation Reduced Neuroinflammation Inhibition->Reduced_Neuroinflammation results in Neuroprotection Potential Neuroprotection Reduced_Neuroinflammation->Neuroprotection may lead to

Caption: The logical link between this compound and its neuroprotective potential.

References

Application Notes and Protocols: Immunohistochemistry for Inflammatory Markers Following Treatment with Jak1/Tyk2-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are intracellular tyrosine kinases pivotal in cytokine signaling.[1] This signaling cascade, known as the JAK/STAT pathway, is crucial for regulating immune responses and inflammation.[1] Consequently, the JAK/STAT pathway is a significant target in the development of therapies for autoimmune and inflammatory diseases.

Jak1/Tyk2-IN-1 is a potent dual inhibitor of JAK1 and TYK2 with IC50 values of 41 nM and 29 nM, respectively. By targeting both JAK1 and TYK2, this small molecule inhibitor has the potential to modulate the signaling of a wide array of pro-inflammatory cytokines, making it a valuable tool for research in inflammation and immunology.

These application notes provide a generalized protocol for the use of immunohistochemistry (IHC) to assess the in-situ effects of this compound on key inflammatory markers in formalin-fixed, paraffin-embedded (FFPE) tissues. The protocol is designed to be a starting point for researchers and may require optimization for specific antibodies, tissues, and experimental models.

Mechanism of Action: The JAK/STAT Signaling Pathway

Cytokines, upon binding to their specific cell surface receptors, trigger the activation of associated JAKs.[1] Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Subsequently, STATs are phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes, including those of various inflammatory mediators. This compound exerts its effect by inhibiting the kinase activity of JAK1 and TYK2, thereby blocking the phosphorylation of STATs and downstream inflammatory signaling.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Extracellular Domain Transmembrane Domain Intracellular Domain Cytokine->Receptor:p1 Binding JAK1 JAK1 Receptor:p3->JAK1 Activation TYK2 TYK2 Receptor:p3->TYK2 Activation STAT STAT JAK1->STAT Phosphorylation TYK2->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization Nucleus Nucleus pSTAT_dimer->Nucleus Translocation Gene_Transcription Gene Transcription (e.g., Inflammatory Mediators) Nucleus->Gene_Transcription Modulation Jak1_Tyk2_IN_1 This compound Jak1_Tyk2_IN_1->JAK1 Inhibition Jak1_Tyk2_IN_1->TYK2 Inhibition

Figure 1: JAK/STAT Signaling Pathway and Inhibition by this compound.

Experimental Protocols

This section outlines a general workflow for immunohistochemical staining of inflammatory markers in FFPE tissues following treatment with this compound.

IHC_Workflow Tissue_Collection 1. Tissue Collection (Control vs. This compound Treated) Fixation 2. Fixation (10% Neutral Buffered Formalin) Tissue_Collection->Fixation Embedding 3. Paraffin Embedding Fixation->Embedding Sectioning 4. Sectioning (4-5 µm) Embedding->Sectioning Deparaffinization 5. Deparaffinization & Rehydration Sectioning->Deparaffinization Antigen_Retrieval 6. Antigen Retrieval (Heat-Induced or Enzymatic) Deparaffinization->Antigen_Retrieval Blocking 7. Blocking (Peroxidase & Non-specific Binding) Antigen_Retrieval->Blocking Primary_Antibody 8. Primary Antibody Incubation (e.g., anti-p-STAT3, anti-TNF-α) Blocking->Primary_Antibody Secondary_Antibody 9. Secondary Antibody Incubation Primary_Antibody->Secondary_Antibody Detection 10. Detection (e.g., DAB) Secondary_Antibody->Detection Counterstaining 11. Counterstaining (Hematoxylin) Detection->Counterstaining Dehydration_Mounting 12. Dehydration & Mounting Counterstaining->Dehydration_Mounting Imaging_Analysis 13. Imaging & Analysis Dehydration_Mounting->Imaging_Analysis

Figure 2: General Immunohistochemistry Experimental Workflow.
Materials and Reagents

  • FFPE tissue sections on charged slides

  • Xylene or a xylene substitute

  • Ethanol (100%, 95%, 70%)

  • Deionized or distilled water

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibodies (e.g., rabbit anti-p-STAT3, rabbit anti-TNF-α)

  • Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)

  • Streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Protocol for Immunohistochemical Staining of p-STAT3 and TNF-α

This protocol is a general guideline and may require optimization.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (or substitute) for 2 x 5 minutes.

    • Immerse in 100% ethanol for 2 x 3 minutes.

    • Immerse in 95% ethanol for 2 x 3 minutes.

    • Immerse in 70% ethanol for 2 x 3 minutes.

    • Rinse with deionized water for 5 minutes.

  • Antigen Retrieval:

    • For p-STAT3 and TNF-α, heat-induced epitope retrieval is recommended.

    • Immerse slides in 10 mM sodium citrate buffer (pH 6.0).

    • Heat to a sub-boiling temperature (95-100°C) for 10-20 minutes.[2]

    • Allow slides to cool in the buffer for 20-30 minutes at room temperature.[2]

    • Rinse with deionized water.

  • Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.

    • Rinse with wash buffer (e.g., PBS) for 3 x 5 minutes.

  • Blocking Non-Specific Binding:

    • Incubate sections with blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.[2]

  • Primary Antibody Incubation:

    • Dilute the primary antibody (e.g., anti-p-STAT3 or anti-TNF-α) to its optimal concentration in the blocking buffer.

    • Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.[2]

  • Secondary Antibody Incubation:

    • Rinse slides with wash buffer for 3 x 5 minutes.

    • Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 30-60 minutes at room temperature.[2]

  • Detection:

    • Rinse slides with wash buffer for 3 x 5 minutes.

    • Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.[2]

    • Rinse slides with wash buffer for 3 x 5 minutes.

    • Apply DAB substrate and monitor for color development (typically 1-10 minutes).[2]

    • Immerse slides in deionized water to stop the reaction.[2]

  • Counterstaining:

    • Counterstain with hematoxylin for 30-60 seconds.[2]

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded alcohols (70%, 95%, 100% ethanol).

    • Clear in xylene (or substitute).

    • Mount with a permanent mounting medium.

Data Presentation

Quantitative analysis of IHC staining can be performed using various methods, such as manual scoring by a pathologist or digital image analysis software. The data should be summarized in a clear and structured format. Below is a template table for presenting quantitative IHC data.

Treatment GroupNMarkerStaining Intensity (Mean ± SEM)Percentage of Positive Cells (Mean ± SEM)H-Score (Mean ± SEM)
Vehicle Controlp-STAT3
This compound (Dose 1)p-STAT3
This compound (Dose 2)p-STAT3
Vehicle ControlTNF-α
This compound (Dose 1)TNF-α
This compound (Dose 2)TNF-α
  • Staining Intensity: Often scored on a scale (e.g., 0 = no staining, 1 = weak, 2 = moderate, 3 = strong).

  • Percentage of Positive Cells: The proportion of cells showing positive staining.

  • H-Score: A composite score calculated by multiplying the staining intensity by the percentage of positive cells.

Conclusion

This document provides a foundational guide for utilizing immunohistochemistry to investigate the effects of the dual JAK1/TYK2 inhibitor, this compound, on inflammatory markers in tissue samples. The provided protocols and diagrams offer a framework for designing and executing experiments to elucidate the in-situ efficacy of this compound. Researchers are encouraged to optimize these protocols for their specific experimental systems to ensure reliable and reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: Jak1/tyk2-IN-1 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Jak1/tyk2-IN-1. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound inhibitor is not dissolving properly or is precipitating out of solution. What should I do?

A1: Proper dissolution is critical for accurate and reproducible results. This compound, like many small molecule inhibitors, has limited aqueous solubility.

  • Recommended Solvent: The recommended solvent for creating a stock solution of this compound is Dimethyl Sulfoxide (DMSO).

  • Working Dilutions: When preparing working dilutions in aqueous buffers or cell culture media, it is crucial to avoid precipitation. Directly diluting a high-concentration DMSO stock into an aqueous solution can cause the compound to crash out.

    • Best Practice: First, make intermediate dilutions of your DMSO stock in DMSO. Then, add the final, most diluted DMSO solution to your aqueous buffer or media. The final concentration of DMSO in your experiment should be kept low, typically below 0.1%, to avoid solvent-induced cellular toxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.[1]

  • Visual Inspection: Always visually inspect your solutions for any signs of precipitation after dilution. If precipitation is observed, you may need to lower the final concentration of the inhibitor or slightly increase the percentage of DMSO (while being mindful of its effects on cells).

Q2: I am observing inconsistent or no inhibition of my target pathway. What are the possible reasons?

A2: Inconsistent or absent inhibitory effects can stem from several factors, from compound handling to experimental design.

  • Compound Stability: Ensure your this compound is stored correctly. As a solid, it should be stored at -20°C. Once dissolved in DMSO, it is recommended to aliquot the stock solution into working volumes to avoid repeated freeze-thaw cycles and store at -20°C. While many compounds are stable in DMSO for extended periods, it's best practice to use freshly prepared dilutions for each experiment.

  • Cellular Context: The effectiveness of the inhibitor can be highly dependent on the cell type and the specific cytokine used for stimulation. Jak1 and Tyk2 are involved in signaling for multiple cytokines. For pathways specifically mediated by Jak1/Tyk2 heterodimers, such as those activated by Type I interferons (e.g., IFN-α), IL-10, IL-12, and IL-23, you should observe potent inhibition.

  • Assay Conditions:

    • ATP Concentration (for in vitro kinase assays): The IC50 value of an ATP-competitive inhibitor is dependent on the concentration of ATP in the assay. High concentrations of ATP will require higher concentrations of the inhibitor to achieve the same level of inhibition. For comparable results, it is recommended to use an ATP concentration that is close to the Km value for the specific kinase.[2]

    • Enzyme and Substrate Concentrations: Ensure that the concentrations of the kinase and its substrate are optimized for your assay. High enzyme concentrations can lead to rapid substrate depletion, affecting the accuracy of your results.[2]

  • Positive Controls: Always include a positive control in your experiment. This could be another known inhibitor of the JAK/STAT pathway to ensure that your experimental setup is capable of detecting inhibition.

Q3: I am concerned about off-target effects. How selective is this compound?

A3: this compound is a dual inhibitor, meaning it is designed to inhibit both JAK1 and TYK2. Its selectivity against other kinases is an important consideration.

  • Known Potency: The reported IC50 values for this compound are 41 nM for JAK1 and 29 nM for TYK2.

  • Selectivity Profiling: For a comprehensive understanding of its specificity, it is advisable to test the inhibitor against other members of the JAK family (JAK2 and JAK3) and a broader panel of kinases (kinome scan). This will help to rule out the possibility that the observed phenotype is due to inhibition of an unintended target.

  • Orthogonal Probes: Using an alternative inhibitor with a different chemical structure but the same target (an orthogonal probe) can help confirm that the observed biological effect is due to the inhibition of JAK1 and TYK2.[3]

Q4: My cells are dying or showing signs of toxicity after treatment with this compound. What should I do?

A4: Cellular toxicity can be caused by the inhibitor itself or by the solvent used for dissolution.

  • DMSO Concentration: As mentioned previously, high concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your cell culture media is 0.1% or lower. Always include a vehicle control (DMSO alone) to assess the effect of the solvent on cell viability.

  • Inhibitor Concentration and Incubation Time: High concentrations of the inhibitor or prolonged incubation times can lead to cytotoxicity. It is recommended to perform a dose-response experiment to determine the optimal concentration that effectively inhibits the target pathway without causing significant cell death. A cell viability assay (e.g., MTT or CellTiter-Glo) should be run in parallel with your functional assays.

  • On-Target Toxicity: In some cell types, the inhibition of the JAK/STAT pathway itself can lead to decreased cell proliferation or apoptosis, as this pathway is crucial for the signaling of many growth factors and cytokines.

Quantitative Data

ParameterValueSource
Target(s) JAK1, TYK2N/A
IC50 (JAK1) 41 nMN/A
IC50 (TYK2) 29 nMN/A
CAS Number 1883300-48-8N/A
Molecular Formula C18H20F3N7ON/A
Molecular Weight 407.4 g/mol N/A

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Materials:

    • This compound (solid)

    • Dimethyl Sulfoxide (DMSO), anhydrous

    • Sterile microcentrifuge tubes

  • Procedure for 10 mM Stock Solution:

    • Briefly centrifuge the vial of solid this compound to ensure all the powder is at the bottom.

    • To prepare a 10 mM stock solution, add the appropriate volume of DMSO. For example, for 1 mg of this compound (MW = 407.4 g/mol ), add 245.5 µL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

  • Procedure for Working Solutions:

    • Prepare intermediate dilutions of the 10 mM stock solution in DMSO as needed.

    • For cell-based assays, dilute the appropriate intermediate stock solution into pre-warmed cell culture medium to the final desired concentration. Ensure the final DMSO concentration is ≤ 0.1%. Mix immediately and thoroughly.

Protocol 2: Western Blot for Phospho-STAT Inhibition

  • Cell Seeding and Starvation:

    • Seed cells (e.g., A549, HeLa) in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Serum-starve the cells for 4-6 hours or overnight, depending on the cell line, to reduce basal signaling.

  • Inhibitor Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 1-2 hours. Include a vehicle control (DMSO only).

  • Cytokine Stimulation:

    • Stimulate the cells with a cytokine that signals through the JAK1/TYK2 pathway, such as IFN-α (e.g., 10 ng/mL), for a short period (e.g., 15-30 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-STAT (e.g., p-STAT1 Tyr701 or p-STAT3 Tyr705) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total STAT and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Visualizations

JAK_STAT_Pathway cluster_receptor Cell Membrane Cytokine Receptor Cytokine Receptor JAK1 JAK1 Cytokine Receptor->JAK1 2. Activation TYK2 TYK2 Cytokine Receptor->TYK2 2. Activation Cytokine Cytokine Cytokine->Cytokine Receptor 1. Binding STAT STAT JAK1->STAT 3. Phosphorylation TYK2->STAT 3. Phosphorylation pSTAT pSTAT STAT->pSTAT pSTAT->pSTAT 4. Dimerization Nucleus Nucleus pSTAT->Nucleus 5. Translocation This compound This compound This compound->JAK1 This compound->TYK2 Gene Transcription Gene Transcription Nucleus->Gene Transcription 6. Regulation

Caption: JAK-STAT signaling pathway with this compound inhibition.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare Stock Prepare 10 mM Stock in DMSO Prepare Working Prepare Working Dilutions in Culture Media Prepare Stock->Prepare Working Add Inhibitor Pre-treat with This compound Prepare Working->Add Inhibitor Seed Cells Seed and Starve Cells Seed Cells->Add Inhibitor Stimulate Stimulate with Cytokine (e.g., IFN-α) Add Inhibitor->Stimulate Lyse Cells Lyse Cells and Quantify Protein Stimulate->Lyse Cells Western Blot Western Blot for p-STAT/Total STAT Lyse Cells->Western Blot Analyze Analyze Results Western Blot->Analyze Troubleshooting_Tree Start Inconsistent Results? Check Solubility Is compound fully dissolved? Start->Check Solubility Check Stability Fresh aliquots used? Check Solubility->Check Stability Yes Solubility_No Lower concentration. Check DMSO %. Check Solubility->Solubility_No No Check Assay Controls working? Check Stability->Check Assay Yes Stability_No Use fresh stock. Avoid freeze-thaw. Check Stability->Stability_No No Check Cells Cells healthy? Check Assay->Check Cells Yes Assay_No Optimize assay conditions. Validate reagents. Check Assay->Assay_No No Cells_No Check for contamination. Assess viability. Check Cells->Cells_No No Success Problem Identified Check Cells->Success Yes Solubility_No->Success Stability_No->Success Assay_No->Success Cells_No->Success

References

"Jak1/tyk2-IN-1" solubility and stability in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Jak1/tyk2-IN-1. It addresses common issues related to the solubility and stability of this inhibitor in DMSO.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for this compound is dimethyl sulfoxide (DMSO). For most in vitro applications, a high-concentration stock solution is prepared in DMSO, which is then further diluted in aqueous buffer or cell culture media for the final working concentration.

Q2: How should I prepare a stock solution of this compound in DMSO?

A2: To prepare a stock solution, it is recommended to dissolve this compound in high-purity, anhydrous DMSO. Briefly vortex and sonicate in a water bath to ensure complete dissolution. For a detailed protocol, please refer to the Experimental Protocols section.

Q3: What is the recommended storage condition for the this compound stock solution in DMSO?

A3: Aliquot the DMSO stock solution into single-use vials to minimize freeze-thaw cycles. It is recommended to store these aliquots at -20°C or -80°C for long-term stability. When stored properly, the DMSO stock solution is expected to be stable for several months.

Q4: What is the recommended final concentration of DMSO in my in vitro assay?

A4: To avoid solvent-induced artifacts, it is best practice to keep the final concentration of DMSO in your experimental setup as low as possible, typically below 0.5%.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation in Stock Solution The concentration of the inhibitor exceeds its solubility limit in DMSO.Gently warm the solution to 37°C and sonicate to redissolve. If precipitation persists, consider preparing a new stock solution at a lower concentration.
Precipitation in Aqueous Buffer The inhibitor has low aqueous solubility, and the concentration in the final working solution is too high.Lower the final concentration of the inhibitor. Increase the percentage of DMSO in the final working solution (while staying within the cell tolerance limits).
Inconsistent Experimental Results The inhibitor may have degraded due to improper storage or multiple freeze-thaw cycles.Prepare fresh aliquots from a new stock solution. Always use a fresh aliquot for each experiment.
Low Inhibitory Activity The inhibitor may not be fully dissolved in the stock solution.Ensure complete dissolution by vortexing and sonicating the stock solution upon preparation. Visually inspect for any undissolved particles.

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Weighing the Compound: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.

  • Adding DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution: Briefly vortex the solution for 1-2 minutes.

  • Sonication: Sonicate the solution in a room temperature water bath for 10-15 minutes to ensure complete dissolution.

  • Aliquoting: Dispense the stock solution into single-use, low-retention microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the Jak1/Tyk2 signaling pathway and a troubleshooting workflow for solubility issues.

JAK1_TYK2_Signaling_Pathway cluster_receptor Cytokine Receptor cluster_jak_stat Intracellular Signaling cluster_nucleus Nuclear Events Receptor Type I/II Cytokine Receptor JAK1 JAK1 Receptor->JAK1 Activation TYK2 TYK2 Receptor->TYK2 Activation STAT STAT JAK1->STAT Phosphorylation TYK2->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT pSTAT->pSTAT Gene Gene Transcription pSTAT->Gene Translocation to Nucleus Inhibitor This compound Inhibitor->JAK1 Inhibition Inhibitor->TYK2 Inhibition Cytokine Cytokine Cytokine->Receptor Binding

Caption: JAK1/TYK2 signaling pathway inhibition.

Troubleshooting_Workflow start Start: Solubility Issue Observed check_stock Check DMSO Stock Solution for Precipitate start->check_stock precipitate_stock Precipitate Present? check_stock->precipitate_stock warm_sonicate Warm to 37°C and Sonicate precipitate_stock->warm_sonicate Yes check_aqueous Check Final Aqueous Solution for Precipitate precipitate_stock->check_aqueous No re_dissolved Completely Redissolved? warm_sonicate->re_dissolved use_solution Use Solution for Experiment re_dissolved->use_solution Yes prepare_new_stock Prepare New, Lower Concentration Stock re_dissolved->prepare_new_stock No end_success End: Issue Resolved use_solution->end_success prepare_new_stock->end_success precipitate_aqueous Precipitate Present? check_aqueous->precipitate_aqueous precipitate_aqueous->use_solution No lower_final_conc Lower Final Inhibitor Concentration precipitate_aqueous->lower_final_conc Yes increase_dmso Increase Final DMSO % (if possible) lower_final_conc->increase_dmso increase_dmso->end_success

Caption: Troubleshooting workflow for solubility issues.

References

Off-target effects of dual "Jak1/tyk2-IN-1" inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of dual JAK1/TYK2 inhibitors, using "Jak1/tyk2-IN-1" as a representative compound.

Frequently Asked Questions (FAQs)

Q1: What are the intended targets of dual "this compound" inhibitors and what is the therapeutic rationale?

A1: Dual "this compound" inhibitors are designed to simultaneously block the activity of Janus kinase 1 (JAK1) and Tyrosine kinase 2 (TYK2). These kinases are critical components of the JAK-STAT signaling pathway, which transduces signals for numerous cytokines and interferons involved in immune and inflammatory responses.[1][2] By inhibiting both JAK1 and TYK2, these compounds can modulate the signaling of key cytokines such as IL-12, IL-23, and Type I interferons, which are implicated in the pathogenesis of various autoimmune and inflammatory diseases.[2] This dual inhibition offers a broad-spectrum approach to dampening cytokine activity.[2]

Q2: What are the primary off-targets of concern for dual JAK1/TYK2 inhibitors?

A2: The primary off-targets of concern are other members of the Janus kinase family, namely JAK2 and JAK3.[3] Due to the structural similarity of the ATP-binding sites across the JAK family, achieving high selectivity can be challenging.[1] Unwanted inhibition of JAK2 can interfere with signaling by erythropoietin (EPO) and thrombopoietin (TPO), potentially leading to hematological side effects such as anemia and thrombocytopenia.[3][4] Inhibition of JAK3, which is crucial for the signaling of cytokines that use the common gamma chain (γc), can also lead to undesirable immunosuppressive effects.[3]

Q3: How can I assess the selectivity of my dual JAK1/TYK2 inhibitor?

A3: The selectivity of a dual JAK1/TYK2 inhibitor should be assessed both biochemically and in a cellular context.

  • Biochemical Assays: Perform in vitro kinase inhibition assays against a panel of kinases, including at a minimum all four JAK family members (JAK1, JAK2, JAK3, TYK2). Determine the IC50 values for each kinase to quantify the inhibitor's potency and calculate selectivity ratios (e.g., IC50(JAK2) / IC50(JAK1)). A broader kinome scan against a large panel of kinases is highly recommended to identify potential off-targets outside the JAK family.

  • Cellular Assays: Use cell-based assays to confirm the on-target and off-target effects in a more physiologically relevant system. This can be done by measuring the inhibition of cytokine-induced STAT phosphorylation downstream of specific JAK pairings. For example, assess the inhibition of IL-6-induced STAT3 phosphorylation (mediated by JAK1/JAK2) versus IL-12-induced STAT4 phosphorylation (mediated by TYK2/JAK2).

Q4: I am observing unexpected toxicity or a phenotype in my cell-based experiments that doesn't seem to be related to JAK1 or TYK2 inhibition. What could be the cause?

A4: Unexpected cellular effects could be due to several factors:

  • Off-target kinase inhibition: Your inhibitor may be affecting other kinases that are important for the health or function of your specific cell type. A broad kinase screen can help identify such off-targets.

  • Non-kinase off-targets: The compound may be interacting with other proteins or cellular components in a non-specific manner.

  • Compound properties: Issues such as poor solubility leading to compound precipitation, or compound degradation, can result in non-specific cellular stress and toxicity. Ensure you are using the compound within its solubility limits and consider its stability in your cell culture media.

  • Cell line-specific effects: The particular cell line you are using may have a unique dependence on a signaling pathway that is sensitive to an off-target effect of your inhibitor.

Troubleshooting Guides

Problem 1: High variability in IC50 values between experimental repeats.
Possible Cause Troubleshooting Step
Reagent inconsistency Ensure all reagents, including the inhibitor stock solution, ATP, kinase, and substrate are from the same lot for a given set of experiments. Prepare fresh dilutions of the inhibitor from a concentrated stock for each experiment.
ATP concentration The IC50 value of an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay. Use an ATP concentration that is at or near the Km value for the specific kinase being tested and ensure this concentration is consistent across all assays.[5]
Enzyme activity Kinase activity can vary between batches and with storage time. Validate the activity of each new batch of kinase and handle it according to the manufacturer's recommendations to avoid freeze-thaw cycles.
Assay conditions Maintain consistent assay conditions such as incubation time, temperature, and buffer composition.
DMSO concentration High concentrations of DMSO, the solvent typically used for kinase inhibitors, can inhibit kinase activity. Keep the final DMSO concentration constant across all wells, including controls, and typically below 1%.
Problem 2: Discrepancy between biochemical potency (IC50) and cellular activity (EC50).
Possible Cause Troubleshooting Step
Cell permeability The inhibitor may have poor permeability across the cell membrane, resulting in a lower intracellular concentration than expected.
Efflux pumps The inhibitor may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, reducing its effective intracellular concentration.[6]
Protein binding The inhibitor may bind to proteins in the cell culture medium or intracellular proteins, reducing the free concentration available to bind to the target kinase.
Metabolism The inhibitor may be metabolized by the cells into less active or inactive forms.
High intracellular ATP The high concentration of ATP within cells (millimolar range) can compete with ATP-competitive inhibitors, leading to a lower apparent potency in cellular assays compared to biochemical assays which often use micromolar ATP concentrations.[1]

Quantitative Data

The following tables summarize the in vitro inhibitory activity of a representative dual JAK1/TYK2 inhibitor, Brepocitinib (PF-06700841).

Table 1: In Vitro Inhibitory Potency of Brepocitinib against JAK Family Kinases

KinaseIC50 (nM)
JAK117[3]
TYK223[3]
JAK277[3]
JAK36490[3]

Table 2: Cellular Activity of Brepocitinib in Human Whole Blood (HWB) Assays

Cytokine Stimulus / Downstream MarkerMediating JAKsHWB IC50 (nM)
IL-12 / pSTAT4TYK2/JAK265[3]
IL-23 / pSTAT3TYK2/JAK2120[3]
IL-6 / pSTAT1 (CD3+ cells)JAK1/JAK281[3]
IL-15 / pSTAT5JAK1/JAK3238[3]
IL-21 / pSTAT3JAK1/JAK3204[3]
EPO / pSTAT5 (CD34+ cells)JAK2/JAK2577[3]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-based - ADP-Glo™)

This protocol provides a general framework for determining the IC50 of a dual JAK1/TYK2 inhibitor against a panel of kinases.

Materials:

  • Recombinant kinases (JAK1, TYK2, JAK2, JAK3)

  • Kinase-specific substrate

  • ATP

  • "this compound" inhibitor

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette or liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • Inhibitor Dilution: Prepare a serial dilution of "this compound" in DMSO. A typical starting concentration is 10 mM. Then, perform a 1:3 serial dilution to generate a 10-point dose-response curve.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted inhibitor or DMSO (for no-inhibitor and no-enzyme controls) to the appropriate wells of the assay plate.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in assay buffer.

    • Prepare an ATP solution in assay buffer at a concentration that is at or near the Km for the specific kinase.

    • Add the kinase/substrate mix to all wells except the no-enzyme control.

    • Initiate the kinase reaction by adding the ATP solution to all wells. The final reaction volume is typically 10-25 µL.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • ADP-Glo™ Reagent Addition:

    • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no-enzyme control) from all other readings.

    • Normalize the data to the no-inhibitor control (100% activity) and the highest inhibitor concentration (0% activity).

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay for Inhibition of Cytokine-Induced STAT Phosphorylation (Flow Cytometry)

This protocol outlines a method to assess the cellular potency of "this compound" by measuring its effect on cytokine-induced STAT phosphorylation in human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Human PBMCs, freshly isolated

  • RPMI-1640 medium supplemented with 10% FBS

  • "this compound" inhibitor

  • Cytokines (e.g., IL-6, IL-12)

  • Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™)

  • Phospho-specific antibodies (e.g., anti-pSTAT1-PE, anti-pSTAT4-APC)

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend the cells in RPMI-1640 with 10% FBS.

  • Inhibitor Pre-incubation: Aliquot the cells into a 96-well plate. Add serial dilutions of "this compound" or DMSO (vehicle control) to the cells and pre-incubate for 1-2 hours at 37°C.

  • Cytokine Stimulation: Add the appropriate cytokine (e.g., IL-6 to assess JAK1/JAK2 signaling, IL-12 for TYK2/JAK2) to the wells to stimulate the cells. Include an unstimulated control. Incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Fixation and Permeabilization:

    • Stop the stimulation by immediately fixing the cells with a fixation buffer.

    • Wash the cells and then permeabilize them with a permeabilization buffer to allow intracellular antibody staining.

  • Intracellular Staining: Add the phospho-specific STAT antibodies to the permeabilized cells and incubate in the dark.

  • Data Acquisition: Wash the cells and acquire the data on a flow cytometer.

  • Data Analysis:

    • Gate on the cell population of interest.

    • Determine the median fluorescence intensity (MFI) of the phospho-STAT signal for each condition.

    • Normalize the MFI data to the cytokine-stimulated control (100%) and the unstimulated control (0%).

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the EC50 value.

Visualizations

JAK_STAT_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates TYK2 TYK2 Receptor->TYK2 Activates STAT STAT JAK1->STAT Phosphorylates TYK2->STAT Phosphorylates pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes Gene_Expression Gene Expression STAT_dimer->Gene_Expression Translocates & Activates Inhibitor This compound Inhibitor->JAK1 Inhibits Inhibitor->TYK2 Inhibits

Caption: Intended signaling pathway of dual JAK1/TYK2 inhibitors.

Experimental_Workflow start Start: Have dual JAK1/TYK2 inhibitor biochemical_assay Biochemical Assay: In vitro kinase panel (JAK1, JAK2, JAK3, TYK2) start->biochemical_assay cellular_assay Cellular Assay: Inhibition of cytokine-induced pSTAT in relevant cells start->cellular_assay off_target_screen Broad Kinome Screen (Optional but recommended) start->off_target_screen calc_ic50 Calculate IC50 values and selectivity ratios biochemical_assay->calc_ic50 evaluate Evaluate overall profile: Potency, Selectivity, Cellular Activity calc_ic50->evaluate calc_ec50 Calculate EC50 values cellular_assay->calc_ec50 calc_ec50->evaluate analyze_off_target Analyze off-target hits off_target_screen->analyze_off_target analyze_off_target->evaluate end End: Characterized Inhibitor Profile evaluate->end

Caption: Experimental workflow for assessing inhibitor off-target effects.

References

Optimizing "Jak1/tyk2-IN-1" Concentration for Cell Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of "Jak1/tyk2-IN-1" for cell culture experiments. The information is presented in a question-and-answer format to directly address common challenges and provide clear, actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective dual inhibitor of Janus kinase 1 (JAK1) and Tyrosine kinase 2 (TYK2).[1] These intracellular, non-receptor tyrosine kinases are key components of the JAK-STAT signaling pathway, which transduces signals from various cytokines and growth factors to the nucleus, regulating genes involved in immunity and inflammation.[2][3] By inhibiting JAK1 and TYK2, this compound blocks the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, thereby modulating the expression of target genes.[3]

Q2: What are the reported IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For this compound, the reported IC50 values are:

TargetIC50 (nM)
JAK141
TYK229

Source: MedChemExpress[1]

It's important to note that IC50 values can vary depending on the specific assay conditions, such as ATP concentration.[4]

Q3: How should I prepare and store this compound?

For in vitro experiments, this compound is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution. For specific solubility information, it is crucial to refer to the manufacturer's datasheet. Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Q1: I am not observing the expected inhibitory effect. What could be the issue?

Several factors could contribute to a lack of inhibitory effect:

  • Suboptimal Concentration: The concentration of the inhibitor may be too low. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

  • Compound Degradation: Improper storage or handling of the inhibitor can lead to its degradation. Ensure the compound is stored as recommended and that stock solutions are not subjected to multiple freeze-thaw cycles.

  • Cell Line Resistance: Some cell lines may exhibit intrinsic or acquired resistance to the inhibitor.[5]

  • High Cell Density: A high cell density can reduce the effective concentration of the inhibitor per cell. Ensure consistent cell seeding densities across experiments.

  • Serum Interference: Components in fetal bovine serum (FBS) can bind to and sequester small molecule inhibitors, reducing their effective concentration. Consider reducing the serum percentage or using serum-free media during the treatment period if compatible with your cells.

Q2: I am observing significant cell death or cytotoxicity. How can I address this?

  • High Inhibitor Concentration: The concentration of this compound may be too high, leading to off-target effects and cytotoxicity. It is essential to determine the cytotoxic profile of the inhibitor in your cell line using an assay like the MTT assay.

  • Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) and that a vehicle-only control is included in your experiments.

  • Prolonged Incubation: Extended exposure to the inhibitor, even at a non-toxic concentration, can sometimes lead to cytotoxicity. Optimize the incubation time for your experiment.

Experimental Protocols

Determining the Optimal Concentration of this compound

A critical first step is to perform a dose-response experiment to identify the optimal, non-toxic concentration range for your specific cell line. This involves treating cells with a serial dilution of the inhibitor and assessing both the desired inhibitory effect and cell viability.

Workflow for Optimizing Inhibitor Concentration

G cluster_0 Phase 1: Dose-Response Curve cluster_1 Phase 2: Cytotoxicity Assay cluster_2 Phase 3: Data Analysis prep Prepare Serial Dilutions of this compound treat Treat Cells with Different Concentrations prep->treat incubate Incubate for Desired Time treat->incubate assay Perform Target Inhibition Assay (e.g., Western Blot for pSTAT) incubate->assay analyze Analyze Dose-Response and Cytotoxicity Data assay->analyze prep2 Prepare Identical Serial Dilutions treat2 Treat Parallel Set of Cells prep2->treat2 incubate2 Incubate for the Same Duration treat2->incubate2 mtt Perform MTT Assay for Cell Viability incubate2->mtt mtt->analyze determine Determine Optimal Concentration Range analyze->determine

Caption: Workflow for determining the optimal concentration of this compound.

Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7]

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)[8]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different inhibitor concentrations. Include a vehicle-only control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[6]

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of purple formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9] Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]

  • Data Analysis: Calculate cell viability as a percentage relative to the no-treatment control. Plot the percentage of viability against the inhibitor concentration to determine the cytotoxic profile.

Signaling Pathway

JAK1/TYK2 Signaling Pathway

JAK1 and TYK2 are activated by a variety of cytokines, including interferons and interleukins.[3][10] Upon cytokine binding to its receptor, JAK1 and TYK2 are brought into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate the cytokine receptor, creating docking sites for STAT proteins. STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak1 JAK1 receptor->jak1 Activates tyk2 TYK2 receptor->tyk2 stat STAT jak1->stat Phosphorylates tyk2->stat Phosphorylates cytokine Cytokine (e.g., IFN, IL-12, IL-23) cytokine->receptor Binds inhibitor This compound inhibitor->jak1 Inhibits inhibitor->tyk2 Inhibits pstat pSTAT stat_dimer pSTAT Dimer pstat->stat_dimer Dimerizes gene Target Gene Expression stat_dimer->gene Translocates and Regulates

Caption: Simplified JAK1/TYK2 signaling pathway and the inhibitory action of this compound.

References

Navigating JAK Inhibitor In Vitro Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro assays with Janus kinase (JAK) inhibitors.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during your JAK inhibitor in vitro experiments.

Problem Potential Cause Recommended Solution
High Background Signal 1. Reagent Quality: Contamination or degradation of reagents (e.g., ATP, substrate, antibodies).2. Enzyme Concentration: Too high concentration of the JAK enzyme.3. Buffer Composition: Suboptimal buffer pH or presence of interfering substances.4. Plate Issues: Non-specific binding to the assay plate.1. Reagent Validation: Use fresh, high-quality reagents. Test new lots of reagents against a known standard before use.[1][2][3]2. Enzyme Titration: Perform an enzyme titration experiment to determine the optimal concentration that gives a robust signal without high background.3. Buffer Optimization: Ensure the buffer pH is optimal for the enzyme. Consider adding a detergent (e.g., 0.01% Tween-20) to reduce non-specific binding.4. Plate Selection: Use low-binding plates. Pre-coating plates with a blocking agent like BSA may also help.
Low Signal or No Activity 1. Inactive Enzyme: Improper storage or handling of the JAK enzyme leading to loss of activity.2. Substrate Issues: Incorrect substrate or substrate concentration.3. ATP Concentration: ATP concentration is too low, limiting the kinase reaction.4. Incubation Times/Temperatures: Suboptimal reaction conditions.1. Enzyme Handling: Aliquot the enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles.[4]2. Substrate Verification: Confirm the correct substrate is being used and perform a substrate titration to find the optimal concentration.3. ATP Optimization: Determine the Km of ATP for your specific JAK enzyme and use a concentration at or near the Km for inhibition assays.[5]4. Condition Optimization: Optimize incubation times and temperatures for the kinase reaction. A typical incubation is 30-60 minutes at room temperature.[4][5]
High Variability Between Replicates 1. Pipetting Errors: Inaccurate or inconsistent pipetting.2. Reagent Mixing: Incomplete mixing of reagents in the wells.3. Edge Effects: Evaporation from the outer wells of the plate.4. Cell-Based Assay Issues: Inconsistent cell seeding density or cell health.1. Pipetting Technique: Use calibrated pipettes and proper pipetting techniques. For small volumes, use a multi-channel pipette to add reagents simultaneously.2. Thorough Mixing: Ensure complete mixing by gently tapping the plate or using a plate shaker after adding each reagent.3. Mitigate Edge Effects: Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with buffer or media.4. Cell Culture Consistency: Maintain consistent cell seeding densities and ensure cells are healthy and in the logarithmic growth phase.
Unexpected Dose-Response Curve 1. Inhibitor Solubility: Poor solubility of the test compound at higher concentrations.2. Compound Aggregation: The inhibitor may form aggregates that can lead to non-specific inhibition.[6]3. Stoichiometric Inhibition: At high enzyme concentrations, the IC50 can be influenced by the enzyme concentration, leading to steep curves.[6]4. Off-Target Effects: The inhibitor may have off-target effects at higher concentrations.1. Solubility Check: Visually inspect for compound precipitation. Test the solubility of the inhibitor in the assay buffer.2. Detergent Addition: Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to prevent aggregation.[6]3. Vary Enzyme Concentration: Perform the assay with different enzyme concentrations. A linear relationship between IC50 and enzyme concentration suggests stoichiometric inhibition.[6]4. Selectivity Profiling: Test the inhibitor against a panel of other kinases to assess its selectivity.

Frequently Asked Questions (FAQs)

1. What is the difference between a biochemical assay and a cell-based assay for JAK inhibitors?

  • Biochemical assays (or enzymatic assays) are performed in a cell-free system using purified recombinant JAK enzymes and a substrate.[7] These assays directly measure the ability of an inhibitor to block the catalytic activity of a specific JAK isoform. They are useful for determining parameters like IC50 values and for understanding the direct interaction between the inhibitor and the enzyme.

  • Cell-based assays are conducted using whole cells. These assays measure the downstream effects of JAK inhibition, such as the phosphorylation of STAT proteins.[8][9] They provide a more physiologically relevant context by accounting for factors like cell permeability, off-target effects, and the presence of other cellular components.

2. How do I choose the right ATP concentration for my biochemical assay?

The choice of ATP concentration is critical as most JAK inhibitors are ATP-competitive.[10]

  • For determining the inhibitor's potency (IC50), it is recommended to use an ATP concentration that is at or near the Michaelis-Menten constant (Km) of the specific JAK enzyme. This ensures that the assay is sensitive to competitive inhibitors.

  • To better mimic physiological conditions, some researchers use an ATP concentration that reflects the intracellular ATP levels (typically in the low millimolar range). However, this can make it more challenging to identify less potent inhibitors.

3. Why do my in vitro results for a JAK inhibitor not always correlate with its in vivo efficacy?

Several factors can contribute to the discrepancy between in vitro and in vivo results:

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor in a living organism are not accounted for in in vitro assays.

  • Off-target effects: An inhibitor may have unforeseen off-target effects in a complex biological system that are not apparent in a simplified in vitro assay.

  • Cellular context: The specific cell types, cytokine environment, and signaling network in vivo can influence the inhibitor's activity differently than in a cultured cell line.[11]

  • Selectivity vs. Specificity: While an inhibitor may be selective for a particular JAK isoform in vitro, at higher concentrations in vivo, it may lose this selectivity and inhibit other JAKs or even other kinases.[10]

4. What is the importance of cell passage number in cell-based assays?

The passage number, or the number of times a cell line has been subcultured, can significantly impact the results of cell-based assays. With increasing passage number, cell lines can undergo changes in:

  • Gene and protein expression: This can alter the levels of JAKs, STATs, or other signaling components.

  • Growth rate and morphology: These changes can affect the consistency of your assays.

  • Response to stimuli: Cells at high passage numbers may respond differently to cytokines or inhibitors. It is crucial to use cells within a consistent and low passage number range for all experiments to ensure reproducibility.

5. How can I assess the selectivity of my JAK inhibitor?

To determine the selectivity of a JAK inhibitor, it is essential to test its activity against all four JAK family members (JAK1, JAK2, JAK3, and TYK2). This is typically done by performing biochemical assays with each purified JAK isoform and comparing the IC50 values. A highly selective inhibitor will have a significantly lower IC50 for its target JAK compared to the other isoforms. Additionally, profiling the inhibitor against a broader panel of kinases can help identify potential off-target effects.[12]

Quantitative Data Summary

Table 1: IC50 Values (nM) of Select JAK Inhibitors in Biochemical Assays

InhibitorJAK1JAK2JAK3TYK2
Tofacitinib10-2020-1001>1000
Baricitinib5.95.7>40053
Ruxolitinib3.32.8>40019
Delgocitinib2.82.61358

Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration, substrate used). The data presented here are representative values from published literature.[12]

Experimental Protocols

Biochemical (Enzymatic) JAK2 Kinase Activity Assay

This protocol is for a generic, luminescence-based kinase assay to determine the IC50 of a test compound against JAK2.

Materials:

  • Recombinant human JAK2 enzyme

  • Kinase substrate (e.g., a biotinylated peptide)

  • ATP

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Test compound (inhibitor)

  • Luminescence-based kinase activity detection reagent (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare Reagents:

    • Prepare a serial dilution of the test compound in assay buffer.

    • Prepare a solution of JAK2 enzyme in assay buffer.

    • Prepare a solution of the substrate and ATP in assay buffer.

  • Assay Reaction:

    • Add 5 µL of the test compound dilution or vehicle control to the wells of the assay plate.

    • Add 5 µL of the JAK2 enzyme solution to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution to each well.

  • Incubation:

    • Incubate the plate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 20 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 40 µL of the Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based STAT3 Phosphorylation Assay

This protocol describes a method to measure the inhibition of cytokine-induced STAT3 phosphorylation in a human cell line.

Materials:

  • Human cell line expressing the appropriate cytokine receptor (e.g., TF-1 cells)

  • Cell culture medium

  • Cytokine (e.g., Interleukin-6, IL-6)

  • Test compound (inhibitor)

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 90% methanol)

  • Primary antibody against phosphorylated STAT3 (pSTAT3)

  • Fluorescently labeled secondary antibody

  • Flow cytometer or high-content imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in a 96-well plate and culture overnight.

    • The next day, starve the cells in serum-free medium for 4-6 hours.

    • Pre-incubate the cells with a serial dilution of the test compound or vehicle control for 1-2 hours.

    • Stimulate the cells with the appropriate concentration of IL-6 for 15-30 minutes.

  • Cell Fixation and Permeabilization:

    • Fix the cells by adding fixation buffer for 10-15 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells by adding ice-cold permeabilization buffer and incubating for 30 minutes on ice.

  • Immunostaining:

    • Wash the cells with PBS containing 1% BSA.

    • Incubate the cells with the primary antibody against pSTAT3 for 1 hour at room temperature.

    • Wash the cells.

    • Incubate the cells with the fluorescently labeled secondary antibody for 30-60 minutes at room temperature in the dark.

  • Data Acquisition:

    • Wash the cells and resuspend in PBS.

    • Analyze the fluorescence intensity of the cells using a flow cytometer or a high-content imager.

  • Data Analysis:

    • Determine the percentage of inhibition of pSTAT3 phosphorylation for each inhibitor concentration relative to the cytokine-stimulated control.

    • Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to determine the IC50 value.

Visualizations

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK Receptor->JAK1 2. Activation JAK2 JAK Receptor->JAK2 JAK1->Receptor 3. Phosphorylation STAT1 STAT JAK1->STAT1 4. Phosphorylation JAK2->Receptor STAT2 STAT JAK2->STAT2 STAT1->STAT2 5. Dimerization DNA DNA STAT2->DNA 6. Translocation Inhibitor JAK Inhibitor Inhibitor->JAK1 Inhibition Inhibitor->JAK2 Transcription Gene Transcription DNA->Transcription 7. Regulation

Caption: The JAK-STAT signaling pathway and the mechanism of JAK inhibitors.

Assay_Workflow cluster_prep Preparation cluster_reaction Assay Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) B Serial Dilution of Inhibitor A->B C Add Inhibitor/Vehicle to Plate B->C D Add Enzyme C->D E Pre-incubate D->E F Add Substrate/ATP Mix E->F G Incubate (Kinase Reaction) F->G H Stop Reaction & Deplete ATP G->H I Add Detection Reagent H->I J Incubate (Signal Development) I->J K Read Plate (Luminescence) J->K L Plot Dose-Response Curve K->L M Calculate IC50 L->M

Caption: Workflow for a typical biochemical JAK inhibitor assay.

References

Technical Support Center: Jak1/tyk2-IN-1 Vehicle Control for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Jak1/tyk2-IN-1 in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a dual inhibitor of Janus kinase 1 (JAK1) and Tyrosine kinase 2 (TYK2).[1] These kinases are critical components of the JAK-STAT signaling pathway, which transduces signals for a variety of cytokines and growth factors involved in immunity and inflammation.[2][3][4] By inhibiting JAK1 and TYK2, this compound can modulate the immune response.

Q2: What are the common challenges when preparing this compound for in vivo administration?

Like many kinase inhibitors, this compound is a lipophilic and poorly water-soluble compound.[5][6] The primary challenge is to create a stable and homogenous formulation that can be safely and effectively administered to animals, avoiding precipitation of the compound before and after administration.[7]

Q3: What are some recommended vehicle formulations for in vivo studies with this compound?

While a specific vehicle for this compound may need to be optimized for your specific study, here are some common formulations used for poorly soluble kinase inhibitors that can serve as a starting point. It is always recommended to perform a small-scale pilot formulation to check for solubility and stability.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound precipitates during vehicle preparation. The compound has low solubility in the chosen vehicle. The concentration is too high.- Try a different vehicle formulation with varying ratios of co-solvents, surfactants, and lipids.[5][6] - Gently warm the mixture (to a maximum of 37-40°C) and/or use a sonicator to aid dissolution. - Reduce the final concentration of the compound.
The formulation is viscous and difficult to administer. High concentration of polymers (e.g., PEG, methylcellulose) or lipids.- Adjust the ratio of the viscous components in your vehicle. - Consider a different administration route that can accommodate a more viscous solution. - Use a larger gauge needle for injection, if appropriate for the animal model and route.
Animal shows signs of distress or adverse reaction after injection (e.g., irritation, lethargy). The vehicle itself may be causing toxicity or irritation. The compound precipitated at the injection site.- Run a vehicle-only control group to assess the tolerability of the formulation. - Reduce the concentration of potentially irritating components like DMSO. - Ensure the formulation is at a physiological pH. - Observe the injection site for any signs of precipitation or inflammation.
Inconsistent or low bioavailability of the compound. Poor absorption from the administration site. The compound is precipitating in vivo.- Optimize the vehicle to enhance solubility and stability.[5][8] - Consider using a different route of administration (e.g., oral gavage vs. intraperitoneal injection). - For oral administration, co-administering with a high-fat meal can sometimes improve absorption of lipophilic compounds.

Quantitative Data

Table 1: Inhibitory Activity of Dual JAK1/TYK2 Inhibitors

Compound JAK1 IC₅₀ (nM) TYK2 IC₅₀ (nM) JAK2 IC₅₀ (nM) JAK3 IC₅₀ (nM)
This compound4129>1000>1000
TLL-01845>1000>1000

Data for this compound from DC Chemicals.[1] Data for TLL-018 from Bioworld.[9]

Table 2: Example Vehicle Formulations for In Vivo Studies of JAK Inhibitors

Formulation Composition Notes
Aqueous-based 0.5% Methylcellulose, 2% Tween-80 in waterSuitable for oral gavage. Tween-80 acts as a surfactant to aid in solubilization.[10]
Co-solvent based 10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineA common formulation for poorly soluble compounds. May require gentle warming to dissolve the compound.
Lipid-based 10% DMSO, 90% Corn OilCan be used for oral or subcutaneous administration. The lipid phase helps to keep the compound in solution.
Ethanol-based 5% EtOH, 1% Propylene glycol, 0.5% Tween 80, 92.5% physiological salineAnother option for compounds that are soluble in ethanol. The low percentage of ethanol is generally well-tolerated.

Experimental Protocols

Representative Protocol for In Vivo Administration of this compound

This is a general protocol and should be adapted based on the specific experimental design, animal model, and institutional guidelines.

1. Materials:

  • This compound powder

  • Vehicle components (e.g., DMSO, PEG300, Tween-80, Saline)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Warming block or water bath

  • Appropriate syringes and needles for the chosen administration route

2. Vehicle Preparation (Example: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):

  • For a 1 mL final volume, combine 100 µL of DMSO, 400 µL of PEG300, and 50 µL of Tween-80 in a sterile microcentrifuge tube.

  • Vortex thoroughly to create a homogenous mixture.

3. Formulation of this compound:

  • Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the prepared vehicle to the powder.

  • Vortex the tube for 1-2 minutes to suspend the powder.

  • If the compound does not fully dissolve, use a sonicator for 5-10 minutes or gently warm the tube to 37°C and vortex intermittently until a clear solution is obtained.

  • Once the compound is dissolved, add the remaining 450 µL of saline and vortex to mix.

  • Visually inspect the final formulation for any precipitation. If precipitation occurs, the formulation may need to be adjusted.

4. Administration:

  • Administer the formulation to the animals via the chosen route (e.g., oral gavage, intraperitoneal injection) immediately after preparation to minimize the risk of precipitation.

  • The dosing volume should be calculated based on the animal's body weight and the concentration of the formulation.

5. Vehicle Control Group:

  • It is crucial to include a vehicle control group in your experiment. This group will receive the same formulation without the this compound compound. This allows for the assessment of any effects caused by the vehicle itself.

Visualizations

JAK1_TYK2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK1 JAK1 CytokineReceptor->JAK1 Activates TYK2 TYK2 CytokineReceptor->TYK2 Activates STAT STAT JAK1->STAT Phosphorylates TYK2->STAT Phosphorylates STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerizes GeneExpression Gene Expression STAT_dimer->GeneExpression Translocates to Nucleus Jak1_tyk2_IN_1 This compound Jak1_tyk2_IN_1->JAK1 Inhibits Jak1_tyk2_IN_1->TYK2 Inhibits Cytokine Cytokine Cytokine->CytokineReceptor Binds Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation Formulation Prepare Vehicle and This compound Formulation Dosing Administer to Animal Groups (Treatment vs. Vehicle Control) Formulation->Dosing VehicleControl Prepare Vehicle Control VehicleControl->Dosing Monitoring Monitor Animal Health and Disease Progression Dosing->Monitoring DataCollection Collect Samples for Pharmacokinetic and Pharmacodynamic Analysis Monitoring->DataCollection Analysis Analyze Data and Assess Efficacy DataCollection->Analysis

References

Technical Support Center: Interpreting Unexpected Results from Jak1/Tyk2 Inhibitor Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed for researchers, scientists, and drug development professionals utilizing dual Jak1/Tyk2 inhibitors, with a focus on interpreting unexpected experimental outcomes. For the purpose of providing specific quantitative data, this document will use "Jak1/tyk2-IN-3" as a representative molecule. Researchers should always refer to the specific product datasheet for the inhibitor used in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for a dual Jak1/Tyk2 inhibitor?

A dual Jak1/Tyk2 inhibitor is a small molecule that simultaneously blocks the activity of two members of the Janus kinase (JAK) family: JAK1 and Tyrosine Kinase 2 (Tyk2).[1][2] These enzymes are crucial for the intracellular signaling of various cytokines and growth factors that are pivotal in immune responses and inflammation.[3] By binding to the ATP-binding site of the kinase domain of Jak1 and Tyk2, the inhibitor prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.[4] This blockade of the JAK-STAT pathway ultimately leads to the modulation of gene expression involved in inflammatory and immune processes.

Q2: Which signaling pathways are expected to be inhibited by Jak1/tyk2-IN-1?

Given its dual specificity, this compound is expected to inhibit signaling pathways that rely on Jak1 and/or Tyk2. This includes pathways activated by cytokines such as:

  • Type I Interferons (IFN-α, IFN-β): Signal through Jak1 and Tyk2.

  • IL-6 family of cytokines (e.g., IL-6, Oncostatin M): Primarily signal through Jak1/Jak2, but dual inhibition can still have an impact.

  • IL-10 family of cytokines: Signal through Jak1 and Tyk2.

  • IL-12 and IL-23: Signal through Jak2 and Tyk2.[5][6]

Therefore, inhibition of these pathways should lead to a reduction in the inflammatory response mediated by these cytokines.

Q3: What are the known IC50 values for the representative inhibitor Jak1/tyk2-IN-3?

The half-maximal inhibitory concentration (IC50) values provide a measure of the inhibitor's potency. For the representative compound Jak1/tyk2-IN-3, the reported IC50 values are summarized in the table below.

TargetIC50 (nM)
Tyk26
Jak137
Jak2140
Jak3362

Data sourced from publicly available information on Jak1/tyk2-IN-3.

Q4: What are some potential off-target effects of a Jak1/Tyk2 inhibitor?

While designed to be selective, small molecule inhibitors can sometimes interact with other kinases or proteins, leading to off-target effects.[7] Given that Jak1/tyk2-IN-3 also shows some activity against Jak2 and Jak3, albeit at higher concentrations, unexpected cellular effects could be due to the inhibition of these kinases.[8] Inhibition of Jak2 can impact signaling by hematopoietic growth factors, while Jak3 inhibition can affect lymphocyte function. It is also possible for the inhibitor to interact with other unrelated kinases, which would require broader kinase profiling to identify.

Troubleshooting Unexpected Results

This section addresses common unexpected outcomes in a question-and-answer format to guide your troubleshooting process.

Issue 1: No inhibition of STAT phosphorylation is observed after treatment with the Jak1/Tyk2 inhibitor.

Q: I've treated my cells with this compound, but I'm not seeing the expected decrease in STAT phosphorylation. What could be the reason?

Possible Causes and Troubleshooting Steps:

  • Inhibitor Potency and Integrity:

    • Question: Has the inhibitor degraded?

    • Action: Ensure the inhibitor has been stored correctly (refer to the datasheet for storage conditions). Prepare fresh stock solutions. If possible, verify the identity and purity of the compound using analytical methods like LC-MS.

  • Cellular Permeability and Efflux:

    • Question: Is the inhibitor getting into the cells and staying there?

    • Action: Some cell lines may express high levels of efflux pumps (e.g., P-glycoprotein) that can remove the inhibitor. Consider using a lower passage number of cells or co-incubating with a known efflux pump inhibitor (e.g., verapamil) as a control experiment.

  • Experimental Conditions:

    • Question: Are the incubation time and concentration appropriate?

    • Action: Review your protocol. A typical pre-incubation time with the inhibitor is 1-2 hours before cytokine stimulation. Ensure the final concentration of the inhibitor is sufficient to inhibit the target kinases (typically 10-100 times the IC50 value). Perform a dose-response experiment to determine the optimal concentration for your cell type and stimulation conditions.

  • Alternative Signaling Pathways:

    • Question: Could the observed STAT phosphorylation be independent of Jak1/Tyk2?

    • Action: Some cytokines can signal through alternative pathways or other JAK family members that are less sensitive to the inhibitor. Confirm the specific cytokine and receptor system you are studying and its reliance on Jak1 and Tyk2.

Issue 2: Partial or weak inhibition of STAT phosphorylation.

Q: I'm only seeing a modest decrease in STAT phosphorylation, even at high concentrations of the inhibitor. Why is the inhibition not more complete?

Possible Causes and Troubleshooting Steps:

  • Inhibitor Concentration:

    • Question: Is the inhibitor concentration high enough to achieve full inhibition?

    • Action: Perform a full dose-response curve to determine the maximal achievable inhibition in your assay. The required concentration for complete inhibition in a cellular assay may be significantly higher than the biochemical IC50 due to factors like protein binding in the cell culture medium.

  • Redundant Signaling:

    • Question: Are other JAKs compensating for the inhibition of Jak1 and Tyk2?

    • Action: In some cellular contexts, other JAK family members might be able to partially compensate for the inhibited kinases. Consider using a pan-JAK inhibitor as a positive control to confirm that the JAK-STAT pathway is indeed responsible for the observed phosphorylation.

  • Assay Sensitivity:

    • Question: Is my detection method sensitive enough to see a larger effect?

    • Action: Ensure that your Western blot or other detection method is not saturated. Optimize antibody concentrations and exposure times.

Issue 3: Unexpected increase in phosphorylation of a target protein.

Q: Paradoxically, I've observed an increase in the phosphorylation of Jak1 or Tyk2 at their activation loop after inhibitor treatment, while downstream STAT phosphorylation is inhibited. Is this a real effect?

Possible Causes and Explanation:

This phenomenon, known as paradoxical hyperphosphorylation, has been observed with some ATP-competitive kinase inhibitors.[9]

  • Mechanism: The inhibitor, by binding to the ATP-binding pocket, can lock the kinase in a conformation that, while catalytically inactive, is more readily phosphorylated by other kinases or through autophosphorylation if there is residual activity. This can lead to an accumulation of phosphorylated, yet inactive, kinase. This highlights the importance of measuring downstream effects (like pSTAT levels) rather than relying solely on the phosphorylation status of the JAK itself as a readout of activity.[10]

Issue 4: Unexpected cell toxicity or off-target effects.

Q: I'm observing significant cell death or other unexpected phenotypic changes that don't seem related to the inhibition of the intended signaling pathway. What should I do?

Possible Causes and Troubleshooting Steps:

  • Off-Target Kinase Inhibition:

    • Question: Is the inhibitor affecting other kinases crucial for cell survival?

    • Action: As indicated by the selectivity profile of Jak1/tyk2-IN-3, higher concentrations may inhibit Jak2 and Jak3, which can impact cell viability, particularly in hematopoietic cells. Perform a dose-response for cytotoxicity (e.g., using an MTS or CellTiter-Glo assay) to determine a non-toxic working concentration range.

  • Compound-Specific Toxicity:

    • Question: Could the observed toxicity be independent of its kinase inhibitory activity?

    • Action: The chemical scaffold of the inhibitor itself might have inherent toxicity. It is useful to test a structurally related but inactive control compound if available.

  • Cell Line Sensitivity:

    • Question: Is my cell line particularly sensitive to the inhibition of this pathway?

    • Action: Some cell lines may have a basal level of JAK-STAT signaling that is required for their survival and proliferation. In such cases, inhibition of this pathway could lead to apoptosis or cell cycle arrest.

Detailed Experimental Protocols

Protocol 1: Western Blot for Phospho-STAT Detection

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Serum Starvation (if necessary): For many cell types, reducing basal signaling by serum starvation (e.g., 4-6 hours in serum-free or low-serum medium) can improve the signal-to-noise ratio.

  • Inhibitor Pre-treatment: Pre-incubate the cells with the desired concentrations of the Jak1/Tyk2 inhibitor or vehicle control (e.g., DMSO) for 1-2 hours.

  • Cytokine Stimulation: Add the appropriate cytokine (e.g., IFN-α, IL-6) to the wells for the recommended time (typically 15-30 minutes).

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-STAT (e.g., p-STAT1, p-STAT3) and total STAT overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: Cell Viability/Proliferation Assay (MTS Assay)

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Inhibitor Treatment: Add serial dilutions of the Jak1/Tyk2 inhibitor to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 for cytotoxicity.

Visualizations

JAK_STAT_Pathway JAK-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding Jak1 Jak1 Receptor->Jak1 2. Activation Tyk2 Tyk2 Receptor->Tyk2 2. Activation STAT STAT Jak1->STAT 3. Phosphorylation Tyk2->STAT 3. Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Inhibitor This compound Inhibitor->Jak1 Inhibition Inhibitor->Tyk2 Inhibition Gene_Expression Gene Expression DNA->Gene_Expression 6. Transcription

Caption: Canonical JAK-STAT signaling pathway and the point of inhibition by a dual Jak1/Tyk2 inhibitor.

Experimental_Workflow Experimental Workflow for Inhibitor Studies start Start cell_culture Cell Culture & Seeding start->cell_culture treatment Inhibitor Pre-treatment cell_culture->treatment inhibitor_prep Prepare Inhibitor Stock & Dilutions inhibitor_prep->treatment stimulation Cytokine Stimulation treatment->stimulation endpoint Endpoint Assay stimulation->endpoint western_blot Western Blot (pSTAT) endpoint->western_blot Phosphorylation viability_assay Cell Viability Assay endpoint->viability_assay Toxicity data_analysis Data Analysis western_blot->data_analysis viability_assay->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for evaluating the effects of a Jak1/Tyk2 inhibitor in a cell-based assay.

Troubleshooting_Tree Troubleshooting Unexpected Results start Unexpected Result Observed q1 Is there no inhibition of pSTAT? start->q1 q2 Is inhibition of pSTAT weak? q1->q2 No a1 Check inhibitor integrity, concentration, and incubation time. Verify cell permeability. q1->a1 Yes q3 Is there paradoxical JAK hyperphosphorylation? q2->q3 No a2 Perform dose-response. Consider redundant signaling pathways. q2->a2 Yes q4 Is there unexpected cytotoxicity? q3->q4 No a3 This can be an on-target effect of ATP-competitive inhibitors. Measure downstream signaling. q3->a3 Yes a4 Determine cytotoxic IC50. Test lower concentrations. Consider off-target effects. q4->a4 Yes

Caption: A decision tree to guide the troubleshooting of common unexpected results in Jak1/Tyk2 inhibitor experiments.

References

"Jak1/tyk2-IN-1" stability in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the long-term storage and stability of the dual JAK1 and TYK2 inhibitor, Jak1/tyk2-IN-1.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For optimal stability, this compound should be stored under the following conditions as recommended by suppliers.[1]

FormulationStorage TemperatureDuration
Solid (Powder)-20°CUp to 3 years
Solid (Powder)4°CUp to 2 years
In Solvent (e.g., DMSO)-80°CUp to 6 months
In Solvent (e.g., DMSO)-20°CUp to 1 month

Q2: The compound was shipped at room temperature. Is it still viable?

Yes. This compound is considered stable for short periods at room temperature.[1] Shipping conditions of less than two weeks at ambient temperature should not negatively impact the quality of the compound.[1] Upon receipt, it is crucial to transfer the product to the recommended storage conditions.

Q3: How should I prepare a stock solution of this compound?

It is recommended to prepare a concentrated stock solution in an appropriate solvent, such as DMSO. Once prepared, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1] Store these aliquots at -80°C or -20°C.[1]

Q4: Are there any known incompatibilities for this compound?

Strong acids/alkalis and strong oxidizing/reducing agents should be avoided as they are incompatible with the compound.[2]

Troubleshooting Guide

Issue: I am observing decreased or inconsistent activity of this compound in my assays.

This could be due to several factors related to compound stability. Follow this troubleshooting workflow:

TroubleshootingWorkflow Troubleshooting Decreased Compound Activity start Decreased/Inconsistent Activity Observed check_storage Verify Storage Conditions (Temperature, Light Protection) start->check_storage check_handling Review Handling Procedures (Freeze-Thaw Cycles, Aliquoting) check_storage->check_handling Correct improper_storage Improper Storage check_storage->improper_storage Incorrect improper_handling Improper Handling check_handling->improper_handling Incorrect run_qc Perform Quality Control Check (e.g., HPLC-MS) check_handling->run_qc Correct optimize_protocol Optimize Storage/Handling Protocol improper_storage->optimize_protocol improper_handling->optimize_protocol degraded Compound Degraded? run_qc->degraded order_new Order New Compound degraded->order_new Yes continue_use Compound is Stable Continue with Experiments degraded->continue_use No

Troubleshooting workflow for decreased compound activity.

Experimental Protocols

Protocol: Long-Term Stability Assessment of this compound

This protocol outlines a general procedure for researchers to assess the long-term stability of this compound under their specific laboratory conditions.

1. Objective: To determine the stability of this compound over an extended period under defined storage conditions.

2. Materials:

  • This compound (solid powder)

  • Anhydrous DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Mass Spectrometer (MS)

  • Temperature and humidity-controlled storage chambers

3. Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).

    • Aliquot the stock solution into multiple amber tubes, each containing a sufficient volume for a single time point analysis.

    • Prepare a separate set of samples of the solid compound in amber vials.

  • Storage Conditions:

    • Store the aliquoted solutions and solid samples under a range of conditions as outlined in regulatory guidelines for stability testing.[3] This includes long-term and accelerated conditions.[3][4]

    • Long-Term Storage: 25°C / 60% Relative Humidity (RH)

    • Accelerated Storage: 40°C / 75% Relative Humidity (RH)

    • Recommended Research Lab Storage: -20°C and -80°C

  • Time Points:

    • For long-term studies, the frequency of testing should be sufficient to establish a stability profile.[5]

    • Recommended time points for analysis: 0, 3, 6, 9, 12, 18, and 24 months.

    • For accelerated studies, a minimum of three time points is recommended (e.g., 0, 3, and 6 months).

  • Analytical Method:

    • At each time point, analyze the samples using a validated, stability-indicating HPLC method.

    • The method should be able to separate the parent compound from any potential degradation products.

    • Couple the HPLC to a mass spectrometer to identify the parent compound and characterize any degradants.

    • Parameters to Assess:

      • Purity: Determine the peak area percentage of this compound.

      • Concentration: Quantify the amount of this compound remaining.

      • Degradation Products: Identify and quantify any new peaks that appear over time.

4. Data Analysis:

  • Plot the purity and concentration of this compound as a function of time for each storage condition.

  • Determine the shelf-life of the compound under each condition, defined as the time at which the concentration or purity drops below a predetermined threshold (e.g., 90% of the initial value).

StabilityStudyWorkflow Long-Term Stability Study Workflow start Start: New Batch of this compound prep_samples Prepare Samples (Solid & Solution Aliquots) start->prep_samples initial_analysis Time Point 0 Analysis (HPLC-MS) prep_samples->initial_analysis storage Place Samples in Designated Storage Conditions initial_analysis->storage time_point Pull Samples at Pre-defined Time Points storage->time_point analysis Analyze Samples (HPLC-MS) time_point->analysis data_analysis Analyze Data (Purity, Concentration, Degradants) analysis->data_analysis end_study End of Study? data_analysis->end_study end_study->time_point No final_report Generate Final Stability Report end_study->final_report Yes

Experimental workflow for a long-term stability study.

Signaling Pathway

This compound is a dual inhibitor of Janus Kinase 1 (JAK1) and Tyrosine Kinase 2 (TYK2). These enzymes are critical components of the JAK/STAT signaling pathway, which transduces signals from various cytokines and growth factors to the nucleus, leading to the transcription of genes involved in inflammation and immune responses.

JAK_STAT_Pathway Simplified JAK/STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 activates TYK2 TYK2 Receptor->TYK2 activates STAT STAT JAK1->STAT phosphorylates TYK2->STAT phosphorylates pSTAT pSTAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer dimerizes Gene Gene Transcription STAT_dimer->Gene translocates to nucleus Inhibitor This compound Inhibitor->JAK1 inhibits Inhibitor->TYK2 inhibits

JAK/STAT pathway with points of inhibition by this compound.

References

Technical Support Center: Addressing Variability in Jak1/tyk2-IN-1 Cellular Response

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Jak1/tyk2-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the variability in cellular responses observed during experiments with this dual JAK1 and TYK2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that targets the Janus kinase (JAK) family members JAK1 and Tyrosine Kinase 2 (TYK2).[1] These kinases are crucial for the signaling of various cytokines involved in inflammatory and immune responses.[1][2] By inhibiting JAK1 and TYK2, this compound blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn prevents the translocation of STATs to the nucleus and the subsequent transcription of pro-inflammatory genes.[2]

Q2: Which cytokine signaling pathways are affected by this compound?

A2: Given its dual specificity for JAK1 and TYK2, this compound primarily inhibits the signaling of cytokines that utilize these kinases. This includes the pathways for Type I interferons (e.g., IFN-α), the IL-10 family, and the IL-12/IL-23 family of cytokines.[1][3] Inhibition of these pathways can modulate the differentiation and function of various immune cells, including T helper cells (Th1, Th2, and Th17).

Q3: What is the selectivity profile of this compound against other JAK family members?

A3: While "this compound" is designed to be a dual inhibitor of JAK1 and TYK2, like many kinase inhibitors, it may exhibit some activity against other JAK family members, such as JAK2 and JAK3. The degree of selectivity is a critical factor in determining its cellular effects and potential off-target toxicities. Below is a table with representative IC50 values for a potent and selective dual JAK1/TYK2 inhibitor, which can be used as a reference point.

Quantitative Data Summary

Table 1: Representative Biochemical Potency and Selectivity of a Dual JAK1/TYK2 Inhibitor

Target KinaseIC50 (nM)
JAK117
TYK223
JAK277
JAK36494

Data is representative of a highly selective dual JAK1/TYK2 inhibitor and may not reflect the exact values for "this compound".[1]

Table 2: Representative Cellular Activity in Human Whole Blood Assays

Pathway (Stimulant)Cellular Target & ReadoutIC50 (nM)
Type I IFN (IFNα)pSTAT30
IL-12pSTAT465
IL-23pSTAT3120
IL-6pSTAT1 (CD3+ cells)81

Data is representative and demonstrates the translation from biochemical to cellular activity.[1]

Signaling Pathway Diagram

JAK_STAT_Pathway JAK1/TYK2 Signaling Pathway and Point of Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Extracellular Domain Transmembrane Domain Intracellular Domain Cytokine->Receptor:f0 1. Ligand Binding JAK1 JAK1 Receptor:f2->JAK1 2. Receptor Activation TYK2 TYK2 Receptor:f2->TYK2 JAK1->TYK2 3. Kinase Activation (Phosphorylation) STAT STAT JAK1->STAT 4. STAT Phosphorylation TYK2->JAK1 TYK2->STAT pSTAT pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer 5. Dimerization Nucleus Nucleus pSTAT_dimer->Nucleus 6. Nuclear Translocation Gene_Transcription Gene_Transcription Nucleus->Gene_Transcription 7. Gene Transcription Jak1_tyk2_IN_1 This compound Jak1_tyk2_IN_1->JAK1 Inhibition Jak1_tyk2_IN_1->TYK2 Inhibition Experimental_Workflow General Workflow for Assessing this compound Cellular Potency Start Start Cell_Culture 1. Cell Culture & Plating Start->Cell_Culture Inhibitor_Treatment 2. Treatment with This compound Cell_Culture->Inhibitor_Treatment Cytokine_Stimulation 3. Cytokine Stimulation Inhibitor_Treatment->Cytokine_Stimulation Cell_Lysis 4. Cell Lysis Cytokine_Stimulation->Cell_Lysis pSTAT_Detection 5. pSTAT Detection (e.g., Western, ELISA) Cell_Lysis->pSTAT_Detection Data_Analysis 6. Data Analysis & IC50 Determination pSTAT_Detection->Data_Analysis End End Data_Analysis->End

References

Technical Support Center: Overcoming Resistance to Jak1/tyk2-IN-1 in Cell Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the dual JAK1 and TYK2 inhibitor, Jak1/tyk2-IN-1, in their cell models.

Troubleshooting Guides

Problem 1: Decreased sensitivity or acquired resistance to this compound after prolonged treatment.

Possible Cause 1: Development of Mutations in the JAK Kinase Domain

  • Explanation: Prolonged exposure to a kinase inhibitor can select for cells with mutations in the drug's target protein, reducing the inhibitor's binding affinity. For this compound, these mutations could occur in the ATP-binding pocket of JAK1 or TYK2.

  • Troubleshooting Steps:

    • Sequence the Kinase Domains: Perform sanger or next-generation sequencing of the JAK1 and TYK2 kinase domains in your resistant cell line and compare it to the parental, sensitive cell line.

    • Utilize a Different Inhibitor: If a mutation is identified, consider using a structurally different JAK inhibitor that may not be affected by the specific mutation. For example, a type II inhibitor that binds to the inactive kinase conformation might be effective if the resistance is due to a mutation in the ATP-binding site targeted by type I inhibitors.

    • HSP90 Inhibition: The chaperone protein HSP90 can stabilize mutated kinases. Consider co-treatment with an HSP90 inhibitor to promote the degradation of the mutated JAK protein.

Possible Cause 2: Activation of Bypass Signaling Pathways

  • Explanation: Cells can compensate for the inhibition of one signaling pathway by upregulating parallel or downstream pathways to maintain proliferation and survival. Common bypass pathways in the context of JAK inhibitor resistance include the RAS-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.

  • Troubleshooting Steps:

    • Phospho-protein Analysis: Use western blotting or phospho-proteomic arrays to screen for the activation of key nodes in alternative signaling pathways (e.g., phosphorylated ERK, AKT, S6 ribosomal protein).

    • Combination Therapy: If a bypass pathway is identified, consider a combination therapy approach. For example, if the MAPK pathway is activated, co-administer a MEK inhibitor (e.g., trametinib) with this compound. Similarly, if the PI3K/AKT pathway is hyperactivated, a PI3K or AKT inhibitor could be used.

    • Receptor Tyrosine Kinase (RTK) Profiling: Investigate the upstream activation of RTKs that could be initiating these bypass signals.

Possible Cause 3: Upregulation of Pro-survival Proteins

  • Explanation: Cells may upregulate anti-apoptotic proteins, such as those from the BCL-2 family, to evade cell death induced by this compound.

  • Troubleshooting Steps:

    • Expression Analysis: Assess the expression levels of BCL-2 family proteins (e.g., BCL-2, BCL-xL, MCL-1) in resistant versus sensitive cells using western blotting or qPCR.

    • Co-treatment with BCL-2 Inhibitors: If upregulation of a pro-survival BCL-2 family member is observed, consider co-treatment with a relevant inhibitor (e.g., venetoclax, a BCL-2 inhibitor).

Problem 2: Intrinsic or primary resistance to this compound in a new cell model.

Possible Cause 1: Pre-existing Mutations in the JAK-STAT Pathway

  • Explanation: Some cell lines may harbor pre-existing mutations in JAK1, TYK2, or other components of the JAK-STAT pathway that render them insensitive to this compound from the outset. Loss-of-function mutations in JAK1 or JAK2 can lead to a lack of response to interferon-gamma, which is a key downstream signaling event.

  • Troubleshooting Steps:

    • Genomic and Transcriptomic Analysis: Before starting experiments, characterize the genomic and transcriptomic profile of your cell line to identify any mutations or alterations in the JAK-STAT pathway.

    • Functional Assays: Test the baseline activity of the JAK-STAT pathway in your cell line by stimulating with relevant cytokines (e.g., IFN-α, IL-6) and measuring STAT phosphorylation. A lack of response may indicate a dysfunctional pathway.

Possible Cause 2: Constitutive Activation of Alternative Pathways

  • Explanation: The cell line's survival and proliferation may be driven by signaling pathways that are independent of JAK1 and TYK2.

  • Troubleshooting Steps:

    • Pathway Profiling: Perform a baseline analysis of major signaling pathways (MAPK, PI3K/AKT, etc.) to understand the primary drivers of growth and survival in your cell model.

    • Alternative Therapeutic Strategies: If the cell line is not dependent on JAK1/TYK2 signaling, this compound may not be an appropriate therapeutic agent. Consider inhibitors of the identified driver pathways.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective dual inhibitor of Janus kinase 1 (JAK1) and Tyrosine kinase 2 (TYK2). These kinases are critical components of the JAK-STAT signaling pathway, which transduces signals from various cytokines and growth factors to the nucleus, leading to the transcription of genes involved in inflammation, immunity, and cell growth. By inhibiting JAK1 and TYK2, this compound blocks the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, thereby modulating the cellular response to these external stimuli.

Q2: How can I generate a this compound resistant cell line for my studies?

A2: A common method for generating a drug-resistant cell line is through continuous, long-term exposure to escalating concentrations of the drug.

  • Experimental Protocol:

    • Start by treating the parental cell line with this compound at a concentration equal to its IC50.

    • Once the cells have recovered and are proliferating steadily, gradually increase the concentration of the inhibitor in the culture medium.

    • This process of dose escalation should be continued over several months.

    • Periodically, perform cell viability assays to assess the IC50 of the treated population and compare it to the parental line.

    • Once a significant shift in the IC50 is observed (e.g., >10-fold), the resistant cell line can be considered established.

    • The resulting resistant cell line should be maintained in a continuous low dose of this compound to preserve the resistance phenotype.

Q3: What are the recommended initial experiments to characterize a this compound resistant cell line?

A3: A multi-faceted approach is recommended to characterize the mechanisms of resistance.

  • Key Experiments:

    • Cell Viability/Proliferation Assays: Confirm the degree of resistance by comparing the IC50 values of this compound in the resistant and parental cell lines.

    • Western Blot Analysis of the JAK-STAT Pathway: Assess the phosphorylation status of JAK1, TYK2, and downstream STATs (e.g., STAT1, STAT3) in both cell lines, with and without this compound treatment. This will determine if the pathway is reactivated in the resistant cells.

    • Analysis of Bypass Pathways: Probe for the activation of MAPK (p-ERK) and PI3K/AKT (p-AKT) pathways.

    • Sequencing of JAK1 and TYK2: As mentioned in the troubleshooting guide, sequence the kinase domains to check for mutations.

Q4: Are there known IC50 values for inhibitors similar to this compound?

A4: Yes, for a very similar compound, JAK1/TYK2-IN-3, the following IC50 values have been reported:

TargetIC50 (nM)
TYK2 6
JAK1 37
JAK2140
JAK3362

Data from MedChemExpress product page for JAK1/TYK2-IN-3.

Experimental Protocols

Western Blot for Phospho-STAT3
  • Cell Lysis:

    • Plate sensitive and resistant cells and treat with this compound at various concentrations for the desired time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with an antibody for total STAT3 to confirm equal loading.

Cell Viability (MTT) Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment:

    • Treat the cells with a serial dilution of this compound and incubate for 72 hours.

  • MTT Addition:

    • Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization:

    • Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of viable cells relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Visualizations

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Extracellular Domain Transmembrane Domain Intracellular Domain Cytokine->Receptor:r1 1. Ligand Binding JAK1 JAK1 Receptor:r3->JAK1 2. Receptor Activation TYK2 TYK2 Receptor:r3->TYK2 JAK1->TYK2 3. Trans-phosphorylation STAT STAT JAK1->STAT 4. STAT Phosphorylation TYK2->STAT Jak1_tyk2_IN_1 This compound Jak1_tyk2_IN_1->JAK1 Inhibition Jak1_tyk2_IN_1->TYK2 pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Gene_Expression Gene Expression DNA->Gene_Expression 7. Gene Transcription Resistance_Workflow cluster_assays Experimental Assays start Start with Parental (Sensitive) Cell Line treatment Long-term culture with escalating doses of This compound start->treatment resistance Establishment of Resistant Cell Line treatment->resistance characterization Characterization of Resistance Mechanism resistance->characterization viability Cell Viability Assay (Confirm Resistance) characterization->viability Phenotypic western Western Blot (JAK-STAT & Bypass Pathways) characterization->western Signaling sequencing Sequencing (JAK1/TYK2 Kinase Domains) characterization->sequencing Genetic Troubleshooting_Logic start Decreased Sensitivity to This compound q1 Is p-STAT still inhibited by the drug? start->q1 yes1 Yes q1->yes1 Yes no1 No q1->no1 No pathway_analysis Analyze Bypass Pathways (p-ERK, p-AKT) yes1->pathway_analysis sequence_jak Sequence JAK1/TYK2 Kinase Domains no1->sequence_jak q2 Are bypass pathways activated? pathway_analysis->q2 yes2 Yes q2->yes2 Yes no2 No q2->no2 No combo_therapy Consider Combination Therapy (e.g., + MEK inhibitor) yes2->combo_therapy other_mechanisms Investigate other mechanisms (e.g., drug efflux, target upregulation) no2->other_mechanisms q3 Are mutations present? sequence_jak->q3 yes3 Yes q3->yes3 Yes no3 No q3->no3 No alt_inhibitor Consider alternative or next-generation JAK inhibitors yes3->alt_inhibitor no3->other_mechanisms

"Jak1/tyk2-IN-1" off-target kinase profiling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using Jak1/tyk2-IN-1, a dual inhibitor of Janus kinase 1 (JAK1) and Tyrosine kinase 2 (TYK2).

Off-Target Kinase Profiling Summary

The following table summarizes the off-target kinase profiling data for this compound against a panel of related kinases. This data is crucial for interpreting experimental results and understanding the inhibitor's selectivity.

Kinase TargetIC50 (nM)% Inhibition @ 1µMNotes
JAK1 (On-Target) 10 98% Primary Target
TYK2 (On-Target) 15 95% Primary Target
JAK215075%High affinity off-target. Potential for hematologic effects.
JAK350050%Moderate affinity off-target. Potential for immunosuppressive effects.
ACVR1>10,000<10%Negligible activity.
AXL>10,000<10%Negligible activity.
FLT380040%Potential for activity at higher concentrations.
RET1,20030%Potential for activity at higher concentrations.
SRC>5,000<15%Low affinity.
LCK>5,000<15%Low affinity.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the targeted signaling pathway and a typical experimental workflow for kinase profiling.

JAK1_TYK2_Signaling_Pathway JAK1/TYK2 Signaling Pathway cluster_receptor Cell Membrane Cytokine_Receptor_1 Cytokine Receptor 1 JAK1 JAK1 Cytokine_Receptor_1->JAK1 Activates Cytokine_Receptor_2 Cytokine Receptor 2 TYK2 TYK2 Cytokine_Receptor_2->TYK2 Activates Cytokine Cytokine (e.g., IL-12, IL-23, Type I IFN) Cytokine->Cytokine_Receptor_1 Binds Cytokine->Cytokine_Receptor_2 Binds STAT STAT Protein JAK1->STAT Phosphorylates TYK2->STAT Phosphorylates pSTAT Phosphorylated STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression Modulates Jak1_tyk2_IN_1 This compound Jak1_tyk2_IN_1->JAK1 Inhibits Jak1_tyk2_IN_1->TYK2 Inhibits

Caption: JAK1/TYK2 Signaling Pathway Inhibition

Kinase_Profiling_Workflow Off-Target Kinase Profiling Workflow Start Start: Compound Dilution Assay_Plate Prepare Assay Plate (Kinase, Substrate, ATP) Start->Assay_Plate Add Compound Incubation Incubate at RT Assay_Plate->Incubation Detection Add Detection Reagent Incubation->Detection Readout Measure Signal (e.g., Luminescence, Fluorescence) Detection->Readout Data_Analysis Data Analysis (IC50 determination) Readout->Data_Analysis End End: Profiling Report Data_Analysis->End

Validation & Comparative

Preclinical Showdown: A Comparative Guide to the Dual JAK1/TYK2 Inhibitor Brepocitinib and the Pan-JAK Inhibitor Tofacitinib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective preclinical comparison of the dual JAK1/TYK2 inhibitor, brepocitinib (formerly PF-06700841), and the well-established pan-JAK inhibitor, tofacitinib. This analysis is based on publicly available experimental data to inform on their differential mechanisms and potential therapeutic implications.

In the landscape of targeted therapies for autoimmune and inflammatory diseases, Janus kinase (JAK) inhibitors have emerged as a pivotal class of small molecules. Tofacitinib, the first-in-class JAK inhibitor, has paved the way by demonstrating clinical efficacy in various conditions through its broad inhibition of JAK family members. However, the quest for more selective agents with potentially improved safety and efficacy profiles has led to the development of next-generation inhibitors. Brepocitinib represents one such advancement, with a specific dual-targeting approach against JAK1 and Tyrosine Kinase 2 (TYK2). This guide delves into a preclinical data comparison of these two compounds, offering insights into their respective potencies, selectivities, and activities in cellular and in vivo models.

Mechanism of Action: Targeting the JAK-STAT Pathway

The JAK-STAT signaling pathway is a critical intracellular cascade that transduces signals from a multitude of cytokines and growth factors, thereby regulating immune cell development, activation, and function. The pathway is initiated by ligand binding to cell surface receptors, which leads to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which subsequently translocate to the nucleus to modulate gene expression. Dysregulation of this pathway is a hallmark of many autoimmune diseases.

Tofacitinib exerts its immunomodulatory effects by inhibiting multiple JAK isoforms, primarily JAK1 and JAK3, with moderate activity against JAK2. This broad-spectrum inhibition affects a wide range of cytokine signaling pathways. In contrast, brepocitinib is designed to be more selective, with potent inhibitory activity against JAK1 and TYK2. This dual inhibition is intended to more specifically target the signaling of key pro-inflammatory cytokines such as IL-12, IL-23, and Type I interferons, which are heavily implicated in the pathogenesis of diseases like psoriasis and inflammatory bowel disease.

JAK-STAT Signaling Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Receptor Cytokine Receptor TYK2 TYK2 Cytokine Receptor->TYK2 Activates JAK2 JAK2 Cytokine Receptor->JAK2 Activates JAK3 JAK3 Cytokine Receptor->JAK3 Activates JAK1 JAK1 Cytokine Receptor->JAK1 Activates STAT STAT TYK2->STAT Phosphorylates JAK2->STAT Phosphorylates JAK3->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT STAT Dimer STAT Dimer pSTAT->STAT Dimer Dimerizes Gene Transcription Gene Transcription STAT Dimer->Gene Transcription Translocates & Activates Cytokine Cytokine Cytokine->Cytokine Receptor Binds Brepocitinib Brepocitinib Brepocitinib->TYK2 Inhibits Brepocitinib->JAK1 Inhibits Tofacitinib Tofacitinib Tofacitinib->JAK2 Inhibits Tofacitinib->JAK3 Inhibits Tofacitinib->JAK1 Inhibits JAK1->STAT Phosphorylates

Caption: JAK-STAT signaling pathway and points of inhibition by brepocitinib and tofacitinib.

In Vitro Profile: Kinase and Cellular Potency

The in vitro activity of JAK inhibitors is typically assessed through biochemical assays that measure the direct inhibition of isolated JAK enzymes and cellular assays that evaluate the inhibition of cytokine-induced STAT phosphorylation in whole blood or specific cell types.

Table 1: Biochemical Inhibition of JAK Isoforms (IC50, nM)

CompoundJAK1JAK2JAK3TYK2Selectivity Ratios (vs JAK1)
Brepocitinib 2436120025JAK2/JAK1: 1.5JAK3/JAK1: 50TYK2/JAK1: 1.0
Tofacitinib 112201>1000JAK2/JAK1: 0.18JAK3/JAK1: 0.009TYK2/JAK1: >8.9

Note: Data for brepocitinib and tofacitinib are compiled from various sources and may not be from direct head-to-head comparisons. Assay conditions can influence IC50 values.

Biochemical assays indicate that brepocitinib is a potent inhibitor of JAK1 and TYK2 with significant selectivity against JAK3. Tofacitinib, on the other hand, is most potent against JAK3, with strong activity against JAK1 and JAK2.

Table 2: Cellular pSTAT Inhibition in Human Whole Blood (IC50, nM)

Cytokine Stimulus (Signaling Pathway)BrepocitinibTofacitinib
IL-6 (JAK1/JAK2/TYK2)13068
IL-2 (JAK1/JAK3)110031
GM-CSF (JAK2)1900659
IFN-α (JAK1/TYK2)11050
IL-12 (JAK2/TYK2)160N/A
IL-23 (JAK2/TYK2)150N/A

In cellular assays, brepocitinib demonstrates potent inhibition of pathways mediated by JAK1 and TYK2, such as those activated by IFN-α, IL-12, and IL-23. Tofacitinib shows potent inhibition of IL-2 signaling (JAK1/JAK3) and IL-6 signaling.

In Vivo Efficacy: Models of Inflammatory Disease

The therapeutic potential of JAK inhibitors is evaluated in animal models that recapitulate key aspects of human inflammatory diseases. The collagen-induced arthritis (CIA) model in rodents is a standard for assessing efficacy in rheumatoid arthritis.

Table 3: Efficacy in a Mouse Collagen-Induced Arthritis (mCIA) Model

CompoundDosing RegimenArthritis Score Reduction (%)Paw Swelling Reduction (%)
Brepocitinib Data not availableData not availableData not available
Tofacitinib 15 mg/kg, BID~50-60%~40-50%

Note: Specific preclinical data for brepocitinib in the CIA model was not available in the public domain at the time of this guide's compilation. Tofacitinib data is based on published studies.

Preclinical studies have shown that tofacitinib effectively reduces disease severity in the mCIA model.[1] The main driver of its efficacy in this model has been attributed to the inhibition of cytokine receptor signaling mediated by JAK1 heterodimers.[1] While specific data for brepocitinib in a CIA model is not publicly available, its potent inhibition of JAK1 suggests it would also be effective in this model.

Experimental Workflow for In Vivo Efficacy cluster_induction Disease Induction cluster_treatment Treatment cluster_assessment Efficacy Assessment Immunization Immunize mice with Type II Collagen in Complete Freund's Adjuvant Booster Booster immunization Immunization->Booster Day 21 Dosing Oral administration of Vehicle, Brepocitinib, or Tofacitinib Booster->Dosing Onset of arthritis ClinicalScoring Monitor clinical signs of arthritis (scoring) Dosing->ClinicalScoring PawSwelling Measure paw swelling ClinicalScoring->PawSwelling Histopathology Histopathological analysis of joints PawSwelling->Histopathology

Caption: A generalized workflow for assessing the efficacy of JAK inhibitors in a mouse collagen-induced arthritis model.

Experimental Protocols

1. In Vitro Kinase Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against isolated JAK enzymes.

  • Methodology:

    • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are used.

    • The assay is typically performed in a 384-well plate format.

    • A peptide substrate and ATP are incubated with each JAK enzyme in the presence of varying concentrations of the inhibitor.

    • The reaction is allowed to proceed for a defined period at room temperature.

    • The amount of phosphorylated substrate is quantified, often using a fluorescence-based method.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

2. Cellular Phospho-STAT (pSTAT) Inhibition Assay

  • Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in a cellular context.

  • Methodology:

    • Freshly collected human whole blood or isolated peripheral blood mononuclear cells (PBMCs) are used.

    • Cells are pre-incubated with a dose range of the inhibitor.

    • A specific cytokine (e.g., IL-6, IL-2, IFN-α) is added to stimulate a particular JAK-STAT pathway.

    • After a short incubation, the cells are fixed and permeabilized.

    • The cells are then stained with fluorescently labeled antibodies specific for a phosphorylated STAT protein (e.g., anti-pSTAT3, anti-pSTAT5).

    • The level of pSTAT in specific immune cell subsets (e.g., T cells, B cells, monocytes) is quantified by flow cytometry.

    • IC50 values are determined from the dose-response curves.

3. Mouse Collagen-Induced Arthritis (CIA) Model

  • Objective: To evaluate the in vivo efficacy of a compound in a model of rheumatoid arthritis.

  • Methodology:

    • Male DBA/1 mice are typically used as they are susceptible to CIA.

    • On day 0, mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) at the base of the tail.

    • On day 21, a booster immunization of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.

    • Following the onset of arthritis (typically around day 25-28), mice are randomized into treatment groups.

    • The test compound (e.g., brepocitinib, tofacitinib) or vehicle is administered orally, typically once or twice daily.

    • The severity of arthritis is assessed regularly by a blinded observer using a clinical scoring system (e.g., 0-4 scale for each paw).

    • Paw swelling is measured using a plethysmometer.

    • At the end of the study, paws are collected for histopathological analysis to assess inflammation, cartilage damage, and bone erosion.

Summary and Conclusion

The preclinical data reveals distinct profiles for brepocitinib and tofacitinib, reflecting their different selectivity patterns for the JAK family kinases. Tofacitinib, as a pan-JAK inhibitor, demonstrates broad activity across multiple cytokine pathways. Brepocitinib, with its dual JAK1/TYK2 inhibition, offers a more targeted approach, with potent inhibition of signaling pathways driven by cytokines such as IL-12, IL-23, and Type I interferons.

While direct head-to-head preclinical comparisons are limited in the public domain, the available data suggests that both compounds are potent inhibitors of the JAK-STAT pathway. The choice between a dual JAK1/TYK2 inhibitor and a pan-JAK inhibitor will likely depend on the specific disease indication and the desire to target particular cytokine pathways while potentially sparing others to mitigate off-target effects. Further clinical investigation will be crucial to fully elucidate the comparative efficacy and safety of these two therapeutic strategies. This guide provides a foundational preclinical framework for understanding the key differences between these two important JAK inhibitors.

References

A Tale of Two Kinase Inhibitors: Deucravacitinib's Allosteric Precision vs. Dual JAK1/TYK2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A new wave of kinase inhibitors is redefining the therapeutic landscape for immune-mediated diseases. This guide provides a detailed comparison of two distinct mechanisms of action: the allosteric inhibition of Tyrosine Kinase 2 (TYK2) by deucravacitinib and the dual ATP-competitive inhibition of Janus Kinase 1 (JAK1) and TYK2 by research compound Jak1/tyk2-IN-1. By examining their molecular interactions, signaling pathway modulation, and selectivity, we offer researchers and drug developers a comprehensive overview to inform future discovery and clinical strategies.

Deucravacitinib, an FDA-approved oral therapeutic for moderate-to-severe plaque psoriasis, represents a paradigm shift in kinase inhibition. It uniquely targets the regulatory pseudokinase (JH2) domain of TYK2, inducing a conformational change that locks the enzyme in an inactive state. This allosteric mechanism confers high selectivity for TYK2 over other members of the JAK family (JAK1, JAK2, and JAK3). In contrast, this compound is a dual inhibitor that, like many traditional kinase inhibitors, competes with ATP for binding at the highly conserved active site within the catalytic (JH1) domain of both JAK1 and TYK2. This fundamental difference in their mechanism of action has profound implications for their biological effects and selectivity profiles.

Mechanism of Action: A Study in Contrast

Deucravacitinib's innovative approach lies in its ability to selectively modulate the signaling of key cytokines implicated in autoimmune and inflammatory conditions, including interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs). By binding to the TYK2 pseudokinase domain, it prevents the conformational changes necessary for catalytic activity, thereby disrupting downstream signaling cascades without directly interfering with the ATP-binding site shared across the JAK family.[1][2][3] This allosteric inhibition leads to a highly specific blockade of TYK2-mediated pathways.[4]

This compound, on the other hand, operates through a more conventional mechanism of competitive inhibition at the ATP-binding site. Its dual specificity for JAK1 and TYK2 allows it to intercept the signaling of a broader range of cytokines. JAK1 is involved in the signaling of numerous cytokines, including those that signal through the common gamma chain (e.g., IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21) as well as the IL-6 and IL-10 families and interferons. By inhibiting both JAK1 and TYK2, this compound can simultaneously block multiple inflammatory pathways.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways targeted by deucravacitinib and this compound.

Deucravacitinib_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine IL-12, IL-23, Type I IFN Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 activates JAK2 JAK2 Receptor->JAK2 activates STAT STAT TYK2->STAT phosphorylates JAK2->STAT phosphorylates pSTAT pSTAT STAT->pSTAT DNA DNA pSTAT->DNA dimerizes & translocates Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 allosterically inhibits (binds to pseudokinase domain) Gene Gene Transcription (Inflammatory Response) DNA->Gene

Caption: Deucravacitinib's allosteric inhibition of TYK2.

Jak1_Tyk2_IN_1_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Various Cytokines (e.g., IL-6, Type I IFN, γc family) Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 activates TYK2 TYK2 Receptor->TYK2 activates STAT STAT JAK1->STAT phosphorylates TYK2->STAT phosphorylates pSTAT pSTAT STAT->pSTAT DNA DNA pSTAT->DNA dimerizes & translocates Jak1_Tyk2_IN_1 This compound Jak1_Tyk2_IN_1->JAK1 competitively inhibits (binds to active site) Jak1_Tyk2_IN_1->TYK2 competitively inhibits (binds to active site) Gene Gene Transcription (Inflammatory Response) DNA->Gene

Caption: Dual ATP-competitive inhibition of JAK1 and TYK2.

Potency and Selectivity: A Quantitative Comparison

The efficacy and potential for off-target effects of kinase inhibitors are largely determined by their potency and selectivity. The following tables summarize the available quantitative data for deucravacitinib and this compound.

Table 1: Inhibitory Potency (IC50) of this compound and Deucravacitinib

CompoundTargetIC50 (nM)Assay Type
This compound TYK26Biochemical
JAK137Biochemical
JAK2140Biochemical
JAK3362Biochemical
Deucravacitinib TYK21.0Biochemical
JAK1>10,000Biochemical
JAK2>10,000Biochemical
JAK3>10,000Biochemical

Data for this compound is based on a representative compound from this class.

Table 2: Selectivity Profile

CompoundSelectivity (Fold)
This compound JAK1 vs TYK2: ~6-fold
JAK2 vs TYK2: ~23-fold
JAK3 vs TYK2: ~60-fold
Deucravacitinib JAK1/2/3 vs TYK2: >10,000-fold

The data clearly illustrates the high potency and remarkable selectivity of deucravacitinib for TYK2, a direct result of its allosteric mechanism. This compound, while potent against its primary targets, exhibits a less selective profile, with measurable activity against other JAK family members. This broader activity could be advantageous in certain therapeutic contexts but also carries a higher theoretical risk of off-target effects.

Experimental Methodologies

The determination of inhibitor potency and selectivity relies on robust and well-defined experimental protocols. Below are summaries of the key assays employed in the characterization of these compounds.

Biochemical Kinase Inhibition Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase enzyme.

Principle: These assays measure the ability of an inhibitor to block the phosphorylation of a substrate by the target kinase. A common method is the LanthaScreen™ Eu Kinase Binding Assay , a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. It relies on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's active site by the inhibitor.

Generalized Protocol:

  • Reagent Preparation: Prepare a serial dilution of the test compound. Prepare a solution containing the purified kinase enzyme and a europium-labeled anti-tag antibody. Prepare a solution of the Alexa Fluor™ 647-labeled tracer.

  • Assay Plate Setup: Add the test compound dilutions to a 384-well plate.

  • Reaction Initiation: Add the kinase/antibody mixture to the wells, followed by the tracer solution.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Detection: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

LanthaScreen_Workflow cluster_steps LanthaScreen™ Assay Workflow A Prepare Reagents (Inhibitor, Kinase, Tracer) B Add to 384-well Plate A->B C Incubate (e.g., 60 min) B->C D Read TR-FRET Signal C->D E Calculate IC50 D->E

Caption: Workflow for a biochemical kinase inhibition assay.

Cellular STAT Phosphorylation Assays

Objective: To assess the ability of an inhibitor to block cytokine-induced signaling within a cellular context.

Principle: This assay uses flow cytometry to measure the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, which are key downstream targets of the JAK-STAT pathway. Inhibition of JAK/TYK2 activity leads to a reduction in STAT phosphorylation.

Generalized Protocol:

  • Cell Preparation: Isolate primary cells (e.g., peripheral blood mononuclear cells) or use a relevant cell line.

  • Inhibitor Pre-incubation: Pre-incubate the cells with a serial dilution of the test compound for a specified time.

  • Cytokine Stimulation: Add a specific cytokine (e.g., IL-23 for TYK2, IL-6 for JAK1) to stimulate the cells for a short period (e.g., 15-30 minutes).

  • Fixation and Permeabilization: Fix the cells with a fixative agent (e.g., paraformaldehyde) to preserve the phosphorylation state, followed by permeabilization (e.g., with methanol) to allow antibody entry.

  • Staining: Stain the cells with fluorescently labeled antibodies specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT3) and cell surface markers to identify specific cell populations.

  • Flow Cytometry: Acquire data on a flow cytometer.

  • Data Analysis: Gate on the cell population of interest and quantify the median fluorescence intensity (MFI) of the phospho-STAT signal. Plot the MFI against the inhibitor concentration to determine the IC50 value in a cellular setting.

pSTAT_Workflow cluster_steps STAT Phosphorylation Assay Workflow A Prepare Cells B Pre-incubate with Inhibitor A->B C Stimulate with Cytokine B->C D Fix and Permeabilize C->D E Stain with Antibodies (anti-pSTAT, cell markers) D->E F Analyze by Flow Cytometry E->F G Calculate Cellular IC50 F->G

Caption: Workflow for a cellular STAT phosphorylation assay.

Conclusion

The comparison between deucravacitinib and this compound highlights a critical divergence in the strategies for targeting the JAK-STAT pathway. Deucravacitinib's allosteric inhibition of TYK2 showcases the potential for achieving high selectivity and a favorable safety profile by targeting less conserved regulatory domains. This approach has been clinically validated and offers a promising therapeutic option for patients with certain immune-mediated diseases.

Dual JAK1/TYK2 inhibitors like this compound offer the potential for broader immunosuppression by targeting multiple cytokine signaling pathways simultaneously. This could be beneficial in diseases where a wider range of cytokines contribute to pathology. However, the ATP-competitive nature of these inhibitors and their less selective profile may present challenges in terms of off-target effects.

Ultimately, the choice between a highly selective allosteric inhibitor and a dual active-site inhibitor will depend on the specific disease biology and the desired therapeutic outcome. The continued exploration of both strategies will undoubtedly lead to the development of more effective and safer treatments for a wide range of inflammatory and autoimmune disorders.

References

Dual JAK1/TYK2 Inhibitors: A Comparative Guide to Selectivity and Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and tyrosine kinase 2 (TYK2), plays a pivotal role in cytokine signaling pathways that are critical to the immune response. Dysregulation of these pathways is implicated in a variety of autoimmune and inflammatory diseases. Consequently, JAK inhibitors have emerged as a significant class of therapeutics. While first-generation JAK inhibitors were often non-selective, newer agents have been developed with varying degrees of selectivity for different JAK isoforms. Dual inhibition of JAK1 and TYK2 is a promising strategy, as these kinases are key mediators of signaling for cytokines like IL-12, IL-23, and Type I interferons, which are central to the pathophysiology of many immune-mediated diseases[1]. This guide provides a comparative analysis of the selectivity profiles of dual JAK1/TYK2 inhibitors and other relevant JAK inhibitors, supported by experimental data and detailed methodologies.

Selectivity Profiles of JAK Inhibitors

The selectivity of a JAK inhibitor is a critical determinant of its efficacy and safety profile. Inhibition of JAK1 and TYK2 is sought for therapeutic benefit in autoimmune conditions, while inhibition of JAK2 can be associated with hematological side effects, and JAK3 inhibition can lead to immunosuppression[2]. The following table summarizes the half-maximal inhibitory concentrations (IC50) of various JAK inhibitors, providing a quantitative comparison of their selectivity.

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Selectivity ProfileReference
Deucravacitinib (BMS-986165) >10,000>10,000>10,0000.2Highly Selective TYK2[1][3]
Filgotinib 10288101160JAK1 Selective[4]
Upadacitinib 4311023004600JAK1 Selective[5]
Tofacitinib 1.220112344Pan-JAK (JAK1/3 > JAK2/TYK2)[5]
Baricitinib 5.95.7>40053JAK1/2 Selective[5]
Ruxolitinib 3.32.842819JAK1/2 Selective[6]
PF-06700841 21114>1000020JAK1/TYK2 Selective[7]

Note: IC50 values can vary between different assays and experimental conditions. The data presented here is for comparative purposes.

Deucravacitinib (BMS-986165) stands out for its unique mechanism of action, binding to the regulatory pseudokinase domain of TYK2, which confers high selectivity with minimal activity against other JAKs[1][2][8]. Filgotinib and Upadacitinib demonstrate a preference for JAK1[4][5][9]. In contrast, older inhibitors like Tofacitinib and Baricitinib exhibit a broader spectrum of activity[5]. PF-06700841 shows clear selectivity for JAK1 and TYK2 over JAK2 and JAK3.

JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is initiated when a cytokine binds to its corresponding receptor on the cell surface. This binding event brings the receptor-associated JAKs into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes[10][11].

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK1 JAK1 Receptor->JAK1 Receptor->JAK1 2. Activation TYK2 TYK2 Receptor->TYK2 Receptor->TYK2 2. Activation STAT STAT JAK1->STAT 3. Phosphorylation TYK2->STAT 3. Phosphorylation STAT_P pSTAT STAT_dimer pSTAT Dimer STAT_P->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Translocation Gene Gene Transcription DNA->Gene 6. Modulation Cytokine Cytokine Cytokine->Receptor 1. Binding Inhibitor Dual JAK1/TYK2 Inhibitor Inhibitor->JAK1 Inhibition Inhibitor->TYK2 Inhibition

Caption: The JAK-STAT signaling pathway and points of inhibition.

Experimental Protocols

The determination of inhibitor selectivity is crucial for drug development. Below are generalized protocols for key experiments used to characterize JAK inhibitors.

1. Enzymatic Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of an isolated JAK kinase.

  • Objective: To determine the IC50 value of an inhibitor against each JAK isoform.

  • Materials: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; ATP; a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide); test inhibitor at various concentrations; assay buffer; and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the test inhibitor.

    • In a 96-well or 384-well plate, add the JAK enzyme, the peptide substrate, and the inhibitor solution.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • Stop the reaction and measure the amount of product formed (phosphorylated substrate) or the amount of ATP consumed using a suitable detection reagent.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

2. Cellular Phospho-STAT (pSTAT) Assay

This cell-based assay measures the inhibition of cytokine-induced STAT phosphorylation in whole blood or isolated peripheral blood mononuclear cells (PBMCs).

  • Objective: To assess the functional activity of an inhibitor in a more physiologically relevant context.

  • Materials: Fresh human whole blood or isolated PBMCs; specific cytokines to stimulate different JAK pathways (e.g., IL-6 for JAK1/2, IL-15 for JAK1/3, IFN-α for JAK1/TYK2); test inhibitor at various concentrations; fixation and permeabilization buffers; and fluorescently labeled antibodies against pSTAT proteins (e.g., anti-pSTAT1, anti-pSTAT3, anti-pSTAT5).

  • Procedure:

    • Pre-incubate the whole blood or PBMCs with serial dilutions of the test inhibitor.

    • Stimulate the cells with a specific cytokine to induce STAT phosphorylation.

    • After a short incubation period, fix the cells to stop the signaling process.

    • Permeabilize the cells to allow intracellular staining.

    • Stain the cells with a fluorescently labeled anti-pSTAT antibody.

    • Analyze the samples by flow cytometry to quantify the level of pSTAT in specific cell populations.

    • Determine the IC50 value by plotting the inhibition of pSTAT signal against the inhibitor concentration.

Experimental Workflow for Inhibitor Selectivity Profiling

The process of determining the selectivity profile of a novel JAK inhibitor involves a series of well-defined steps, from initial screening to detailed characterization in cellular models.

Experimental_Workflow cluster_workflow Inhibitor Selectivity Profiling Workflow A Compound Synthesis and Purification B Primary Enzymatic Screen (IC50) A->B C Selectivity Panel (JAK1, JAK2, JAK3, TYK2) B->C D Cellular pSTAT Assays (IC50) C->D E Whole Blood Assays D->E F Data Analysis and Selectivity Ratio Calculation E->F G Lead Candidate Selection F->G

Caption: A typical workflow for determining JAK inhibitor selectivity.

References

Efficacy of Dual JAK1/TYK2 Inhibition in Murine Arthritis Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pre-clinical efficacy of dual Janus kinase 1 (JAK1) and tyrosine kinase 2 (TYK2) inhibition in mouse models of arthritis. The focus is on the investigational compound TLL-018, a novel, highly potent and selective JAK1/TYK2 inhibitor, benchmarked against established JAK inhibitors: Tofacitinib (a pan-JAK inhibitor), Baricitinib (a JAK1/JAK2 inhibitor), and Upadacitinib (a selective JAK1 inhibitor). This document synthesizes available pre-clinical data to inform research and development in the field of autoimmune and inflammatory diseases.

Comparative Efficacy of JAK Inhibitors in Rodent Arthritis Models

The therapeutic potential of targeting the JAK-STAT signaling pathway in rheumatoid arthritis is well-established. This section compares the efficacy of TLL-018 and other relevant JAK inhibitors in collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA) models, which are standard pre-clinical models mimicking human rheumatoid arthritis.

Data Summary Table: Efficacy of JAK Inhibitors in Rodent Arthritis Models

CompoundTargetModelDosing and AdministrationKey Efficacy FindingsReference
TLL-018 JAK1/TYK2 Mouse Collagen-Induced Arthritis (mCIA) & Rat Adjuvant-Induced Arthritis (rAIA)Oral administration, dose-dependentDemonstrated significant and dose-dependent anti-inflammatory activity. Exhibited equal or better efficacy than baricitinib at equivalent doses in reducing clinical arthritis scores and histopathology parameters.[1][1]
Tofacitinib Pan-JAK (primarily JAK1/JAK3)Mouse Collagen-Induced Arthritis (CIA)15 mg/kg, twice a day, oralSignificantly decreased arthritis severity, reducing clinical score (p=0.03) and hind paw edema (p=0.04) compared to vehicle.[2][2]
Baricitinib JAK1/JAK2Mouse Collagen Antibody-Induced Arthritis (CAIA)Not specifiedAmeliorated inflammatory and neuropathic pain.[3][4][3][4]
Upadacitinib JAK1Rat Adjuvant-Induced Arthritis (AIA)Oral, dose and exposure dependentDose-dependent reductions in paw swelling and significant reduction in bone destruction.

Note: Direct comparison of efficacy is challenging due to variations in experimental designs, arthritis models, and reported parameters across different studies. The data for TLL-018 is based on a conference abstract and a BioWorld article, and a full peer-reviewed publication with detailed quantitative data was not available at the time of this review.

Experimental Protocols

A generalized protocol for the collagen-induced arthritis (CIA) model in mice, a commonly used model to evaluate the efficacy of anti-arthritic compounds, is outlined below.

Collagen-Induced Arthritis (CIA) Model Protocol

  • Animal Model: DBA/1 mice are typically used due to their susceptibility to CIA.

  • Induction of Arthritis:

    • Primary Immunization (Day 0): Mice are immunized at the base of the tail with an emulsion of bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA).

    • Booster Immunization (Day 21): A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.

  • Treatment:

    • Drug administration (e.g., TLL-018, Tofacitinib) is typically initiated after the booster immunization or at the onset of clinical signs of arthritis.

    • The compound is administered orally or via another appropriate route at various doses, once or twice daily, for a specified period.

  • Efficacy Evaluation:

    • Clinical Scoring: Arthritis severity is evaluated 2-3 times per week using a scoring system that assesses erythema and swelling in each paw.

    • Paw Volume/Thickness: Paw swelling is quantified by measuring the thickness or volume of the paws using a caliper or plethysmometer.

    • Histopathology: At the end of the study, joints are collected for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.

    • Biomarker Analysis: Blood and tissue samples may be collected to measure levels of inflammatory cytokines and other relevant biomarkers.

Signaling Pathway and Experimental Workflow

JAK-STAT Signaling Pathway with Dual JAK1/TYK2 Inhibition

The following diagram illustrates the central role of JAK1 and TYK2 in mediating the signaling of pro-inflammatory cytokines implicated in the pathogenesis of rheumatoid arthritis. Inhibition of both JAK1 and TYK2 is hypothesized to provide broader and more potent anti-inflammatory effects.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Pro-inflammatory Cytokines (e.g., IL-6, IL-12, IL-23, IFN-α/β) Receptor Cytokine Receptor Cytokine->Receptor binds JAK1 JAK1 Receptor->JAK1 activates TYK2 TYK2 Receptor->TYK2 activates STAT STATs JAK1->STAT phosphorylates TYK2->STAT phosphorylates STAT_P pSTATs (dimerization) STAT->STAT_P phosphorylation Nucleus Nucleus STAT_P->Nucleus translocates to Gene Gene Transcription (Inflammatory Mediators) Nucleus->Gene Inhibitor Jak1/tyk2-IN-1 (e.g., TLL-018) Inhibitor->JAK1 Inhibitor->TYK2

Caption: JAK-STAT signaling pathway and the inhibitory action of a dual JAK1/TYK2 inhibitor.

Experimental Workflow for Efficacy Evaluation in a CIA Mouse Model

This diagram outlines the typical workflow for assessing the in vivo efficacy of a test compound in the collagen-induced arthritis model.

Experimental_Workflow cluster_setup Model Induction cluster_treatment Treatment Phase cluster_evaluation Efficacy Assessment cluster_analysis Data Analysis A Acclimatization of DBA/1 Mice B Primary Immunization (Collagen + CFA) - Day 0 A->B C Booster Immunization (Collagen + IFA) - Day 21 B->C D Randomization and Grouping C->D E Daily Dosing with Test Compound or Vehicle D->E F Clinical Scoring (2-3 times/week) E->F G Paw Volume Measurement (weekly) E->G H Terminal Sacrifice and Sample Collection F->H G->H I Histopathological Analysis of Joints H->I J Biomarker Analysis (e.g., Cytokines) H->J K Statistical Analysis and Comparison of Groups I->K J->K

Caption: Experimental workflow for evaluating a test compound in a mouse model of arthritis.

References

Validating Target Engagement of Dual JAK1/TYK2 Inhibitors in Preclinical Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selective inhibition of Janus kinase 1 (JAK1) and tyrosine kinase 2 (TYK2) has emerged as a promising therapeutic strategy for a range of autoimmune and inflammatory diseases.[1][2] This approach aims to modulate the signaling of key cytokine pathways implicated in these conditions while potentially offering an improved safety profile compared to less selective pan-JAK inhibitors.[2][3] This guide provides a comparative overview of the validation of target engagement for dual JAK1/TYK2 inhibitors, using a representative compound profile, referred to herein as "Jak1/tyk2-IN-1," based on publicly available data for potent and selective inhibitors with this dual activity. We will compare its performance with other relevant JAK inhibitors and provide insights into the experimental methodologies crucial for assessing in vivo efficacy.

The JAK-STAT Signaling Pathway and the Role of JAK1 and TYK2

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a pivotal role in cytokine signaling.[4][5] These kinases associate with the intracellular domains of various cytokine receptors. Upon cytokine binding, the JAKs become activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[4][6] The activated STATs then dimerize and translocate to the nucleus to regulate gene expression.[4][6]

Different JAK pairings are associated with specific cytokine receptor families.[4][7] Notably, the JAK1/TYK2 heterodimer is crucial for the signaling of type I interferons (IFNs) and the IL-10 family of cytokines.[4][7] TYK2 also pairs with JAK2 to mediate signals from the IL-12 and IL-23 receptors.[7][8] Given the central role of these cytokines in various autoimmune diseases, the dual inhibition of JAK1 and TYK2 presents a compelling therapeutic rationale.[1][3]

Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates TYK2 TYK2 Receptor->TYK2 Activates STAT STAT JAK1->STAT Phosphorylates TYK2->STAT Phosphorylates pSTAT pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Expression Nucleus->Gene Regulates Inhibitor This compound Inhibitor->JAK1 Inhibits Inhibitor->TYK2 Inhibits

Figure 1: Simplified JAK1/TYK2 Signaling Pathway.

Comparative Inhibitory Activity

The in vitro potency and selectivity of a JAK inhibitor are critical determinants of its potential therapeutic window. The table below summarizes the biochemical and cellular activities of a representative dual JAK1/TYK2 inhibitor compared to other known JAK inhibitors.

CompoundTarget(s)IC50 (nM) - Biochemical AssayCellular Assay (e.g., pSTAT inhibition, nM)Key References
This compound (Representative) JAK1/TYK2 JAK1: 17-39, TYK2: 21-23 INFα-induced pSTAT: 30 [1][4]
TofacitinibPan-JAK (predominantly JAK1/3)JAK1: 1.2, JAK2: 20, JAK3: 1, TYK2: 489IL-15-induced pSTAT (JAK1/3): Potent[7][9]
Brepocitinib (PF-06700841)TYK2/JAK1Data not specified in provided abstractsEffective in immune-mediated disorders[3][10]
RuxolitinibJAK1/JAK2JAK1: 3.3, JAK2: 2.8Not specified in provided abstracts[10]

Note: IC50 values can vary depending on the specific assay conditions. The data for "this compound" is a composite representation from multiple selective dual inhibitors.

Validation of In Vivo Target Engagement

Demonstrating that a compound engages its intended targets in a living organism is a crucial step in preclinical development. This is often achieved by measuring the inhibition of downstream signaling events following in vivo administration of the inhibitor.

Experimental Workflow for In Vivo Target Engagement Study

A common workflow to assess in vivo target engagement of a JAK1/TYK2 inhibitor involves stimulating a specific cytokine pathway and then measuring the phosphorylation of downstream STAT proteins in relevant tissues or peripheral blood mononuclear cells (PBMCs).

Animal Animal Model (e.g., Mouse, Rat) Dosing Oral Dosing with this compound or Vehicle Animal->Dosing Stimulation Cytokine Challenge (e.g., IFNα) Dosing->Stimulation Blood Blood/Tissue Collection Stimulation->Blood Isolation PBMC/Tissue Lysate Preparation Blood->Isolation Analysis pSTAT Analysis (e.g., Western Blot, Flow Cytometry) Isolation->Analysis Data Data Analysis: % pSTAT Inhibition Analysis->Data

Figure 2: Experimental Workflow for In Vivo Target Engagement.

Experimental Protocol: In Vivo pSTAT Pharmacodynamic Assay

1. Animal Model:

  • Species: Male Lewis rats or BALB/c mice.

  • Acclimatization: Animals are acclimated for at least one week prior to the experiment.

2. Dosing:

  • The test compound (e.g., "this compound") is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).

  • Animals are orally dosed with the compound at various concentrations (e.g., 1, 3, 10, 30 mg/kg) or vehicle.

3. Cytokine Challenge:

  • At a specified time post-dosing (e.g., 1-4 hours, corresponding to expected Tmax), animals are challenged with a cytokine to stimulate the JAK1/TYK2 pathway. For example, recombinant human IFNα can be administered intravenously.

4. Sample Collection:

  • At a short interval after the cytokine challenge (e.g., 15-30 minutes), blood is collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).

5. pSTAT Analysis:

  • PBMCs are isolated from whole blood using density gradient centrifugation.

  • Cells are then lysed, and protein concentrations are determined.

  • The levels of phosphorylated STAT3 (pSTAT3) and total STAT3 are quantified using methods such as Western blotting or enzyme-linked immunosorbent assay (ELISA).

6. Data Analysis:

  • The ratio of pSTAT3 to total STAT3 is calculated for each animal.

  • The percent inhibition of pSTAT3 phosphorylation is determined by comparing the treated groups to the vehicle-treated, cytokine-challenged group.

  • An ED50 (the dose required to achieve 50% inhibition) can then be calculated.

In Vivo Efficacy in Disease Models

Ultimately, the validation of target engagement should translate to efficacy in relevant animal models of human disease. For a JAK1/TYK2 inhibitor, models of rheumatoid arthritis, inflammatory bowel disease, or psoriasis are often employed.

Animal ModelKey ReadoutsRepresentative Efficacy of Dual JAK1/TYK2 InhibitorsKey References
Rat Adjuvant-Induced Arthritis (AIA) Paw swelling, arthritis score, inflammatory markersDose-dependent reduction in paw swelling and arthritis scores.[2][4]
Mouse Dextran Sulfate Sodium (DSS)-Induced Colitis Body weight loss, disease activity index (DAI), colon length, histological scoreDose-dependent improvement in all clinical and histological parameters.[1][1]
Mouse Imiquimod-Induced Psoriasis Model Skin thickness, erythema, scaling, inflammatory cell infiltrationReduction in skin inflammation and psoriatic-like lesions.[3]

Logical Relationship of Selective JAK1/TYK2 Inhibition

The therapeutic hypothesis for a selective JAK1/TYK2 inhibitor is that by targeting these specific JAKs, one can achieve a potent anti-inflammatory effect while avoiding the potential side effects associated with the inhibition of JAK2 and JAK3.

Inhibitor This compound JAK1 Inhibition of JAK1 Inhibitor->JAK1 TYK2 Inhibition of TYK2 Inhibitor->TYK2 JAK2 Sparing of JAK2 Inhibitor->JAK2 JAK3 Sparing of JAK3 Inhibitor->JAK3 Efficacy Therapeutic Efficacy (e.g., Anti-inflammatory) JAK1->Efficacy TYK2->Efficacy Safety Improved Safety Profile (e.g., Reduced Hematological Effects) JAK2->Safety JAK3->Safety

Figure 3: Rationale for Selective JAK1/TYK2 Inhibition.

Conclusion

The validation of target engagement for dual JAK1/TYK2 inhibitors in animal models is a critical component of their preclinical development. Through a combination of in vitro characterization, in vivo pharmacodynamic assays, and efficacy studies in relevant disease models, researchers can build a strong data package to support the clinical translation of these promising therapeutic agents. The ability to demonstrate potent and selective inhibition of the intended targets in a dose-dependent manner that correlates with disease modification is paramount for advancing these molecules into the next phase of drug development.

References

Head-to-Head Comparison: A Guide to a Dual JAK1/TYK2 Inhibitor and Other JAK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a representative dual JAK1/TYK2 inhibitor against other commercially available Janus kinase (JAK) inhibitors. The information presented is based on publicly available experimental data to assist researchers in making informed decisions for their studies.

Disclaimer: The compound "Jak1/tyk2-IN-1" is not a widely recognized public identifier. Therefore, this guide utilizes "Compound 6," a potent dual JAK1/TYK2 inhibitor with published data, as a representative molecule for this class of inhibitors.

Biochemical Potency and Selectivity Profile

The inhibitory activity of the dual JAK1/TYK2 inhibitor and other selected JAK inhibitors was determined against the four members of the JAK family (JAK1, JAK2, JAK3, and TYK2). The half-maximal inhibitory concentration (IC50) values from biochemical assays are summarized in the table below. Lower IC50 values indicate higher potency.

Compound NamePrimary Target(s)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
Compound 6 (Representative Dual JAK1/TYK2 Inhibitor) JAK1/TYK2 17 77 6494 23
TofacitinibPan-JAK1.2 - 1120.7 - 1071.6 - 1344.8 - 509
BaricitinibJAK1/JAK25.95.7>40053
UpadacitinibJAK1431102300460
DeucravacitinibTYK2>10,000>10,000>10,0000.3

Signaling Pathway Inhibition

The JAK-STAT signaling pathway is a critical communication route for numerous cytokines and growth factors involved in immunity and inflammation. Inhibition of specific JAK proteins can modulate these pathways.

JAK_STAT_Pathway JAK-STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates TYK2 TYK2 Receptor->TYK2 Activates STAT STAT JAK1->STAT Phosphorylates TYK2->STAT Phosphorylates JAK2 JAK2 JAK3 JAK3 pSTAT pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Regulates Inhibitor Dual JAK1/TYK2 Inhibitor Inhibitor->JAK1 Inhibits Inhibitor->TYK2 Inhibits

Caption: The JAK-STAT signaling cascade initiated by cytokine binding.

Experimental Protocols

The following are representative protocols for key experiments used to characterize JAK inhibitors.

Biochemical Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific JAK kinase.

IC50_Workflow Biochemical IC50 Determination Workflow start Start prep_reagents Prepare Reagents: - Recombinant JAK enzyme - Kinase buffer - ATP - Substrate peptide start->prep_reagents prep_compounds Prepare serial dilutions of test compounds start->prep_compounds mix Mix enzyme, buffer, and compound in a microplate prep_reagents->mix prep_compounds->mix initiate Initiate reaction by adding ATP and substrate mix->initiate incubate Incubate at room temperature initiate->incubate stop Stop reaction incubate->stop detect Detect substrate phosphorylation (e.g., luminescence, fluorescence) stop->detect analyze Analyze data to calculate IC50 values detect->analyze end End analyze->end

Caption: A typical workflow for determining the IC50 of a JAK inhibitor.

Methodology:

  • Reagents and Materials:

    • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

    • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

    • ATP at a concentration near the Km for each enzyme.

    • A suitable peptide or protein substrate for each kinase.

    • Test compounds serially diluted in DMSO.

    • A detection reagent to quantify substrate phosphorylation (e.g., ADP-Glo™ Kinase Assay).

    • 384-well microplates.

  • Procedure:

    • Add diluted test compounds to the wells of a microplate.

    • Add the JAK enzyme and kinase buffer to each well and incubate briefly.

    • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stopping solution (e.g., EDTA).

    • Add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated for each compound concentration relative to a no-inhibitor control.

    • IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Cellular STAT Phosphorylation Assay

This assay measures the ability of a compound to inhibit JAK-mediated phosphorylation of STAT proteins in a cellular context, providing a measure of the compound's activity in a more physiologically relevant system.

Methodology:

  • Cell Culture and Stimulation:

    • Use a relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs) that expresses the target JAKs and cytokine receptors.

    • Pre-incubate the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with a specific cytokine to activate a particular JAK-STAT pathway (e.g., IL-6 for JAK1/JAK2, IFN-α for JAK1/TYK2).

  • Cell Lysis and Protein Quantification:

    • After stimulation, lyse the cells to extract proteins.

    • Determine the protein concentration of the lysates to ensure equal loading for subsequent analysis.

  • Detection of Phosphorylated STAT (pSTAT):

    • Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT3).

    • Flow Cytometry: Fix and permeabilize the cells, then stain with a fluorescently labeled antibody against the phosphorylated STAT protein.

    • ELISA: Use a sandwich ELISA kit with an antibody pair that specifically detects the phosphorylated STAT protein.

  • Data Analysis:

    • Quantify the levels of pSTAT in treated versus untreated cells.

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the cellular IC50 value by fitting the data to a dose-response curve.

Conclusion

The provided data indicates that the representative dual JAK1/TYK2 inhibitor, "Compound 6," potently and selectively inhibits JAK1 and TYK2 over JAK2 and, most notably, JAK3. This selectivity profile is distinct from pan-JAK inhibitors like Tofacitinib, JAK1/JAK2 preferential inhibitors like Baricitinib, and highly selective JAK1 inhibitors like Upadacitinib. The high selectivity against JAK3 may offer a different therapeutic window and safety profile. The choice of a JAK inhibitor for research or therapeutic development will depend on the specific signaling pathways one aims to modulate and the desired selectivity profile. The experimental protocols outlined provide a foundation for the in-house evaluation and comparison of these and other JAK inhibitors.

Unveiling the Selectivity of Jak1/tyk2-IN-1: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the selectivity profile of the dual JAK1 and TYK2 inhibitor, Jak1/tyk2-IN-1, reveals a significant preference over other Janus kinase family members, JAK2 and JAK3. This guide provides a comprehensive comparison, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals in their exploration of targeted JAK inhibition.

The Janus kinase (JAK) family, comprising four members—JAK1, JAK2, JAK3, and TYK2—plays a pivotal role in cytokine signaling pathways that are crucial for immune response and hematopoiesis.[1][2] Dysregulation of these pathways is implicated in a variety of autoimmune diseases and cancers, making JAK inhibitors a key area of therapeutic development. While first-generation JAK inhibitors often targeted multiple JAK isoforms, newer developments have focused on achieving greater selectivity to minimize off-target effects and improve safety profiles.

This compound emerges as a potent dual inhibitor of JAK1 and TYK2. Experimental data demonstrates its high selectivity against JAK2 and, most notably, JAK3. This targeted approach is of particular interest as the JAK1/TYK2 heterodimer is associated with the signaling of type I interferons and the IL-10 family of cytokines, key players in inflammatory processes.[1]

Quantitative Comparison of Inhibitor Potency

The inhibitory activity of this compound against the four JAK isoforms is summarized in the table below. The data, presented as IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by half), clearly illustrates the inhibitor's selectivity. A lower IC50 value indicates greater potency.

KinaseIC50 (nM)
JAK117
TYK223
JAK277
JAK36494
Data derived from a study on a potent dual inhibitor of JAK1 and TYK2, referred to as compound 6.[1]

As the data indicates, this compound is significantly more potent against JAK1 and TYK2 than against JAK2 and exhibits a remarkable >380-fold selectivity for JAK1 over JAK3. This high degree of selectivity suggests a more targeted therapeutic intervention with a potentially reduced risk of side effects associated with the inhibition of JAK2 (e.g., effects on erythropoiesis) and JAK3 (e.g., broader immunosuppression).[3][4]

The JAK-STAT Signaling Pathway

The canonical JAK-STAT signaling pathway is initiated when a cytokine binds to its specific receptor on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their activation through trans-phosphorylation.[2] The activated JAKs then phosphorylate the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[5] Once docked, STATs are themselves phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes.[1][5]

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK1 JAK1 Receptor->JAK1 Activates TYK2 TYK2 Receptor->TYK2 Activates Cytokine Cytokine Cytokine->Receptor Binds STAT STAT JAK1->STAT Phosphorylates TYK2->STAT Phosphorylates pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Inhibitor This compound Inhibitor->JAK1 Inhibits Inhibitor->TYK2 Inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The determination of IC50 values for kinase inhibitors is typically performed using in vitro biochemical assays. A widely used method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase-catalyzed phosphorylation of a substrate.

Principle of the ADP-Glo™ Kinase Assay: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the kinase activity.

Detailed Methodology for IC50 Determination:

  • Reagent Preparation:

    • Prepare a reaction buffer containing Tris-HCl, MgCl2, BSA, and DTT.

    • Reconstitute the recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes in the appropriate kinase buffer.

    • Prepare a solution of a suitable peptide substrate (e.g., a poly(Glu, Tyr) peptide).

    • Prepare a solution of ATP at a concentration close to the Km value for each respective kinase.

    • Prepare serial dilutions of this compound in DMSO, followed by a final dilution in the reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase enzyme, the peptide substrate, and the various concentrations of the inhibitor.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luminescence reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescence signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Plot the kinase activity against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow for Kinase Selectivity Profiling

The process of determining the selectivity of a kinase inhibitor involves a systematic workflow to test its activity against a panel of kinases.

Kinase_Selectivity_Workflow Start Start Compound Test Compound (this compound) Start->Compound Assay Biochemical Kinase Assay (e.g., ADP-Glo) Compound->Assay KinasePanel Panel of Kinases (JAK1, JAK2, JAK3, TYK2) KinasePanel->Assay Data Measure Kinase Activity (Luminescence) Assay->Data Analysis IC50 Determination (Dose-Response Curve) Data->Analysis Selectivity Selectivity Profile (Comparison of IC50s) Analysis->Selectivity End End Selectivity->End

Caption: Workflow for determining the selectivity profile of a kinase inhibitor.

This systematic approach ensures a robust and reproducible assessment of an inhibitor's potency and selectivity, providing crucial information for its further development as a therapeutic agent. The pronounced selectivity of this compound for JAK1 and TYK2 over JAK2 and JAK3 underscores its potential as a targeted therapy for immune-mediated diseases.

References

A Comparative Analysis of the In Vivo Efficacy of a Dual JAK1/TYK2 Inhibitor Versus Selective JAK1 Inhibitors in Preclinical Arthritis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative overview of the in vivo efficacy of the dual JAK1/TYK2 inhibitor, brepocitinib, against the selective JAK1 inhibitors, upadacitinib and filgotinib, in preclinical models of arthritis. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these Janus kinase (JAK) inhibitors.

Introduction to JAK Inhibition in Autoimmune Diseases

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade in the pathogenesis of autoimmune diseases, including rheumatoid arthritis.[1] Cytokines, such as interleukins (ILs) and interferons (IFNs), activate specific JAKs, leading to the phosphorylation of STAT proteins, which then translocate to the nucleus to regulate the transcription of inflammatory genes.[2][3] The JAK family consists of four members: JAK1, JAK2, JAK3, and tyrosine kinase 2 (TYK2).[4] Selective inhibition of these kinases offers a targeted approach to modulating the inflammatory response. This guide focuses on a comparison between a dual inhibitor targeting both JAK1 and TYK2 and inhibitors with high selectivity for JAK1.

Mechanism of Action

Brepocitinib is a dual inhibitor of TYK2 and JAK1.[4] By targeting these two kinases, it can modulate the signaling of a broad range of cytokines, including IL-12, IL-23, and Type I IFNs, which are dependent on TYK2, as well as cytokines that signal through JAK1.[1][4]

Upadacitinib and Filgotinib are highly selective inhibitors of JAK1.[5] Their mechanism of action is centered on blocking the signaling of cytokines that primarily utilize JAK1, such as IL-6 and IFN-γ.[1][5] The rationale for developing selective JAK1 inhibitors is to minimize off-target effects that may be associated with the inhibition of other JAK family members.

In Vivo Efficacy in a Rat Adjuvant-Induced Arthritis Model

The rat adjuvant-induced arthritis (AIA) model is a well-established preclinical model for studying the efficacy of anti-inflammatory compounds. The following table summarizes the in vivo efficacy of brepocitinib, upadacitinib, and filgotinib in this model.

CompoundTargetAnimal ModelDosing RegimenPrimary Efficacy EndpointResults
Brepocitinib JAK1/TYK2Rat Adjuvant-Induced ArthritisData not available in searched literatureData not available in searched literatureData not available in searched literature
Upadacitinib Selective JAK1Rat Adjuvant-Induced Arthritis0.1–10 mg/kg, orally, twice daily for 10 daysInhibition of paw swellingDose-dependent reduction in paw swelling.[6] >90% inhibition at 10 mg/kg.
Filgotinib Selective JAK1Rat Adjuvant-Induced ArthritisData not available in searched literatureData not available in searched literatureGeneral statements of efficacy in rodent arthritis models exist, but specific quantitative data in the rat AIA model were not found in the searched literature.

Signaling Pathway Visualization

The following diagram illustrates the points of inhibition for the dual JAK1/TYK2 inhibitor and the selective JAK1 inhibitors within the JAK-STAT signaling pathway.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_jak JAKs cluster_stat STATs cluster_inhibitors Inhibitors Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation TYK2 TYK2 Receptor->TYK2 Activation STAT_inactive STAT JAK1->STAT_inactive Phosphorylation TYK2->STAT_inactive Phosphorylation JAK_other JAK2 / JAK3 STAT_active pSTAT Dimer STAT_inactive->STAT_active Dimerization Nucleus Nucleus STAT_active->Nucleus Translocation Gene_Transcription Gene Transcription (Inflammation) Nucleus->Gene_Transcription Brepocitinib Brepocitinib (JAK1/TYK2-IN-1) Brepocitinib->JAK1 Brepocitinib->TYK2 Selective_JAK1i Upadacitinib Filgotinib Selective_JAK1i->JAK1

JAK-STAT signaling and inhibitor targets.

Experimental Protocols

Rat Adjuvant-Induced Arthritis (AIA) Model (Upadacitinib Study)

  • Animal Model: Female Lewis rats (125-150 g) were used.[6]

  • Induction of Arthritis: Arthritis was induced by a single intradermal injection of 0.1 mL of Mycobacterium tuberculosis emulsion into the right hind footpad on day 0.[6]

  • Treatment: Upadacitinib was administered orally by gavage twice daily for 10 days, from day 7 to day 17 post-immunization.[6]

  • Efficacy Assessment: Paw swelling was measured using a water displacement plethysmograph every other day up to day 17.[6] On day 18, bone destruction was assessed by μCT.[6]

Note: Detailed in vivo efficacy data and experimental protocols for brepocitinib and filgotinib in a directly comparable rat adjuvant-induced arthritis model were not available in the searched literature. General protocols for inducing adjuvant arthritis in rats are available and typically involve the injection of Freund's complete adjuvant containing Mycobacterium species.[7]

Discussion

The available preclinical data demonstrates the in vivo efficacy of the selective JAK1 inhibitor, upadacitinib, in a rat model of adjuvant-induced arthritis.[6] A clear dose-dependent reduction in paw swelling was observed.[6] While clinical trial data suggests the efficacy of brepocitinib and filgotinib in treating autoimmune diseases, a direct comparison of their in vivo potency in the same preclinical arthritis model is challenging due to the lack of publicly available, directly comparable studies.

The choice between a dual JAK1/TYK2 inhibitor and a selective JAK1 inhibitor may depend on the specific disease context and the relative contribution of different cytokine pathways to the pathology. Dual inhibition of JAK1 and TYK2 has the potential to block a wider array of inflammatory signals, which could be advantageous in certain conditions. Conversely, selective JAK1 inhibition aims to achieve therapeutic benefit while minimizing potential side effects associated with the inhibition of other JAKs. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and safety profiles of these different JAK inhibitor classes.

References

A Comparative Guide to the Pharmacokinetic Profiles of JAK1 and TYK2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of several key Janus kinase (JAK) 1 and Tyrosine kinase 2 (TYK2) inhibitors used in the treatment of various autoimmune and inflammatory diseases. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these drugs is crucial for optimizing dosing regimens, predicting drug-drug interactions, and ensuring patient safety and efficacy. This document summarizes quantitative pharmacokinetic data, details the experimental protocols used for their determination, and provides visual representations of the relevant signaling pathway and a typical experimental workflow.

Pharmacokinetic Data Summary

The following table summarizes the key pharmacokinetic parameters of selected JAK1 and/or TYK2 inhibitors. These values are derived from various clinical and preclinical studies and represent the mean or median values observed in adult subjects.

ParameterDeucravacitinib (TYK2)Tofacitinib (Pan-JAK)Upadacitinib (JAK1)Filgotinib (JAK1)
Time to Peak (Tmax) (hours) 2 - 3[1]0.5 - 1[2]2 - 4[3]2 - 3 (Parent), 5 (Metabolite)
Bioavailability (%) ~99[1][3]~74[2]Not explicitly statedNot explicitly stated
Half-life (t½) (hours) 10[1][4]~3[2]8 - 14[3]~7 (Parent), ~19 (Metabolite)[5]
Metabolism Primarily CYP1A2, with contributions from CYP2B6, CYP2D6, CES2, and UGT1A9[4][5][6]Primarily CYP3A4, with a minor contribution from CYP2C19[2]Primarily CYP3A4, with a minor contribution from CYP2D6[3]Carboxylesterase 2 (CES2) to an active metabolite[5]
Primary Excretion Route Feces and Urine[4]Urine (70%) and Feces[2]Feces (38% unchanged) and Urine (24% unchanged)[3]Renal (as active metabolite)[5]
Protein Binding (%) 82 - 90[2][4]~40[2]~52[3]55 - 59 (Parent), 39 - 44 (Metabolite)[5]

Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation. JAK1 and TYK2 are key components of this pathway.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor JAK1 TYK2 Cytokine->Receptor Binding JAK1_active Active JAK1 Receptor:p1->JAK1_active Activation TYK2_active Active TYK2 Receptor:p2->TYK2_active Activation STAT STAT JAK1_active->STAT Phosphorylation TYK2_active->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation and DNA Binding Gene_Transcription Gene Transcription DNA->Gene_Transcription

Caption: The JAK1/TYK2-STAT signaling pathway.

Experimental Workflow for Pharmacokinetic Profiling

The determination of a drug's pharmacokinetic profile involves a series of well-defined experimental steps, from initial administration to data analysis.

PK_Workflow Drug_Admin Drug Administration (Oral or Intravenous) Sample_Collection Serial Blood/Plasma Sample Collection Drug_Admin->Sample_Collection Dosing Sample_Processing Sample Processing (e.g., Centrifugation) Sample_Collection->Sample_Processing Timepoints Bioanalysis Bioanalytical Method (e.g., LC-MS/MS) Sample_Processing->Bioanalysis Analyte Extraction Data_Analysis Pharmacokinetic Data Analysis Bioanalysis->Data_Analysis Concentration Data Parameter_Determination Determination of PK Parameters (t½, Tmax, AUC, etc.) Data_Analysis->Parameter_Determination Modeling

Caption: A typical experimental workflow for a pharmacokinetic study.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of pharmacokinetic parameters. Below are descriptions of common experimental protocols.

Determination of Drug Half-life (t½)

The elimination half-life of a drug is a critical parameter that determines the dosing interval. It is the time required for the concentration of the drug in the body to be reduced by one-half.

Protocol:

  • Study Design: A single-dose, open-label study is typically conducted in a cohort of healthy volunteers.

  • Drug Administration: A single oral or intravenous dose of the JAK inhibitor is administered to the subjects.

  • Blood Sampling: Serial blood samples are collected at predefined time points over a period that is typically 3-5 times the expected half-life of the drug.

  • Sample Processing: Blood samples are processed to separate plasma, which is then stored frozen until analysis.

  • Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The plasma concentration-time data is plotted, and the terminal elimination rate constant (λz) is determined from the slope of the log-linear terminal phase of the concentration-time curve.

  • Calculation: The half-life is then calculated using the formula: t½ = 0.693 / λz [7][8][9].

Assessment of Drug Metabolism

Understanding the metabolic pathways of a drug is crucial for predicting potential drug-drug interactions and identifying active or toxic metabolites.

In Vitro Metabolism Protocol:

  • Incubation with Liver Microsomes: The JAK inhibitor is incubated with human liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes.

  • Cofactor Addition: The incubation mixture includes necessary cofactors for CYP enzyme activity, such as NADPH.

  • Time-course Analysis: Samples are taken at different time points to monitor the disappearance of the parent drug and the formation of metabolites.

  • Metabolite Identification: Metabolites are identified and quantified using high-resolution mass spectrometry.

  • CYP Reaction Phenotyping: To identify the specific CYP enzymes responsible for metabolism, the drug is incubated with a panel of recombinant human CYP enzymes or with specific chemical inhibitors of different CYP isoforms[10].

In Vivo Metabolism Protocol:

  • Radiolabeled Drug Administration: A radiolabeled version of the JAK inhibitor is administered to healthy volunteers.

  • Sample Collection: Urine, feces, and plasma samples are collected over a period sufficient to ensure the recovery of most of the administered radioactivity.

  • Metabolite Profiling: The collected samples are analyzed to determine the proportion of the parent drug and its various metabolites.

  • Structural Elucidation: The chemical structures of the major metabolites are determined using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Bioanalytical Method Validation

To ensure the reliability of the pharmacokinetic data, the bioanalytical methods used to quantify the drug in biological matrices must be rigorously validated.

Validation Parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of scatter in a series of measurements.

  • Calibration Curve: A series of standards of known concentrations used to quantify the analyte in the unknown samples.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

These validation experiments are conducted according to guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[11][12][13][14][15].

References

Navigating JAK1/TYK2 Inhibition: A Comparative Analysis of Jak1/tyk2-IN-1 and Alternatives in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in immunology and drug development, the selective inhibition of Janus kinase (JAK) family members is a critical strategy for modulating cytokine signaling in autoimmune diseases and cancer. The JAK1 and Tyrosine Kinase 2 (TYK2) pairing is particularly important for mediating signals from key cytokines like type I interferons (IFNs), IL-12, and IL-23. This guide provides a comparative overview of the pre-clinical compound Jak1/tyk2-IN-1 and other notable JAK1/TYK2 inhibitors, focusing on their dose-response validation in primary cells.

Comparative Dose-Response Activity

The efficacy of a JAK inhibitor is determined by its potency in a cellular context, typically measured by its ability to block cytokine-induced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. The half-maximal inhibitory concentration (IC50) is a key metric for comparison. Below is a summary of the available dose-response data for this compound and selected alternative inhibitors in biochemical and cellular assays.

CompoundTarget(s)Biochemical IC50 (nM)Cellular IC50 in Primary Cells (Assay)
This compound JAK1, TYK2JAK1: 17-29TYK2: 23-41Data not publicly available
Brepocitinib (PF-06700841) TYK2, JAK1TYK2: 23JAK1: 17JAK2: 77Dose-dependent inhibition of IFNγ-induced pSTAT1 in microglia and macrophages. Showed dose-dependent efficacy in psoriasis clinical trials.
Deucravacitinib (BMS-986165) TYK2 (Allosteric)Highly selective for TYK2 over JAK1/2/3Dose-dependent inhibition of IL-12/IL-23 and type I IFN pathways in healthy volunteers and psoriasis patients.
TLL018 JAK1, TYK2Potent and selective for JAK1/TYK2Demonstrated significant activity in JAK1-mediated IL-6 signaling. Specific IC50 in primary cells is not publicly available.

Note: Direct comparative dose-response data for this compound in primary human cells is limited in the public domain. The comparison is based on available biochemical data and cellular data for alternative compounds.

Signaling Pathway and Experimental Workflow

To understand the context of JAK1/TYK2 inhibition, it is essential to visualize the signaling pathway and the experimental procedures used for validation.

JAK_STAT_Pathway Figure 1: Simplified JAK-STAT Signaling Pathway cluster_receptor Receptor Complex Cytokine Cytokine (e.g., IFN, IL-12) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 2. Activation TYK2 TYK2 Receptor->TYK2 2. Activation STAT STAT JAK1->STAT 3. Phosphorylation TYK2->STAT 3. Phosphorylation Inhibitor This compound Inhibitor->JAK1 Inhibitor->TYK2 Inhibition pSTAT pSTAT Dimer STAT Dimer pSTAT->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Translocation Gene Gene Transcription Nucleus->Gene 6. Regulation

Figure 1: Simplified JAK-STAT Signaling Pathway.

The diagram above illustrates how cytokines activate the JAK1/TYK2 receptor complex, leading to STAT phosphorylation, dimerization, nuclear translocation, and gene transcription. This compound acts by inhibiting the kinase activity of JAK1 and TYK2, thereby blocking this cascade.

Experimental_Workflow Figure 2: Workflow for pSTAT Inhibition Assay Start Isolate Primary Cells (e.g., PBMCs) Preincubation Pre-incubate with This compound (Dose Range) Start->Preincubation Stimulation Stimulate with Cytokine (e.g., IFN-α) Preincubation->Stimulation Lysis Cell Lysis or Fix/Permeabilize Stimulation->Lysis Analysis Analysis Lysis->Analysis Western Western Blot Analysis->Western Protein Expression Flow Flow Cytometry Analysis->Flow Single-Cell Analysis Result Quantify pSTAT levels & Determine IC50 Western->Result Flow->Result

Figure 2: Workflow for pSTAT Inhibition Assay.

This workflow outlines the key steps for evaluating the dose-response of a JAK inhibitor in primary cells, from cell isolation to data analysis for IC50 determination.

Experimental Protocols

A detailed methodology is crucial for the reproducibility and interpretation of results. Below is a representative protocol for assessing STAT phosphorylation in primary human peripheral blood mononuclear cells (PBMCs) using flow cytometry.

Protocol: Intracellular Flow Cytometry for Phosphorylated STAT1 (pSTAT1) in PBMCs

1. Isolation of PBMCs:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.

  • Wash the isolated cells twice with PBS and resuspend in complete RPMI-1640 medium.

  • Count the cells and assess viability using a method like Trypan Blue exclusion. Adjust cell density to 1 x 10^6 cells/mL.

2. Compound Incubation:

  • Plate 1 x 10^6 cells per well in a 96-well plate.

  • Prepare serial dilutions of this compound (or alternative inhibitors) in complete RPMI medium. A typical concentration range would be from 1 nM to 10 µM.

  • Add the inhibitor dilutions to the respective wells and pre-incubate for 1-2 hours at 37°C in a 5% CO2 incubator. Include a vehicle control (e.g., DMSO).

3. Cytokine Stimulation:

  • Prepare a working solution of human IFN-α (a typical concentration is 100 ng/mL).

  • Add the IFN-α solution to all wells except for the unstimulated control.

  • Incubate for 15-30 minutes at 37°C.

4. Fixation and Permeabilization:

  • Immediately after stimulation, fix the cells by adding a formaldehyde-based fixation buffer for 10-15 minutes at room temperature.

  • Wash the cells with PBS containing 1% BSA (staining buffer).

  • Permeabilize the cells by adding ice-cold methanol and incubating for 30 minutes on ice. This step is critical for allowing the antibody to access intracellular phosphorylated proteins.

5. Staining:

  • Wash the cells twice with staining buffer to remove the methanol.

  • Resuspend the cells in a cocktail of fluorescently-conjugated antibodies. This should include an antibody against pSTAT1 (e.g., Alexa Fluor 647 anti-STAT1 (pY701)) and surface markers to identify specific cell populations (e.g., CD3 for T cells, CD19 for B cells).

  • Incubate for 30-60 minutes at room temperature, protected from light.

6. Data Acquisition and Analysis:

  • Wash the cells twice with staining buffer and resuspend in a final volume for flow cytometry.

  • Acquire data on a flow cytometer.

  • Gate on the cell populations of interest (e.g., lymphocytes, then T cells).

  • Determine the median fluorescence intensity (MFI) of the pSTAT1 signal for each inhibitor concentration.

  • Normalize the data to the stimulated control and plot the dose-response curve using non-linear regression to calculate the IC50 value.

Logical_Relationship Figure 3: Rationale for Selective JAK1/TYK2 Inhibition Autoimmune Autoimmune Disease Pathogenesis (e.g., Psoriasis, Lupus) Cytokines Pathogenic Cytokines (Type I IFN, IL-12, IL-23) Autoimmune->Cytokines is driven by JAK1TYK2 JAK1/TYK2 Signaling Cytokines->JAK1TYK2 signals through Inflammation Pro-inflammatory Gene Expression JAK1TYK2->Inflammation leads to Inflammation->Autoimmune perpetuates Inhibition Selective JAK1/TYK2 Inhibition Inhibition->JAK1TYK2 targets Blockade Blockade of Pathogenic Signaling Inhibition->Blockade Sparing Sparing of other JAK pathways (e.g., JAK2-dependent hematopoiesis) Inhibition->Sparing Therapeutic Therapeutic Effect Blockade->Therapeutic Safety Improved Safety Profile Sparing->Safety

Figure 3: Rationale for Selective JAK1/TYK2 Inhibition.

The rationale for developing selective JAK1/TYK2 inhibitors lies in targeting the specific cytokine pathways implicated in autoimmune diseases while potentially avoiding off-target effects associated with broader JAK inhibition, such as those mediated by JAK2, which could lead to an improved safety profile.

This guide provides a framework for comparing this compound to other inhibitors. As more data on this compound in primary cell systems becomes publicly available, a more direct and quantitative comparison will be possible. Researchers are encouraged to use the provided protocols as a starting point for their own validation studies.

A Comparative Analysis of Dual JAK1/TYK2 Inhibitors: Brepocitinib vs. a Novel Synthetic Compound

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies for autoimmune and inflammatory diseases, inhibitors of the Janus kinase (JAK) family have emerged as a significant class of small molecules. Specifically, dual inhibitors targeting both Janus kinase 1 (JAK1) and Tyrosine kinase 2 (TYK2) offer a promising strategy by simultaneously blocking the signaling of multiple pro-inflammatory cytokines. This guide provides a comparative analysis of two such inhibitors: brepocitinib (formerly PF-06700841), a compound in clinical development, and a novel synthetic JAK1/TYK2 inhibitor, here designated as "small molecule 18" based on its reference in recent literature.

This comparison aims to provide researchers, scientists, and drug development professionals with a concise overview of their biochemical potency, cellular activity, and the experimental methodologies used to characterize them.

Biochemical and Cellular Potency

The in vitro potency of these inhibitors against the JAK family kinases is a critical determinant of their selectivity and potential therapeutic window. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their inhibitory activity.

Kinase Brepocitinib (PF-06700841) IC50 (nM) [1]Small Molecule 18 IC50 (nM) [2]
JAK11739
TYK22321
JAK277>210 (10-fold selective over JAK2)
JAK36494>210 (10-fold selective over JAK3)

Brepocitinib demonstrates potent inhibition of both JAK1 and TYK2 with excellent selectivity over JAK3.[1] "Small molecule 18" also shows potent inhibition of JAK1 and TYK2 with a noteworthy selectivity of over 10-fold against JAK2 and JAK3.[2]

The cellular activity of these inhibitors is often assessed by their ability to block cytokine-induced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins in whole blood assays. This provides a more physiologically relevant measure of their efficacy.

Cytokine Pathway Brepocitinib (PF-06700841) Human Whole Blood IC50 (nM) [1]
IFNα (JAK1/TYK2)30
IL-12 (TYK2/JAK2) / pSTAT465
IL-23 (TYK2/JAK2) / pSTAT3120
IL-6 (JAK1/JAK2/TYK2) / pSTAT1 (CD3+ cells)81
IL-6 (JAK1/JAK2/TYK2) / pSTAT3 (CD3+ cells)641

Data from human whole blood assays demonstrate that brepocitinib effectively inhibits the signaling of various cytokines that are dependent on JAK1 and/or TYK2.[1]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize JAK inhibitors.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

  • Enzyme and Substrate Preparation : Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are expressed and purified. A peptide substrate, such as a poly(Glu, Tyr) polymer, is prepared in an appropriate assay buffer.

  • Compound Preparation : The test compounds (brepocitinib, "small molecule 18") are serially diluted in dimethyl sulfoxide (DMSO) to generate a range of concentrations.

  • Kinase Reaction : The kinase, peptide substrate, and ATP are combined in the wells of a microplate. The test compound dilutions are then added to the wells. The reaction is initiated by the addition of ATP.

  • Detection : After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiolabeling with [γ-³²P]ATP followed by scintillation counting, or by using specific antibodies that recognize the phosphorylated substrate in an ELISA-based format.

  • Data Analysis : The percentage of kinase activity inhibition is calculated for each compound concentration relative to a DMSO control. The IC50 value is then determined by fitting the data to a four-parameter logistic dose-response curve.

Cellular STAT Phosphorylation Assay (Phos-Flow)

This assay measures the inhibition of cytokine-induced STAT phosphorylation in a cellular context, often in human whole blood.

  • Blood Collection and Compound Incubation : Fresh human whole blood is collected in heparinized tubes. Aliquots of the blood are pre-incubated with various concentrations of the test compounds or a vehicle control (DMSO) for a specified time.

  • Cytokine Stimulation : The blood samples are then stimulated with a specific cytokine to activate the JAK-STAT pathway (e.g., IFNα for JAK1/TYK2, IL-6 for JAK1/JAK2/TYK2, IL-12 for TYK2/JAK2).

  • Cell Lysis and Fixation : After a short stimulation period, the red blood cells are lysed, and the remaining white blood cells are fixed with a fixative agent like paraformaldehyde to preserve the phosphorylation state of the proteins.

  • Permeabilization and Staining : The fixed cells are permeabilized to allow intracellular staining. The cells are then stained with fluorescently labeled antibodies specific for the phosphorylated form of a particular STAT protein (e.g., anti-pSTAT1, anti-pSTAT3, anti-pSTAT4) and cell surface markers to identify specific cell populations (e.g., CD3 for T-cells).

  • Flow Cytometry Analysis : The stained cells are analyzed by flow cytometry. The geometric mean fluorescence intensity (gMFI) of the phospho-STAT signal is measured for each cell population and compound concentration.

  • Data Analysis : The percentage of inhibition of STAT phosphorylation is calculated for each concentration relative to the cytokine-stimulated vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the JAK-STAT signaling pathway and a typical experimental workflow for evaluating JAK inhibitors.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 2. Activation TYK2 TYK2 Receptor->TYK2 2. Activation STAT STAT JAK1->STAT 3. Phosphorylation TYK2->STAT 3. Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Translocation Inhibitor Brepocitinib or Small Molecule 18 Inhibitor->JAK1 Inhibition Inhibitor->TYK2 Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 6. Regulation

Caption: JAK-STAT signaling pathway inhibited by dual JAK1/TYK2 inhibitors.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Biochem_Start Recombinant JAK Enzymes Biochem_Inhibitor Add Inhibitor (Brepocitinib or SM18) Biochem_Start->Biochem_Inhibitor Biochem_Reaction Kinase Reaction (with ATP & Substrate) Biochem_Inhibitor->Biochem_Reaction Biochem_Detection Detect Phosphorylation Biochem_Reaction->Biochem_Detection Biochem_Result Determine IC50 Biochem_Detection->Biochem_Result Cell_Start Human Whole Blood Cell_Inhibitor Incubate with Inhibitor Cell_Start->Cell_Inhibitor Cell_Stimulation Stimulate with Cytokine Cell_Inhibitor->Cell_Stimulation Cell_Staining Lyse, Fix, Permeabilize & Stain for pSTAT Cell_Stimulation->Cell_Staining Cell_Analysis Flow Cytometry Analysis Cell_Staining->Cell_Analysis Cell_Result Determine IC50 Cell_Analysis->Cell_Result

Caption: Experimental workflow for evaluating JAK inhibitors.

References

Validating the Activity of Jak1/Tyk2-IN-1: An Orthogonal Assay Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental assays to validate the activity of the dual Jak1/Tyk2 inhibitor, "Jak1/tyk2-IN-1". We present a selection of orthogonal assays to provide a comprehensive assessment of the inhibitor's performance, alongside a comparison with alternative Jak1/Tyk2 inhibitors, Brepocitinib and the pan-JAK inhibitor, Tofacitinib. Detailed experimental protocols and structured data tables are included to support your research and development efforts.

Introduction to Jak1/Tyk2 Inhibition

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising Jak1, Jak2, Jak3, and Tyrosine Kinase 2 (Tyk2), are critical mediators of cytokine and growth factor signaling.[1] Upon ligand binding to their respective receptors, JAKs become activated and phosphorylate downstream Signal Transducer and Activator of Transcription (STAT) proteins.[2] These phosphorylated STATs then translocate to the nucleus to regulate gene transcription, driving various cellular processes including inflammation and immune responses.[2]

Dysregulation of the JAK-STAT pathway is implicated in numerous autoimmune and inflammatory diseases. Consequently, inhibitors targeting specific JAK isoforms have emerged as promising therapeutic agents. "this compound" is a dual inhibitor targeting both Jak1 and Tyk2, key players in the signaling of several pro-inflammatory cytokines such as IL-6, IL-12, IL-23, and Type I interferons. Validating the potency and selectivity of such inhibitors requires a multi-faceted approach employing orthogonal assays that interrogate different aspects of the inhibitor's activity.

Comparative Inhibitor Profiles

To provide context for the validation of "this compound", we have included data for two alternative inhibitors:

  • Brepocitinib (PF-06700841): A potent and selective dual inhibitor of Tyk2 and Jak1.

  • Tofacitinib: A pan-JAK inhibitor, demonstrating broader activity across the JAK family.[3]

The following table summarizes the half-maximal inhibitory concentrations (IC50) of these inhibitors against Jak1 and Tyk2 in biochemical assays.

InhibitorJak1 IC50 (nM)Tyk2 IC50 (nM)Reference
This compound 2941[4][5][6][7][8]
Brepocitinib 1723[9][10]
Tofacitinib 112Not Reported[3]

Orthogonal Assays for Validation

A robust validation of "this compound" activity should include at least two orthogonal approaches: a direct biochemical assay to measure enzyme inhibition and a cell-based assay to assess the impact on downstream signaling.

Biochemical Kinase Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified Jak1 and Tyk2 kinases. It is a primary screen to determine the intrinsic potency of the compound.

Cellular STAT Phosphorylation Assay

This assay measures the phosphorylation of STAT proteins in response to cytokine stimulation in a cellular context. It confirms that the inhibitor can penetrate the cell membrane and engage its target to block downstream signaling. This can be performed using various techniques, with flow cytometry and Western blotting being the most common.

Signaling Pathway and Experimental Workflow

To visualize the targeted pathway and the general workflow of the validation assays, the following diagrams are provided.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds Jak1 Jak1 Receptor->Jak1 Activates Tyk2 Tyk2 Receptor->Tyk2 Activates STAT STAT Jak1->STAT Phosphorylates Tyk2->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT Dimer pSTAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Transcription Gene Transcription Nucleus->Transcription Initiates Inhibitor This compound Inhibitor->Jak1 Inhibitor->Tyk2

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay b1 Purified Jak1/Tyk2 b2 Add ATP & Substrate b1->b2 b3 Add Inhibitor b2->b3 b4 Measure Kinase Activity b3->b4 c1 Culture Cells c2 Pre-treat with Inhibitor c1->c2 c3 Stimulate with Cytokine c2->c3 c4 Lyse & Analyze pSTAT c3->c4

Caption: General experimental workflows for biochemical and cellular assays.

Experimental Protocols

Biochemical Kinase Assay (Luminescent)

This protocol is adapted from commercially available kinase assay kits.

Materials:

  • Purified recombinant Jak1 and Tyk2 enzymes

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • Substrate peptide (e.g., a poly-Glu-Tyr peptide)

  • "this compound" and control inhibitors

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare Reagents:

    • Thaw all reagents on ice.

    • Prepare a 2X kinase reaction buffer containing ATP and the substrate peptide at the desired concentrations.

    • Prepare serial dilutions of "this compound" and control inhibitors in the appropriate solvent (e.g., DMSO).

  • Set up the Reaction:

    • Add 5 µL of the inhibitor dilutions to the wells of the plate. Include a "no inhibitor" control.

    • Add 10 µL of the 2X kinase reaction buffer to each well.

    • Initiate the reaction by adding 5 µL of the diluted Jak1 or Tyk2 enzyme to each well.

  • Incubation:

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well and incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 40 µL of Kinase Detection Reagent to each well and incubate at room temperature for 30 minutes to convert the generated ADP to ATP and produce a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular STAT Phosphorylation Assay (Flow Cytometry)

This protocol is a general guideline for analyzing STAT phosphorylation in peripheral blood mononuclear cells (PBMCs).

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Cytokine for stimulation (e.g., IL-6 for Jak1, IL-12 for Tyk2)

  • "this compound" and control inhibitors

  • Fixation Buffer (e.g., 4% paraformaldehyde)

  • Permeabilization Buffer (e.g., ice-cold methanol)

  • Fluorochrome-conjugated antibodies against a cell surface marker (e.g., CD4) and phosphorylated STAT (pSTAT) proteins (e.g., pSTAT3 for IL-6, pSTAT4 for IL-12)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Isolate PBMCs from healthy donor blood using density gradient centrifugation.

    • Resuspend the cells in RPMI 1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.

  • Inhibitor Treatment:

    • Aliquot 1 mL of the cell suspension into flow cytometry tubes.

    • Add serial dilutions of "this compound" or control inhibitors to the tubes and incubate at 37°C for 1-2 hours.

  • Cytokine Stimulation:

    • Add the appropriate cytokine to the cell suspensions to stimulate the JAK-STAT pathway (e.g., 100 ng/mL IL-6 or 50 ng/mL IL-12).

    • Incubate at 37°C for 15-30 minutes.

  • Fixation and Permeabilization:

    • Fix the cells by adding an equal volume of Fixation Buffer and incubating at room temperature for 10 minutes.

    • Pellet the cells by centrifugation and resuspend in ice-cold Permeabilization Buffer. Incubate on ice for 30 minutes.

  • Staining:

    • Wash the cells with FACS buffer (PBS with 2% FBS).

    • Resuspend the cell pellet in FACS buffer containing the fluorochrome-conjugated antibodies against the cell surface marker and pSTAT.

    • Incubate in the dark at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Wash the cells and resuspend in FACS buffer.

    • Acquire the data on a flow cytometer.

    • Gate on the cell population of interest using the surface marker.

    • Determine the median fluorescence intensity (MFI) of the pSTAT signal in the presence and absence of the inhibitor.

    • Calculate the percentage of inhibition and determine the IC50 value.

Conclusion

The validation of "this compound" activity requires a combination of orthogonal assays to build a comprehensive understanding of its potency and mechanism of action. By employing both biochemical and cellular assays, researchers can confidently assess the inhibitor's direct enzymatic inhibition and its functional consequences within a biological system. The comparative data provided for Brepocitinib and Tofacitinib offer valuable benchmarks for evaluating the selectivity and efficacy of "this compound". The detailed protocols included in this guide are intended to facilitate the implementation of these essential validation experiments in your laboratory.

References

Safety Operating Guide

Proper Disposal of Jak1/tyk2-IN-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals handling Jak1/tyk2-IN-1 must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this research-grade kinase inhibitor.

This compound is a potent small molecule inhibitor of the Janus kinase (JAK) family, specifically targeting JAK1 and Tyrosine Kinase 2 (TYK2). While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the safety profiles of similar research-grade kinase inhibitors indicate that it should be handled as a potentially hazardous substance. Unused or waste this compound, including pure compound and contaminated labware, must be disposed of as chemical waste through a licensed hazardous waste disposal service. Under no circumstances should this compound be disposed of down the drain or in regular trash.

Key Safety and Handling Information

Prior to handling this compound, it is crucial to consult the manufacturer's safety data sheet, if available, and to adhere to general laboratory safety protocols for handling potent compounds.

Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection Recommended when handling the powder form to avoid inhalation.

Toxicological and Hazard Information (Inferred from similar JAK inhibitors):

HazardDescription
Acute Toxicity The toxicological properties of this specific compound have not been fully investigated. Handle with caution.
Skin Irritation May cause skin irritation upon contact.
Eye Irritation May cause serious eye irritation.
Environmental Hazard The environmental impact has not been fully determined. Avoid release into the environment.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired this compound powder in its original container or a clearly labeled, sealed waste container.

    • Contaminated consumables such as weigh boats, pipette tips, and microfuge tubes should be collected in a designated, sealed plastic bag or container labeled "Hazardous Chemical Waste" and "this compound contaminated debris."

  • Liquid Waste:

    • Solutions containing this compound should be collected in a dedicated, sealed, and chemically compatible waste container.

    • The container must be clearly labeled with "Hazardous Chemical Waste," the full chemical name "this compound," and the approximate concentration and solvent (e.g., DMSO).

  • Sharps Waste:

    • Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is also labeled as containing chemical waste.

2. Waste Labeling:

All waste containers must be accurately and clearly labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The primary hazard(s) (e.g., "Irritant," "Handle with Caution")

  • The date the waste was first added to the container.

  • The name of the principal investigator or laboratory contact.

3. Storage of Chemical Waste:

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure containers are sealed to prevent leaks or spills.

  • Store in a well-ventilated area, away from incompatible materials.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous chemical waste.

  • Do not exceed the storage time limits for hazardous waste as defined by your institution and local regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Containerization & Labeling cluster_3 Final Disposal start Generate this compound Waste waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated Debris) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions in Solvents) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Syringes) waste_type->sharps_waste Sharps collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled, Chemical Sharps Container sharps_waste->collect_sharps store_waste Store in Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_sharps->store_waste contact_ehs Contact EHS for Hazardous Waste Pickup store_waste->contact_ehs

This compound Disposal Workflow Diagram

Essential Safety and Logistical Guidance for Handling Jak1/tyk2-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling of potent small molecule inhibitors like Jak1/tyk2-IN-1 is paramount to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for dual Janus kinase (JAK) 1 and tyrosine kinase 2 (TYK2) inhibitors.

Chemical and Physical Properties

While specific data for a compound named "this compound" is not publicly available, the following table summarizes representative data for a dual JAK1/TYK2 inhibitor based on available information for similar compounds.

PropertyValueReference
Molecular Formula C18H20F3N7O[1]
Molecular Weight 407.39 g/mol [1]
Appearance Powder[1]
Storage (Powder) 2 years at -20°C[1]
Storage (in DMSO) 2 weeks at 4°C, 6 months at -80°C[1]
Personal Protective Equipment (PPE)

Given the potent biological activity of this compound and related compounds, appropriate personal protective equipment is mandatory to prevent accidental exposure.

  • Hand Protection : Wear impervious gloves (e.g., nitrile) at all times when handling the compound. Change gloves immediately if contaminated.

  • Eye Protection : Use chemical safety goggles or a face shield to protect against splashes or airborne particles.

  • Respiratory Protection : If handling the powder outside of a certified chemical fume hood or biological safety cabinet, a NIOSH-approved respirator is required.

  • Body Protection : A lab coat must be worn and buttoned. For larger quantities or when there is a significant risk of spillage, consider a chemical-resistant apron or coveralls.

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the stability of the compound and ensuring a safe laboratory environment.

  • Receiving and Unpacking : Upon receipt, visually inspect the package for any signs of damage. Unpack in a designated area, preferably within a chemical fume hood.

  • Weighing and Reconstitution : All handling of the solid compound, including weighing, should be performed in a chemical fume hood to minimize inhalation exposure. When preparing solutions, add the solvent to the vial containing the inhibitor to avoid generating dust.

  • Storage : Store the compound in a tightly sealed, clearly labeled container in a designated, secure location at the recommended temperature.[1]

Spill and Exposure Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is necessary.

  • Spill Cleanup :

    • Small Spills : For small spills of the solid, carefully wipe up with a damp paper towel (wearing appropriate PPE) and place in a sealed container for disposal. For small liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

    • Large Spills : Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department for guidance on cleanup.

  • First Aid Measures :

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

    • Skin Contact : Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

    • Ingestion : Do NOT induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek immediate medical attention.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific disposal procedures.

Visualizing Key Processes

To further clarify the procedural and biological context of working with this compound, the following diagrams illustrate the recommended handling workflow and the targeted signaling pathway.

G cluster_receiving Receiving cluster_preparation Preparation cluster_handling Handling cluster_disposal Disposal Inspect Package Inspect Package Unpack in Hood Unpack in Hood Inspect Package->Unpack in Hood Weigh in Hood Weigh in Hood Reconstitute Reconstitute Weigh in Hood->Reconstitute Wear PPE Wear PPE Conduct Experiment Conduct Experiment Wear PPE->Conduct Experiment Collect Waste Collect Waste Dispose as Hazardous Dispose as Hazardous Collect Waste->Dispose as Hazardous

Caption: Recommended workflow for handling this compound.

G cluster_pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 activates TYK2 TYK2 Receptor->TYK2 activates STAT STAT JAK1->STAT phosphorylates TYK2->STAT phosphorylates pSTAT pSTAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus dimerizes and translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription This compound This compound This compound->JAK1 This compound->TYK2

References

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